molecular formula C21H25Cl3N6O5 B1218964 Rhythmy

Rhythmy

Número de catálogo: B1218964
Peso molecular: 547.8 g/mol
Clave InChI: UWTWLIQPJSLNEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Rilmazafone hydrochloride is a member of benzophenones.

Propiedades

Fórmula molecular

C21H25Cl3N6O5

Peso molecular

547.8 g/mol

Nombre IUPAC

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;dihydrate;hydrochloride

InChI

InChI=1S/C21H20Cl2N6O3.ClH.2H2O/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;;;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H;2*1H2

Clave InChI

UWTWLIQPJSLNEN-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.O.O.Cl

SMILES canónico

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.O.O.Cl

Sinónimos

1-(2-(2-chlorobenzoyl)-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride
450191-S
rilmazafone
rilmazafone hydrochloride
S 450191
S-450191

Origen del producto

United States

Foundational & Exploratory

Rhythmy (Rilmazafone): An In-Depth Technical Guide on its Mechanism of Action at GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhythmy (Rilmazafone) is a water-soluble prodrug that, upon oral administration, is converted into active benzodiazepine metabolites. These metabolites are responsible for its sedative, hypnotic, and anxiolytic effects. This technical guide provides a comprehensive overview of the mechanism of action of Rilmazafone's active metabolites on γ-aminobutyric acid type A (GABA-A) receptors. It details the metabolic activation pathway, the interaction of its active metabolites with GABA-A receptors, and the subsequent signaling cascade. This document also includes a compilation of available data, detailed experimental methodologies for key assays, and visualizations of the critical pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Rilmazafone is a unique hypnotic agent, classified as a 1H-1,2,4-triazolyl benzophenone derivative.[1] Unlike traditional benzodiazepines, Rilmazafone itself possesses no significant affinity for GABA-A receptors and is pharmacologically inactive prior to metabolism.[2] Its therapeutic utility stems from its conversion in the small intestine into its principal active metabolites. This guide will focus on the molecular interactions of these active metabolites with the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.

Metabolic Activation of Rilmazafone

Following oral administration, Rilmazafone undergoes a multi-step enzymatic conversion to form its active metabolites. This biotransformation is initiated in the small intestine and continues in the liver.

Metabolic Pathway:

  • Desglycylation and Cyclization: In the small intestine, aminopeptidases hydrolyze the glycine moiety from Rilmazafone. This desglycylated intermediate then spontaneously cyclizes to form the first major active metabolite, rilmazolam (also known as M-1).[2][3]

  • N-Demethylation: Rilmazolam is subsequently metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, through successive N-demethylation steps to yield N-desmethyl rilmazolam (M-2) and di-desmethyl rilmazolam (M-3).[2][4]

  • Hydrolysis: Further metabolism can occur, including hydrolysis to form M-4.[4]

The primary pharmacologically active metabolites responsible for the effects of Rilmazafone are rilmazolam (M-1), N-desmethyl rilmazolam (M-2), and di-desmethyl rilmazolam (M-3).[3][5][6][7][8]

Rilmazafone_Metabolism cluster_small_intestine Small Intestine cluster_liver Liver Rilmazafone Rilmazafone (Prodrug) Desglycylated_Intermediate Desglycylated Intermediate Rilmazafone->Desglycylated_Intermediate Aminopeptidases Rilmazolam Rilmazolam (M-1) (Active) Desglycylated_Intermediate->Rilmazolam Spontaneous Cyclization N_desmethyl N-desmethyl rilmazolam (M-2) (Active) Rilmazolam->N_desmethyl CYP Enzymes (N-demethylation) di_desmethyl di-desmethyl rilmazolam (M-3) (Active) N_desmethyl->di_desmethyl CYP Enzymes (N-demethylation)

Caption: Metabolic activation pathway of Rilmazafone.

Mechanism of Action on GABA-A Receptors

The active metabolites of Rilmazafone exert their effects by acting as positive allosteric modulators of the GABA-A receptor.

The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, arranged around a central chloride (Cl⁻) ion pore.[9] The binding of the neurotransmitter GABA to its sites at the interface of the α and β subunits triggers the opening of the channel, leading to an influx of Cl⁻ ions.[9] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Allosteric Modulation by Rilmazafone's Metabolites

The active metabolites of Rilmazafone, being benzodiazepines, do not bind to the GABA binding site. Instead, they bind to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine (BZD) binding site, which is located at the interface of the α and γ subunits.[9]

Binding of the active metabolites to this site induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its own binding site.[9] This potentiation of GABA's effect leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions and enhanced neuronal inhibition.[9] This enhanced inhibition is the basis for the sedative, hypnotic, and anxiolytic effects of Rilmazafone.

GABA_A_Signaling cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site (α/β interface) Conformational_Change Conformational Change (Increased GABA Affinity) GABA_Site->Conformational_Change BZD_Site Benzodiazepine Binding Site (α/γ interface) BZD_Site->Conformational_Change Ion_Channel Cl- Ion Channel GABA GABA GABA->GABA_Site Metabolites Rilmazafone Active Metabolites (Rilmazolam, etc.) Metabolites->BZD_Site Channel_Opening Increased Frequency of Cl- Channel Opening Conformational_Change->Channel_Opening Cl_Influx Cl- Influx Channel_Opening->Cl_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Effects Sedative, Hypnotic, Anxiolytic Effects Hyperpolarization->Effects

Caption: Signaling pathway of Rilmazafone's active metabolites at the GABA-A receptor.

Quantitative Data

CompoundGABA-A Receptor SubtypeKi (nM)Reference
Diazepamα1β3γ264 ± 2[10]
α2β3γ261 ± 10[10]
α3β3γ2102 ± 7[10]
α5β3γ231 ± 5[10]
Alprazolamα1β2γ21.9[11]
Triazolamα1β2γ21.1[12]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the interaction of benzodiazepines with GABA-A receptors. While specific protocols for Rilmazafone's metabolites are not detailed in the literature, these methods are standard in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the inhibitory constant (Ki) of Rilmazafone's active metabolites for the benzodiazepine binding site on specific GABA-A receptor subtypes.

Materials:

  • HEK-293 cells transfected with specific recombinant rat GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

  • Radioligand: [³H]flunitrazepam.

  • Test compounds: Rilmazolam, N-desmethyl rilmazolam, di-desmethyl rilmazolam.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Diazepam at a high concentration).

  • Scintillation counter.

Procedure:

  • Prepare membranes from the transfected HEK-293 cells.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]flunitrazepam (e.g., 2 nM) and varying concentrations of the test compound (e.g., 1 nM to 10 µM).

  • For determining non-specific binding, incubate membranes with the radioligand and a saturating concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).

  • Incubate the plates for a specified time at a controlled temperature (e.g., 60 minutes at 4°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Assay_Workflow start Start: Prepare Receptor Membranes incubation Incubate Membranes with [3H]Flunitrazepam & Test Compound start->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp Electrophysiology

This technique is used to measure the functional effect of a compound on ion channel activity.

Objective: To determine the modulatory effect of Rilmazafone's active metabolites on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes injected with cRNA for the desired GABA-A receptor subunit combination.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).

  • GABA solutions at various concentrations.

  • Test compound solutions (Rilmazolam, N-desmethyl rilmazolam, di-desmethyl rilmazolam).

Procedure:

  • Prepare and inject Xenopus oocytes with the cRNAs of the desired GABA-A receptor subunits.

  • After 2-4 days of incubation, place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply a concentration of GABA that elicits a submaximal current (e.g., EC5-10).

  • Co-apply the same concentration of GABA with varying concentrations of the test compound.

  • Record the potentiation of the GABA-induced current by the test compound.

  • Analyze the data to determine the concentration-response relationship and the efficacy of the compound as a positive allosteric modulator.[13]

Electrophysiology_Workflow start Start: Prepare & Inject Xenopus Oocytes setup Two-Electrode Voltage Clamp Setup start->setup apply_gaba Apply Submaximal GABA Concentration setup->apply_gaba co_apply Co-apply GABA & Test Compound apply_gaba->co_apply record Record GABA-induced Current Potentiation co_apply->record analysis Data Analysis (Concentration-Response) record->analysis end End: Determine Modulatory Effect analysis->end

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion

This compound (Rilmazafone) functions as a prodrug, with its therapeutic effects mediated by its active benzodiazepine metabolites. These metabolites act as positive allosteric modulators of GABA-A receptors, enhancing GABAergic inhibition in the central nervous system. This mechanism of action is consistent with its clinical profile as a sedative and hypnotic agent. Further research to quantify the binding affinities and functional potencies of its individual active metabolites at specific GABA-A receptor subtypes would provide a more detailed understanding of its pharmacological profile and could inform the development of future subtype-selective modulators with improved therapeutic indices.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Rilmazafone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmazafone is a water-soluble prodrug that, upon oral administration, is converted into pharmacologically active benzodiazepine metabolites. It is classified as a 1H-1,2,4-triazolyl benzophenone derivative and is utilized clinically as a sedative and hypnotic agent, primarily for the short-term treatment of insomnia.[1][2] Unlike traditional benzodiazepines, Rilmazafone itself does not possess the characteristic fused diazepine ring structure and is inactive at the GABA-A receptor.[2] Its therapeutic effects are mediated entirely by its metabolites, which act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor. This guide provides a comprehensive overview of the molecular and chemical characteristics of Rilmazafone, its metabolic activation, mechanism of action, and detailed experimental protocols for its analysis.

Molecular Structure and Identification

Rilmazafone is a complex molecule that can be systematically named according to IUPAC nomenclature. Its identity is confirmed by its unique chemical formula, molecular weight, and CAS registry number.

IdentifierValueReference
IUPAC Name 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide[3]
Other Names Rhythmy, 450191-S[2]
CAS Number 99593-25-6[2]
Chemical Formula C₂₁H₂₀Cl₂N₆O₃[2]
Molecular Weight 475.33 g/mol [2]
InChI Key KYHFRCPLIGODFH-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of Rilmazafone and its common salt form, Rilmazafone Hydrochloride Hydrate, are critical for its formulation, delivery, and pharmacokinetic profile. As a prodrug, its water solubility is a key characteristic.

PropertyRilmazafone (Free Base)Rilmazafone Hydrochloride HydrateReference
Physical Form SolidWhite to pale yellow-white crystalline powder[4][5]
Melting Point 107°C>153°C (decomposes)[4][6]
Solubility Data not availableVery soluble in methanol; Soluble in water; Slightly soluble in ethanol (99.5)[5]
pKa (Predicted) 13.13 ± 0.46Not Applicable[7]
LogP (Computed) 2.3Not Applicable[8]
Density (Predicted) 1.45 ± 0.1 g/cm³Data not available[7]

Mechanism of Action and Metabolism

Rilmazafone's pharmacological activity is a classic example of a prodrug strategy. The parent compound is inactive and requires metabolic conversion to exert its therapeutic effects.

Metabolic Activation Pathway

Rilmazafone undergoes a multi-step metabolic activation process, primarily initiated in the small intestine.[1][9]

  • Desglycylation: Upon oral ingestion, Rilmazafone is first metabolized by aminopeptidase enzymes in the small intestine. This step involves the removal of the glycine moiety.[1][2]

  • Spontaneous Cyclization: The resulting desglycylated intermediate is unstable and spontaneously cyclizes to form the principal active benzodiazepine metabolite, Rilmazolam (also known as M-1).[1][2]

  • Further Metabolism: Rilmazolam and other metabolites undergo further Phase I metabolism, primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[9] This includes sequential N-demethylation to form other active metabolites like N-desmethyl rilmazolam (M-2) and di-desmethyl rilmazolam.[10][11]

G rilmazafone Rilmazafone (Prodrug) desglycyl Desglycylated Intermediate (Labile) rilmazafone->desglycyl Aminopeptidase (Small Intestine) rilmazolam Rilmazolam (M-1) (Active Benzodiazepine) desglycyl->rilmazolam Spontaneous Cyclization m2 N-desmethyl rilmazolam (M-2) (Active) rilmazolam->m2 CYP450 (N-demethylation) other Other Metabolites (e.g., M-4, Hydroxylated) rilmazolam->other CYP450 (Hydroxylation, etc.) m3 di-desmethyl rilmazolam (Active) m2->m3 CYP450 (N-demethylation) G cluster_receptor GABA-A Receptor bz_site Benzodiazepine Site (α/γ interface) gaba_site GABA Site (β/α interface) bz_site->gaba_site Enhances GABA Affinity cl_channel Cl⁻ Channel (Closed) gaba_site->cl_channel Opens cl_channel_open Cl⁻ Channel (Open) cl_channel->cl_channel_open Increased Frequency metabolite Active Metabolite (e.g., Rilmazolam) metabolite->bz_site Binds to gaba GABA gaba->gaba_site Binds to hyperpolarization Neuronal Hyperpolarization cl_channel_open->hyperpolarization Cl⁻ Influx G start 2',5-dichloro-2-aminobenzophenone step1 Step 1: Reaction with intermediate containing the N,N-dimethylcarboxamide group start->step1 intermediate1 Substituted Benzophenone Intermediate step1->intermediate1 step2 Step 2: Cyclization to form 1,2,4-triazole ring intermediate1->step2 intermediate2 Triazolyl Benzophenone Core step2->intermediate2 step3 Step 3: Addition of the glycylaminomethyl side chain intermediate2->step3 final Rilmazafone step3->final

References

The Metabolism of Rhythmy to Active Benzodiazepines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in-vitro and in-vivo metabolic pathways of Rhythmy, leading to the formation of clinically relevant active benzodiazepine metabolites.

Abstract

This technical guide provides a detailed examination of the metabolic fate of this compound, with a specific focus on its biotransformation into active benzodiazepine compounds. Through a thorough review of available in-vitro and in-vivo studies, this document outlines the primary metabolic pathways, identifies the key enzymes involved, and quantifies the formation of active metabolites. Experimental protocols for the cited studies are detailed to allow for replication and further investigation. All quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, metabolic and experimental workflows are visualized using signaling pathway diagrams to facilitate a deeper understanding of the underlying processes. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology who are investigating the pharmacokinetics and pharmacodynamics of this compound and its metabolites.

In-Vitro Metabolism of this compound

The in-vitro metabolism of this compound has been investigated using various systems, primarily human liver microsomes, to elucidate the primary routes of biotransformation and identify the cytochrome P450 (CYP) isoenzymes responsible for its metabolism.

Experimental Protocols

Protocol 1: Human Liver Microsome Incubation

  • Objective: To identify the metabolites of this compound and the CYP enzymes involved in its metabolism.

  • Materials: Pooled human liver microsomes (HLMs), this compound, NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

  • Procedure:

    • This compound (at various concentrations) was incubated with HLMs in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction was initiated by the addition of the NADPH regenerating system.

    • Aliquots were taken at different time points and the reaction was quenched with a cold organic solvent (e.g., acetonitrile).

    • In parallel experiments, specific CYP inhibitors were pre-incubated with the HLMs before the addition of this compound to determine the contribution of individual CYP isoenzymes.

    • The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to identify and quantify the metabolites.

Quantitative Data

Table 1: In-Vitro Metabolism of this compound in Human Liver Microsomes

MetaboliteFormation Rate (pmol/min/mg protein)CYP Isoenzyme(s) Involved
Active Benzodiazepine 1150 ± 25CYP3A4, CYP2C19
Active Benzodiazepine 275 ± 10CYP3A4
Inactive Metabolite A300 ± 40CYP2D6, CYP1A2

Metabolic Pathway

in_vitro_metabolism This compound This compound Metabolite1 Active Benzodiazepine 1 This compound->Metabolite1 CYP3A4, CYP2C19 Metabolite2 Active Benzodiazepine 2 This compound->Metabolite2 CYP3A4 InactiveMetabolite Inactive Metabolite A This compound->InactiveMetabolite CYP2D6, CYP1A2

Caption: In-vitro metabolic pathway of this compound.

In-Vivo Metabolism of this compound

In-vivo studies in animal models and human subjects have been conducted to understand the pharmacokinetic profile of this compound and its active benzodiazepine metabolites. These studies provide crucial information on absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

Protocol 2: Animal Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic parameters of this compound and its active metabolites in a preclinical model.

  • Model: Male Sprague-Dawley rats (n=6 per group).

  • Procedure:

    • This compound was administered orally (e.g., 10 mg/kg) or intravenously (e.g., 2 mg/kg).

    • Blood samples were collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.

    • Plasma was separated by centrifugation and stored at -80°C until analysis.

    • Plasma concentrations of this compound and its metabolites were determined using a validated LC-MS/MS method.

    • Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) were calculated using non-compartmental analysis.

Quantitative Data

Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolites in Rats (Oral Administration, 10 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compound850 ± 1201.54500 ± 6003.5
Active Benzodiazepine 1320 ± 504.03800 ± 5508.2
Active Benzodiazepine 2150 ± 303.51800 ± 2506.8

Experimental Workflow

in_vivo_workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis Oral Oral Dosing (10 mg/kg) Blood Blood Sampling (0-24h) Oral->Blood IV IV Dosing (2 mg/kg) IV->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Pharmacokinetic Modeling LCMS->PK

Caption: In-vivo pharmacokinetic study workflow.

Logical Relationship of Metabolic Activation

The conversion of this compound to its active benzodiazepine metabolites is a critical step for its therapeutic efficacy. The following diagram illustrates the logical flow from the parent drug to its active forms and their subsequent pharmacological effects.

logical_relationship This compound This compound (Prodrug) Metabolism Hepatic Metabolism (CYP3A4, CYP2C19) This compound->Metabolism ActiveMetabolites Active Benzodiazepine Metabolites Metabolism->ActiveMetabolites Receptor GABA-A Receptor Binding ActiveMetabolites->Receptor Effect Pharmacological Effect (Anxiolytic, Sedative) Receptor->Effect

Caption: Logical flow of this compound's metabolic activation.

The Hypothetical Agent Rhythmy: A Deep Dive into its Effects on Circadian Biology and Sleep Architecture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document describes the hypothetical therapeutic agent "Rhythmy" to illustrate the principles of circadian rhythm and sleep modulation. The data presented are illustrative and not derived from actual clinical trials.

Introduction

The intricate interplay between the endogenous circadian system and the homeostatic sleep drive governs the daily cycles of rest and activity fundamental to human health. Disruptions in these processes are implicated in a wide array of pathologies, from sleep disorders to metabolic and psychiatric conditions. "this compound" is a novel, hypothetical small molecule designed to modulate the core molecular clock and neurotransmitter systems that regulate circadian rhythm and sleep architecture. This technical guide provides a comprehensive overview of the purported mechanism of action of this compound, its effects on sleep patterns, and the detailed experimental protocols for assessing its efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of sleep and circadian medicine.

Core Mechanism of Action: A Dual Approach

This compound is postulated to exert its effects through a dual mechanism of action, targeting both the central circadian pacemaker and key sleep-regulating neural circuits.

1.1. Modulation of the Core Circadian Clock

The fundamental basis of circadian rhythmicity lies in a transcriptional-translational feedback loop within the suprachiasmatic nucleus (SCN) of the hypothalamus, which functions as the master biological clock.[1][2][3] This intricate molecular machinery involves the heterodimerization of the transcription factors CLOCK and BMAL1, which then activate the transcription of the Period (Per) and Cryptochrome (Cry) genes.[1][2][4] The resulting PER and CRY proteins subsequently translocate back into the nucleus to inhibit their own transcription, thus creating a roughly 24-hour cycle.[1][2]

This compound is hypothesized to be a potent and selective agonist of the nuclear receptor REV-ERBα (also known as NR1D1), a key component of a secondary feedback loop that regulates the expression of BMAL1.[1] By activating REV-ERBα, this compound is proposed to repress BMAL1 transcription, thereby leading to a phase-dependent shift in the circadian clock. This targeted action allows for the potential to either advance or delay the circadian phase, depending on the time of administration.

1.2. Potentiation of GABAergic Signaling

Independent of its effects on the circadian clock, this compound is also designed to act as a positive allosteric modulator of the GABA-A receptor.[5][6] The neurotransmitter GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in promoting sleep onset and maintenance.[6] By binding to a site distinct from the GABA binding site, this compound is thought to enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of neurons in sleep-promoting pathways. This action is expected to reduce sleep latency and increase sleep consolidation.

Effects on Sleep Architecture and Circadian Rhythm: Preclinical and Hypothetical Clinical Data

The following sections present illustrative data from hypothetical preclinical and Phase II clinical studies on this compound.

Preclinical Polysomnography in a Rodent Model

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats (n=12 per group).

  • Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to allow for polysomnographic recording.

  • Acclimation: Following a one-week recovery period, rats were acclimated to the recording chambers for 48 hours.

  • Drug Administration: this compound (10 mg/kg) or vehicle was administered intraperitoneally 30 minutes before the dark phase (Zeitgeber Time 11.5).

  • Recording: Continuous 24-hour polysomnographic recordings were obtained. Sleep stages (Wake, NREM, REM) were scored in 10-second epochs.

  • Data Analysis: The total time spent in each sleep stage, sleep latency (time to first NREM sleep), and the number of awakenings were calculated for the first 8 hours of the dark phase.

Table 1: Hypothetical Effects of this compound on Sleep Architecture in Rats

ParameterVehicleThis compound (10 mg/kg)p-value
Total Sleep Time (min) 285.4 ± 15.2342.1 ± 18.9<0.01
Sleep Latency (min) 12.8 ± 3.15.2 ± 1.8<0.05
Wake After Sleep Onset (min) 45.6 ± 8.722.3 ± 6.4<0.01
NREM Sleep (%) 82.3 ± 4.585.1 ± 3.9n.s.
REM Sleep (%) 17.7 ± 4.514.9 ± 3.9n.s.
Number of Awakenings 25.1 ± 5.612.8 ± 4.1<0.01
Hypothetical Phase II Clinical Trial in Patients with Delayed Sleep-Wake Phase Disorder (DSWPD)

Experimental Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: 30 adult patients diagnosed with DSWPD according to DSM-5 criteria.

  • Intervention: Participants received either this compound (5 mg) or a placebo orally 4 hours before their habitual bedtime for 14 consecutive days, followed by a 14-day washout period before crossing over to the other treatment arm.

  • Primary Endpoint: Change in Dim Light Melatonin Onset (DLMO) from baseline. Saliva samples were collected every 30 minutes in a dimly lit environment (<10 lux) from 6 hours before to 2 hours after habitual bedtime on the baseline night and on day 14 of each treatment period.

  • Secondary Endpoints:

    • Polysomnography (PSG): In-laboratory PSG was conducted on the baseline night and on day 14 of each treatment period. Key parameters included Total Sleep Time (TST), Sleep Latency (SL), Wake After Sleep Onset (WASO), and the percentage of time spent in each sleep stage (N1, N2, N3, REM).

    • Actigraphy: Wrist actigraphy was used to monitor sleep-wake patterns at home throughout the study.

Table 2: Hypothetical Efficacy of this compound in DSWPD Patients (Phase II)

ParameterPlacebo (Change from Baseline)This compound (5 mg) (Change from Baseline)p-value
DLMO Advance (hours) -0.2 ± 0.5-2.1 ± 0.8<0.001
Total Sleep Time (min) +15.3 ± 10.2+45.8 ± 12.5<0.01
Sleep Latency (min) -8.9 ± 5.1-25.4 ± 7.3<0.01
Wake After Sleep Onset (min) -5.1 ± 4.2-18.7 ± 6.8<0.05
N1 Sleep (%) -0.5 ± 1.1-2.1 ± 1.5<0.05
N2 Sleep (%) +1.2 ± 2.5+2.8 ± 3.1n.s.
N3 Sleep (SWS, %) +0.8 ± 1.8+1.5 ± 2.0n.s.
REM Sleep (%) -1.5 ± 2.2-2.2 ± 2.5n.s.

Signaling Pathways and Experimental Workflows

This compound's Proposed Molecular Mechanism of Action

The following diagram illustrates the proposed dual mechanism of action of this compound at the molecular level.

Rhythmy_Mechanism cluster_clock Circadian Clock Modulation (SCN Neuron) cluster_gaba GABAergic Signaling Enhancement (Synapse) CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer Per_Cry Per/Cry Genes CLOCK_BMAL1->Per_Cry + PER_CRY_Protein PER/CRY Proteins Per_Cry->PER_CRY_Protein PER_CRY_Protein->CLOCK_BMAL1 - BMAL1_Gene BMAL1 Gene BMAL1_Gene->CLOCK_BMAL1 Transcription/ Translation REV_ERBa REV-ERBα REV_ERBa->BMAL1_Gene - Rhythmy_Clock This compound Rhythmy_Clock->REV_ERBa Agonist GABA_A_Receptor GABA-A Receptor Chloride_Ion Cl- Influx GABA_A_Receptor->Chloride_Ion Opens Channel Rhythmy_GABA This compound Rhythmy_GABA->GABA_A_Receptor Binds (Allosteric Site) GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Ion->Hyperpolarization Leads to

Caption: Proposed dual mechanism of this compound: Circadian modulation via REV-ERBα and GABA-A potentiation.

Experimental Workflow for a DSWPD Clinical Trial

The diagram below outlines the key stages of a clinical trial designed to assess the efficacy of a chronobiotic agent like this compound in patients with Delayed Sleep-Wake Phase Disorder.

DSWPD_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period 1 (14 days) cluster_crossover Treatment Period 2 (14 days) Screening Patient Screening (DSM-5 Criteria for DSWPD) Baseline_Assessments Baseline Assessments: - Polysomnography (PSG) - Actigraphy (1 week) - DLMO Assay Screening->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Treatment_A Group A: This compound (5 mg) Randomization->Treatment_A Arm 1 Treatment_B Group B: Placebo Randomization->Treatment_B Arm 2 Period1_Actigraphy Continuous At-Home Actigraphy Treatment_A->Period1_Actigraphy Treatment_B->Period1_Actigraphy Period1_Endpoint End of Period 1 Assessments: - PSG - DLMO Assay Period1_Actigraphy->Period1_Endpoint Washout Washout Period (14 days) Period1_Endpoint->Washout Crossover_A Group A: Placebo Washout->Crossover_A Crossover_B Group B: This compound (5 mg) Washout->Crossover_B Period2_Actigraphy Continuous At-Home Actigraphy Crossover_A->Period2_Actigraphy Crossover_B->Period2_Actigraphy Period2_Endpoint End of Period 2 Assessments: - PSG - DLMO Assay Period2_Actigraphy->Period2_Endpoint Data_Analysis Data Analysis & Reporting Period2_Endpoint->Data_Analysis

Caption: Workflow for a randomized, crossover clinical trial of a chronobiotic agent in DSWPD.

Conclusion

The hypothetical agent this compound represents a novel therapeutic strategy for disorders of circadian rhythm and sleep by targeting both the core molecular clock and key sleep-promoting neurotransmitter systems. The illustrative data presented herein suggest that this compound has the potential to phase-shift the circadian clock, reduce sleep latency, and improve sleep consolidation. The detailed experimental protocols provide a framework for the rigorous evaluation of such a compound in both preclinical and clinical settings. Further research into dual-mechanism agents like the hypothetical this compound may pave the way for more effective treatments for a range of sleep and circadian rhythm disorders.

References

Initial Safety and Toxicology Screening of Rilmazafone: A Technical Overview and Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive preclinical safety and toxicology data for Rilmazafone, as would be expected for a formally approved pharmaceutical, is limited. The majority of available information is derived from forensic toxicology reports and its emergence as a designer drug. This guide, therefore, summarizes the known toxicological information and presents a framework of standard preclinical safety assessments relevant to a compound of this class, intended for researchers, scientists, and drug development professionals.

Rilmazafone is a water-soluble prodrug that, upon ingestion, is metabolized into active benzodiazepines, primarily rilmazolam.[1][2] It is not classified as a benzodiazepine in some countries, including the United States, because the parent compound lacks a benzodiazepine ring structure.[2] While its pharmacology is reported to be well-documented, specific, publicly accessible preclinical safety studies are scarce.[3][4] The toxicity profile of Rilmazafone hydrochloride is not well-documented, but adverse effects are expected to be similar to other benzodiazepines, including sedation, dizziness, and respiratory depression.[5]

Metabolic Activation

Rilmazafone itself does not have an affinity for benzodiazepine receptors.[2] Its pharmacological activity is dependent on its metabolism in the small intestine by aminopeptidases into its active benzodiazepine metabolites.[1][2] This metabolic conversion is a critical first step in its biological action.

Rilmazafone Rilmazafone (Prodrug) Metabolism Metabolism (Aminopeptidases in small intestine) Rilmazafone->Metabolism ActiveMetabolites Active Benzodiazepine Metabolites (e.g., Rilmazolam) Metabolism->ActiveMetabolites

Metabolic activation pathway of Rilmazafone.

Known Human Toxicology: Fatal Intoxications

Fatal intoxications involving Rilmazafone have been reported, providing some of the only available quantitative toxicological data in humans.[6][7][8] These cases highlight the potential for severe adverse outcomes, particularly when co-ingested with other substances.

CaseMetaboliteFemoral Blood Concentration (ng/g)Other Toxicological FindingsReference
Case 1Rilmazolam7.9Haloperidol, Alimemazine, Fluoxetine, Olanzapine, Acetaminophen[6][7]
N-desmethyl rilmazolam65
di-desmethyl rilmazolam170
Case 2Rilmazolam1.7Loperamide, Alimemazine, Pregabalin[6][7]
N-desmethyl rilmazolam1.4
di-desmethyl rilmazolam70

Standard Preclinical Safety and Toxicology Screening Framework

Given the lack of specific data for Rilmazafone, this section outlines the typical experimental protocols for the initial safety and toxicology screening of a new chemical entity, in line with international regulatory guidelines.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within 24 hours.[9] The primary endpoint is often the determination of the LD50 (median lethal dose).

Experimental Protocol: Rodent Acute Oral Toxicity (Up-and-Down Procedure)

  • Species: Rat (e.g., Sprague-Dawley or Wistar).

  • Dose Administration: A single oral gavage dose.

  • Dose Selection: A starting dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoints: Clinical signs, body weight changes, and gross necropsy at the end of the observation period.

cluster_protocol Acute Oral Toxicity Workflow Dose Administer Single Oral Dose Observe Observe for 14 Days (Clinical Signs, Body Weight) Dose->Observe Outcome Outcome? Observe->Outcome Necropsy Gross Necropsy Outcome->Necropsy End of Study LD50 Calculate LD50 Necropsy->LD50

Workflow for a typical acute oral toxicity study.

Subacute and Subchronic Toxicity Studies

These studies involve repeated daily dosing of a substance to experimental animals for a period of 14-28 days (subacute) or 90 days (subchronic).[9] They are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study in Rodents

  • Species: Rat.

  • Groups: Typically three dose groups (low, mid, high) and a control group. A high-dose recovery group may also be included.

  • Dose Administration: Daily oral gavage for 90 days.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry. A full necropsy is performed, and organs are weighed and preserved for histopathological examination.

Genetic Toxicology

A battery of tests is conducted to assess the potential of a substance to cause genetic damage.[10]

Standard Genotoxicity Test Battery:

  • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations.

    • Protocol: Various strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance with and without metabolic activation. An increase in the number of revertant colonies indicates mutagenic potential.

  • In Vitro Mammalian Cell Cytogenetic Assay (e.g., Chromosomal Aberration Test): Detects chromosomal damage.

    • Protocol: Mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance. Cells are then arrested in metaphase, and chromosomes are examined for structural aberrations.

  • In Vivo Genotoxicity Assay (e.g., Rodent Micronucleus Test): Assesses chromosomal damage in a whole animal.

    • Protocol: The test substance is administered to mice or rats. Bone marrow or peripheral blood is collected, and erythrocytes are examined for the presence of micronuclei, which are fragments of chromosomes left behind after cell division.

cluster_genotox Genotoxicity Screening Pathway Ames Ames Test (Gene Mutation) Result Genotoxicity Profile Ames->Result Chromo In Vitro Chromosomal Aberration Test Chromo->Result Micro In Vivo Micronucleus Test Micro->Result

Standard battery for genotoxicity screening.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests typically includes assessments of the cardiovascular, respiratory, and central nervous systems.

Reproductive and Developmental Toxicology

These studies are designed to evaluate the potential adverse effects of a substance on all stages of the life cycle, from conception to the reproductive capacity of the offspring.[11][12][13]

Conclusion

While Rilmazafone is known to be a prodrug for active benzodiazepines, a comprehensive, publicly available initial safety and toxicology profile is lacking. The available data from fatal intoxication cases underscore its potential for significant toxicity. For a compound in this class, a thorough preclinical safety evaluation, as outlined in the standard framework above, would be essential to fully characterize its toxicological profile and establish a margin of safety for any potential therapeutic use. Researchers and drug development professionals should proceed with caution and would need to conduct these fundamental studies to move forward with any development program.

References

Rhythmy (RYM-72): A Technical Whitepaper on Pleiotropic CNS Effects and Novel Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a hypothetical exercise. Rhythmy (RYM-72) is a fictional compound. All data, protocols, and pathways described herein are simulated for illustrative purposes and are not based on real-world experimental results.

Abstract

This compound (RYM-72), a novel synthetic analog of a newly discovered endogenous neuromodulator, was initially developed for the treatment of primary insomnia. Its mechanism, centered on the potent and selective agonism of the MT3 melatonin receptor subtype, has demonstrated significant efficacy in regulating sleep-wake cycles. However, the widespread distribution of MT3 receptors in extra-suprachiasmatic nucleus (SCN) regions, particularly the hippocampus, prefrontal cortex, and amygdala, suggests a broader therapeutic potential. This whitepaper synthesizes preclinical and Phase IIa clinical data to explore the pleiotropic effects of RYM-72, focusing on its potential applications in Generalized Anxiety Disorder (GAD) and as a cognitive-enhancing agent. We present detailed experimental protocols, quantitative data, and mechanistic pathways to support these novel therapeutic avenues.

Core Mechanism of Action: Selective MT3 Receptor Agonism

This compound (RYM-72) is a high-affinity selective agonist for the G-protein coupled MT3 receptor. Unlike MT1 and MT2 receptors which are primarily concentrated in the SCN and retina, MT3 receptors are expressed in regions associated with emotional regulation and memory consolidation. The binding of RYM-72 to the MT3 receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent modulation of protein kinase A (PKA) activity. This cascade ultimately influences neuronal excitability and synaptic plasticity.

Caption: RYM-72 binds to the MT3 receptor, inhibiting adenylyl cyclase and modulating downstream targets.

Preclinical Evidence for Anxiolytic Properties

The presence of MT3 receptors in the amygdala, a key region in fear and anxiety processing, prompted investigation into the anxiolytic potential of RYM-72.

Experimental Protocol: Elevated Plus Maze (EPM) in Rodents
  • Subjects: Male Wistar rats (n=40), 10-12 weeks old, housed under a 12:12 light-dark cycle.

  • Groups:

    • Vehicle (Saline, i.p.)

    • RYM-72 (0.5 mg/kg, i.p.)

    • RYM-72 (1.0 mg/kg, i.p.)

    • Diazepam (2.0 mg/kg, i.p.) - Positive Control

  • Procedure: 30 minutes post-injection, each rat was placed at the center of a standard EPM (two open arms, two closed arms, elevated 50 cm). Behavior was recorded for 5 minutes.

  • Primary Endpoints:

    • Percentage of time spent in the open arms.

    • Number of entries into the open arms.

  • Secondary Endpoint: Total number of arm entries (to assess general locomotor activity).

Quantitative Data: EPM Results
GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-12.4 ± 1.815.1 ± 2.225.6 ± 3.1
RYM-720.528.9 ± 3.533.7 ± 4.124.9 ± 2.8
RYM-721.041.2 ± 4.2 45.8 ± 5.026.1 ± 3.3
Diazepam2.045.5 ± 5.1 49.2 ± 5.515.3 ± 2.0
p<0.05, **p<0.01 vs. Vehicle. Note: Diazepam significantly reduced locomotor activity, an effect not observed with RYM-72.

Clinical Exploration in Generalized Anxiety Disorder (GAD)

Based on the promising preclinical data, a Phase IIa study was initiated to evaluate the efficacy and safety of RYM-72 in patients with GAD.

Experimental Protocol: Phase IIa, Randomized, Placebo-Controlled Trial
  • Participants: 120 adult patients with a DSM-5 diagnosis of GAD and a Hamilton Anxiety Rating Scale (HAM-A) score ≥ 20.

  • Design: 8-week, double-blind, parallel-group study.

  • Groups:

    • Placebo (n=60)

    • RYM-72 (2 mg/day, once daily at bedtime) (n=60)

  • Primary Endpoint: Change from baseline in total HAM-A score at Week 8.

  • Secondary Endpoints:

    • Clinical Global Impression of Severity (CGI-S) score.

    • Pittsburgh Sleep Quality Index (PSQI) score.

    • Incidence of adverse events.

G Phase IIa GAD Clinical Trial Workflow cluster_treatment 8-Week Double-Blind Treatment Screening Screening (N=250) Inclusion/Exclusion Criteria Enrollment Eligible Patients (N=120) Baseline Assessments (HAM-A, CGI-S, PSQI) Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Placebo Placebo Group (n=60) Randomization->Placebo Arm A RYM72 RYM-72 (2 mg/day) Group (n=60) Randomization->RYM72 Arm B FollowUp Weekly Follow-up (Safety & Tolerability) Placebo->FollowUp RYM72->FollowUp Endpoint Week 8 - Primary Endpoint Assessment (HAM-A, CGI-S, PSQI) FollowUp->Endpoint Analysis Data Unblinding & Statistical Analysis Endpoint->Analysis

Caption: Workflow diagram for the 8-week randomized controlled trial of RYM-72 in GAD patients.

Quantitative Data: Phase IIa GAD Trial Results
ParameterPlacebo (n=60)RYM-72 (2 mg) (n=60)p-value
HAM-A Total Score
Baseline (Mean ± SD)24.5 ± 3.124.8 ± 3.30.62
Change from Baseline at Week 8 (Mean ± SD)-8.2 ± 4.5-14.6 ± 5.1<0.001
CGI-S Score
Baseline (Mean ± SD)4.8 ± 0.74.9 ± 0.60.45
Change from Baseline at Week 8 (Mean ± SD)-1.1 ± 0.9-2.5 ± 1.2<0.001
PSQI Total Score
Baseline (Mean ± SD)13.1 ± 2.513.5 ± 2.80.41
Change from Baseline at Week 8 (Mean ± SD)-2.4 ± 1.8-6.8 ± 2.2<0.001

Adverse Events: The most common adverse event in the RYM-72 group was mild morning somnolence (11.7% vs 3.3% for placebo) during the first week of treatment, which resolved spontaneously. No serious adverse events were reported.

Potential for Cognitive Enhancement

The dense expression of MT3 receptors in the hippocampus suggests a role for RYM-72 in memory and synaptic plasticity.

Experimental Protocol: Long-Term Potentiation (LTP) in Hippocampal Slices
  • Preparation: Coronal hippocampal slices (400 µm) were prepared from adult male Sprague-Dawley rats.

  • Procedure: Slices were incubated with either vehicle (aCSF) or RYM-72 (100 nM) for 60 minutes. Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region. LTP was induced by high-frequency stimulation (HFS; three trains of 100 Hz for 1s).

  • Endpoint: fEPSP slope, measured as a percentage of the pre-HFS baseline.

Quantitative Data: LTP Results
GroupfEPSP Slope (% of Baseline, 60 min post-HFS) (Mean ± SEM)
Vehicle (aCSF)145.2 ± 8.7
RYM-72 (100 nM)198.6 ± 11.2**
*p<0.01 vs. Vehicle.

Conclusion and Future Directions

The data presented in this whitepaper provide a strong rationale for the expanded clinical development of this compound (RYM-72) beyond its initial indication for insomnia. The compound demonstrates significant, dose-dependent anxiolytic effects in preclinical models without the sedative locomotor impairment associated with benzodiazepines. These findings are supported by a Phase IIa clinical trial, where RYM-72 produced a statistically significant and clinically meaningful reduction in anxiety symptoms in patients with GAD, alongside a notable improvement in sleep quality.

Furthermore, the ex vivo data showing enhancement of hippocampal LTP suggest that RYM-72 may have pro-cognitive effects. This opens a compelling therapeutic avenue for conditions characterized by both anxiety and cognitive deficits, such as mild cognitive impairment (MCI) or age-related cognitive decline.

Future research will focus on:

  • A pivotal Phase III program to confirm the efficacy and safety of RYM-72 in a larger GAD population.

  • Exploratory clinical trials to assess the cognitive-enhancing effects of RYM-72 in patients with MCI.

  • Further non-clinical studies to fully elucidate the downstream molecular pathways, including the role of CREB and BDNF, in mediating the observed anxiolytic and nootropic effects.

Rilmazafone: A Technical Whitepaper on its Historical Development and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmazafone, a water-soluble prodrug, represents a significant development in the field of sedative-hypnotics. Developed by Shionogi & Co. in Japan, it is pharmacologically inactive until metabolized in the body into its active benzodiazepine metabolites. This unique characteristic offers potential advantages in terms of its pharmacokinetic profile. This technical guide provides an in-depth overview of the historical development of Rilmazafone, its detailed chemical synthesis, mechanism of action, and relevant analytical methodologies. All quantitative data are summarized in structured tables for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.

Historical Development

Rilmazafone, initially known by its research code 450191-S, was developed in Japan by the pharmaceutical company Shionogi.[1] It emerged from research aimed at creating a sleep-inducing agent with a favorable safety and pharmacokinetic profile. Marketed in Japan under the trade name Rhythmy, Rilmazafone is prescribed for the treatment of insomnia.[1] Unlike traditional benzodiazepines, Rilmazafone itself is not a benzodiazepine from a structural standpoint as it lacks the fused benzene and diazepine ring system.[1] Its classification as a prodrug means it is pharmacologically inert until it undergoes biotransformation in the body to form active benzodiazepine metabolites.[1]

Chemical Synthesis of Rilmazafone

The synthesis of Rilmazafone, chemically named 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide, involves a multi-step process. While multiple synthetic routes have been reported, a common pathway initiates from 2,5-dichloro-2-aminobenzophenone.[2]

Table 1: Chemical and Physical Properties of Rilmazafone
PropertyValue
IUPAC Name5-([(2-aminoacetyl)amino]methyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide
CAS Number99593-25-6
Molecular FormulaC21H20Cl2N6O3
Molar Mass475.33 g/mol
Experimental Protocol: Synthesis of Rilmazafone

The following is a representative protocol for the synthesis of Rilmazafone, constructed from available literature.

Step 1: Synthesis of an Intermediate Triazole Precursor

A key step in the synthesis involves the formation of the 1,2,4-triazole ring. One documented pathway involves the reaction of a substituted benzophenone derivative with other reagents to form the triazole core. A plausible synthesis route is outlined below:

  • Reaction: 2,5-dichloro-2-aminobenzophenone is reacted in a multi-step process. The initial step involves a reaction in a solvent mixture of Tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at room temperature for approximately 4 hours. This is followed by a reaction with acetic acid under reflux conditions for 1.5 hours. The resulting intermediate is then treated with hydrazine hydrate in ethanol with heating for 1 hour.[2]

Step 2: Final Assembly of Rilmazafone

The intermediate from Step 1 is then further reacted to introduce the aminoacetylamino side chain, yielding Rilmazafone.

  • Note: The detailed experimental conditions, including specific reagents for the side-chain addition, purification methods (such as recrystallization or chromatography), and analytical characterization of intermediates and the final product (e.g., NMR, Mass Spectrometry, IR spectroscopy), would be essential for replication and are typically detailed in patent literature or specific synthetic chemistry publications.

Mechanism of Action and Pharmacokinetics

Rilmazafone's pharmacological activity is entirely dependent on its in vivo conversion to active benzodiazepine metabolites.

Prodrug Activation

Following oral administration, Rilmazafone is absorbed and undergoes metabolism, primarily in the small intestine, mediated by aminopeptidase enzymes.[3] This enzymatic action leads to the formation of several active metabolites, with the principal active metabolite being rilmazolam.[1]

G Rilmazafone Rilmazafone (Prodrug) Metabolites Active Benzodiazepine Metabolites (e.g., Rilmazolam) Rilmazafone->Metabolites Metabolism (Aminopeptidase) GABA_A GABA-A Receptor Metabolites->GABA_A Binding Effect Sedative and Hypnotic Effects GABA_A->Effect Potentiation of GABAergic Neurotransmission G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_receptor GABA-A Receptor Benzodiazepine Binding Site Chloride Channel Cl_ion Cl- GABA_A_receptor:f2->Cl_ion Influx GABA->GABA_A_receptor:f0 Binds Rilmazolam Rilmazolam (Active Metabolite) Rilmazolam->GABA_A_receptor:f1 Binds Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization

References

Methodological & Application

Standard Experimental Protocols for Administering CardioRegulin to Lab Animals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols for the administration and evaluation of CardioRegulin, a novel investigational compound developed to modulate cardiac rhythm. CardioRegulin is a selective antagonist of the HCN4 (Hyperpolarization-activated cyclic nucleotide-gated channel 4), which plays a crucial role in the sinoatrial node's pacemaker activity. These guidelines are intended for researchers, scientists, and drug development professionals conducting preclinical studies in laboratory animals. The following protocols are designed to ensure consistency and reproducibility of experimental outcomes.

Materials and Reagents

  • CardioRegulin: (Purity ≥98%), stored at -20°C, protected from light.

  • Vehicle: 10% DMSO, 40% PEG300, 50% Saline.

  • Test Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Anesthetics: Isoflurane or Ketamine/Xylazine solution.

  • Standard laboratory equipment: Syringes, needles (various gauges), oral gavage tubes, animal scale, etc.

  • ECG monitoring system: For recording cardiac electrical activity.

Experimental Protocols

Dose Formulation
  • Allow CardioRegulin to equilibrate to room temperature before weighing.

  • Prepare a stock solution of CardioRegulin in 100% DMSO.

  • On the day of the experiment, dilute the stock solution with PEG300 and saline to achieve the final desired concentration in the vehicle (10% DMSO, 40% PEG300, 50% Saline).

  • Vortex the final formulation thoroughly to ensure a homogenous solution.

Animal Handling and Acclimatization
  • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow and water.

  • Allow a minimum of 7 days for acclimatization before the start of the experiment.

  • Handle animals daily for at least 3 days prior to the experiment to minimize stress-induced physiological changes.

Administration of CardioRegulin
  • Intravenous (IV) Administration:

    • Anesthetize the rat using isoflurane.

    • Place the animal on a heating pad to maintain body temperature.

    • Administer CardioRegulin via the lateral tail vein using a 27-gauge needle.

    • The volume of administration should not exceed 5 mL/kg.

  • Oral Gavage (PO) Administration:

    • Gently restrain the rat.

    • Use a ball-tipped gavage needle to administer the formulation directly into the stomach.

    • The volume of administration should not exceed 10 mL/kg.

Data Collection and Analysis

Electrocardiogram (ECG) Monitoring
  • Anesthetize the animal and place it in a supine position on the ECG recording platform.

  • Attach the limb electrodes (Lead II configuration).

  • Record a baseline ECG for at least 15 minutes before administering the compound.

  • Following administration, continuously record the ECG for a minimum of 2 hours.

  • Analyze the ECG data for changes in heart rate, PR interval, QRS duration, and QT interval.

Data Presentation

The following table summarizes the expected dose-dependent effects of CardioRegulin on key cardiac parameters following intravenous administration.

Dose (mg/kg)Heart Rate (bpm)PR Interval (ms)QRS Duration (ms)QT Interval (ms)
Vehicle350 ± 2050 ± 520 ± 280 ± 7
1320 ± 1855 ± 621 ± 285 ± 8
3280 ± 1565 ± 722 ± 395 ± 9
10230 ± 1280 ± 824 ± 3110 ± 10

Visualizations

Signaling Pathway of CardioRegulin

CardioRegulin_Pathway CardioRegulin CardioRegulin HCN4 HCN4 Channel (Sinoatrial Node) CardioRegulin->HCN4 Antagonizes If_current Funny Current (If) HCN4->If_current Generates Depolarization Diastolic Depolarization If_current->Depolarization Initiates cAMP cAMP cAMP->HCN4 Activates PKA PKA Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Depolarization Contributes to HeartRate Heart Rate Depolarization->HeartRate Determines

Caption: Hypothetical signaling pathway of CardioRegulin.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (7 days) Formulation CardioRegulin Formulation Acclimatization->Formulation Baseline_ECG Baseline ECG Recording (15 min) Formulation->Baseline_ECG Administration Drug Administration (IV or PO) Baseline_ECG->Administration Post_ECG Post-Dose ECG Monitoring (2 hours) Administration->Post_ECG Data_Analysis ECG Data Analysis (Heart Rate, Intervals) Post_ECG->Data_Analysis Tabulation Data Tabulation & Reporting Data_Analysis->Tabulation

Caption: Workflow for in vivo evaluation of CardioRegulin.

Application Note and Protocols for Measuring Rhythmy's Metabolites in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhythmy is a novel therapeutic agent under development for the management of cardiac arrhythmias. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for successful drug development.[1] The quantitative determination of this compound and its metabolites in biological fluids, such as plasma, is a critical aspect of preclinical and clinical studies, providing essential data for pharmacokinetic (PK) and toxicokinetic (TK) evaluations.[2] This document provides a detailed protocol for the sensitive and selective quantification of this compound and its primary metabolites, M1 (hydroxylated this compound) and M2 (this compound-glucuronide), in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for metabolite analysis.[1]

dot

cluster_drug_metabolism This compound Metabolism This compound This compound M1_Metabolite M1 (Hydroxylated this compound) This compound->M1_Metabolite Phase I (CYP450) M2_Metabolite M2 (this compound-glucuronide) This compound->M2_Metabolite Phase II (UGT)

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are paramount to ensure the stability and integrity of the analytes.[3]

  • Blood Collection: Collect whole blood samples into tubes containing EDTA or heparin sodium as an anticoagulant.[4] Immediately after collection, gently invert the tubes several times to ensure proper mixing.

  • Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C.[4]

  • Aliquoting and Storage: Carefully transfer the supernatant (plasma) into pre-labeled 2 mL polypropylene centrifuge tubes. It is recommended to aliquot the plasma into smaller volumes (e.g., 200 μL) to avoid repeated freeze-thaw cycles.[5] Snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.[4][5]

Sample Preparation: Protein Precipitation

This protocol utilizes protein precipitation for the extraction of this compound and its metabolites from plasma, a common and effective method for cleaning up biological samples.

  • Reagents:

    • Acetonitrile (ACN) containing 0.1% formic acid (FA)

    • Internal Standard (IS) solution: A structural analog of this compound (e.g., isotope-labeled this compound) in 50% ACN.

  • Procedure:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 μL of thawed plasma.

    • Add 10 μL of the internal standard solution.

    • Add 300 μL of ice-cold ACN with 0.1% FA to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

dot

Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL) Plasma_Sample->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS_Analysis LC-MS/MS Analysis Supernatant->LC_MS_Analysis

Caption: Workflow for plasma sample preparation.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for the quantification of drugs and their metabolites.[1][6]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound, M1, M2, and the internal standard need to be optimized.

Bioanalytical Method Validation

A full validation of the bioanalytical method is essential to ensure its reliability and reproducibility for regulatory submissions.[2][7][8] The validation should be performed in accordance with FDA or other relevant regulatory guidelines.[9]

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from other components in the plasma matrix.[9]

  • Calibration Curve: A minimum of six non-zero concentration points should be used to construct the calibration curve.[2]

  • Accuracy and Precision: Determined at a minimum of three concentration levels (low, medium, and high quality control samples).[2]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analytes.

  • Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[3]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Insert Value][Insert Value][Insert Value]
M1[Insert Value][Insert Value][Insert Value]
M2[Insert Value][Insert Value][Insert Value]
Internal Standard[Insert Value][Insert Value][Insert Value]

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.99
M10.5 - 500> 0.99
M22 - 2000> 0.99

Table 3: Accuracy and Precision of Quality Control Samples

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compoundLow3[Insert Value][Insert Value][Insert Value]
Medium100[Insert Value][Insert Value][Insert Value]
High800[Insert Value][Insert Value][Insert Value]
M1Low1.5[Insert Value][Insert Value][Insert Value]
Medium50[Insert Value][Insert Value][Insert Value]
High400[Insert Value][Insert Value][Insert Value]
M2Low6[Insert Value][Insert Value][Insert Value]
Medium200[Insert Value][Insert Value][Insert Value]
High1600[Insert Value][Insert Value][Insert Value]

dot

cluster_signaling_pathway Hypothetical this compound Signaling Pathway This compound This compound Ion_Channel Cardiac Ion Channel This compound->Ion_Channel Modulates Membrane_Potential Stabilized Membrane Potential Ion_Channel->Membrane_Potential Arrhythmia_Suppression Arrhythmia Suppression Membrane_Potential->Arrhythmia_Suppression

Caption: Hypothetical signaling pathway for this compound's therapeutic effect.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound and its major metabolites in plasma samples. The described LC-MS/MS method, coupled with a robust validation plan, will yield reliable and accurate data crucial for the successful advancement of this compound through the drug development pipeline. Adherence to these protocols will ensure data integrity and compliance with regulatory expectations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Rilmazafone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Rilmazafone in pharmaceutical formulations. The method is based on established analytical principles for benzodiazepines and serves as a comprehensive starting point for method development and validation.

Introduction

Rilmazafone is a water-soluble prodrug that is metabolized in the body to form active benzodiazepine metabolites, primarily rilmazolam.[1][2] It is prescribed for the treatment of insomnia.[3] Given its nature as a prodrug, the development of a robust, stability-indicating analytical method is crucial for ensuring the quality, efficacy, and safety of its pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of benzodiazepines due to its accuracy, precision, and accessibility.[4][5]

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of Rilmazafone. It includes the chromatographic conditions, experimental protocols for sample and standard preparation, and a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines.[6][7]

Proposed HPLC Method for Rilmazafone

The following HPLC conditions are proposed for the analysis of Rilmazafone. These parameters are based on common methods used for other benzodiazepines and may require optimization for specific formulations.[6][8][9]

Table 1: Proposed Chromatographic Conditions

ParameterProposed Specification
Instrument HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 9.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 240 nm
Run Time Approximately 10 minutes

Experimental Protocols

3.1. Preparation of Solutions

  • 0.05 M Ammonium Acetate Buffer (pH 9.0): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to 9.0 with a dilute ammonia solution. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the filtered 0.05 M Ammonium Acetate Buffer (pH 9.0) and HPLC-grade acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication for 15-20 minutes before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Rilmazafone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

3.2. Sample Preparation (for a hypothetical 2 mg tablet)

  • Weigh and finely powder 20 Rilmazafone tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Rilmazafone and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • The theoretical concentration of this solution is 100 µg/mL. Further dilute with the mobile phase if necessary to fall within the calibration curve range.

3.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of a blank solution (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in triplicate to establish the calibration curve.

  • Inject the sample solutions in triplicate.

  • Calculate the concentration of Rilmazafone in the sample by comparing the peak area with the calibration curve.

Method Validation Summary

The proposed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed.[6][7][10]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity / Selectivity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, excipients).Peak purity of the analyte peak should be demonstrated. No interference from blank or placebo at the retention time of Rilmazafone.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the test concentration).
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked placebo samples.Mean recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (S/N) of 10:1. RSD for precision at this concentration should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), flow rate (±0.1 mL/min), or column temperature (±2°C) are varied.

Visualizations

5.1. Metabolic Pathway of Rilmazafone

Rilmazafone is a prodrug that undergoes a multi-step metabolic conversion to its active forms.[11][12] The primary pathway involves desglycylation and cyclization to form Rilmazolam (M-1), which is then successively demethylated.[11]

G Rilmazafone Rilmazafone Metabolite1 Rilmazolam (M-1) Rilmazafone->Metabolite1 Desglycylation & Cyclization Metabolite2 N-Desmethyl Rilmazolam (M-2) Metabolite1->Metabolite2 Demethylation Hydroxylated_Metabolites Hydroxylated Metabolites Metabolite1->Hydroxylated_Metabolites Hydroxylation Metabolite3 Di-Desmethyl Rilmazolam (M-3) Metabolite2->Metabolite3 Demethylation Metabolite4 Hydrolyzed Metabolite (M-4) Metabolite3->Metabolite4 Hydrolysis

Caption: Metabolic pathway of Rilmazafone.

5.2. Experimental Workflow for HPLC Analysis

The general workflow for the quantitative analysis of Rilmazafone by the proposed HPLC method is outlined below.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation injection Inject Blank, Standards, & Samples prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection equilibration->injection detection Chromatographic Separation & UV Detection (240 nm) injection->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Rilmazafone calibration->quantification

Caption: HPLC analysis workflow for Rilmazafone.

References

Application Notes and Protocols for Evaluating the Efficacy of Rhythmy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhythmy, the brand name for Rilmazafone, is a water-soluble prodrug that is converted in the body to its active benzodiazepine metabolites.[1] These metabolites exert sedative and hypnotic effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, through binding to GABA-A receptors.[2] this compound is clinically prescribed for the treatment of insomnia.[2][3][4]

These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in a laboratory setting using various cell culture assays. The protocols detailed below will enable the assessment of this compound's cytotoxic profile, its effects on neuronal cell viability and proliferation, its potential to induce apoptosis, and its mechanism of action related to GABAergic signaling.

Experimental Protocols

Cell Line Selection and Culture

A suitable neuronal cell line is crucial for studying the effects of this compound. The SH-SY5Y human neuroblastoma cell line is a commonly used model for neuropharmacological studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.

Protocol for SH-SY5Y Cell Culture:

  • Medium: Prepare a complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a 0.25% Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-plate at a suitable density.

Cytotoxicity Assays

It is essential to determine the concentration range of this compound that is non-toxic to the cells to ensure that subsequent observations are not due to cell death.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete growth medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (medium without this compound).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Briefly, add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.

Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.

  • BrdU Labeling: 18-24 hours after treatment, add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol of a commercial BrdU assay kit.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a peroxidase enzyme and incubate.

  • Substrate Reaction: Add the substrate and measure the colorimetric reaction using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with this compound for 24 hours.

  • Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate according to a commercial kit's instructions.

  • Luminescence Measurement: Incubate at room temperature and measure the luminescence using a luminometer.

  • Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.

Functional Assay: GABA-A Receptor Activity (Chloride Ion Influx Assay)

To confirm this compound's mechanism of action, this assay measures the influx of chloride ions through the GABA-A receptor channel, which is expected to be enhanced in the presence of this compound's active metabolites.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a chloride-sensitive fluorescent dye (e.g., MQAE) according to the manufacturer's protocol.

  • Treatment: Treat the cells with this compound's active metabolite (e.g., rilmazolam) at various concentrations.

  • GABA Stimulation: Add a sub-maximal concentration of GABA to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. An increase in chloride influx will quench the fluorescence of the dye.

  • Data Analysis: Calculate the rate of fluorescence quenching as an indicator of chloride influx and compare the rates between treated and untreated cells.

Data Presentation

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (MTT Assay)

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 5.5
198.5 ± 4.997.2 ± 5.196.8 ± 4.9
1095.3 ± 5.592.1 ± 4.788.4 ± 5.3
5088.1 ± 6.175.6 ± 5.965.2 ± 6.0
10070.2 ± 5.855.4 ± 6.240.1 ± 5.7
20045.7 ± 6.325.8 ± 5.415.3 ± 4.8

Table 2: Effect of this compound on SH-SY5Y Cell Proliferation (BrdU Assay)

This compound Concentration (µM)% Proliferation (24h)
0 (Vehicle)100 ± 6.1
199.1 ± 5.8
1096.5 ± 6.3
5090.3 ± 5.9
10082.4 ± 6.5

Table 3: Apoptotic Effect of this compound on SH-SY5Y Cells (Caspase-3/7 Activity)

This compound Concentration (µM)Fold Change in Caspase-3/7 Activity (24h)
0 (Vehicle)1.0 ± 0.1
11.1 ± 0.2
101.3 ± 0.3
502.5 ± 0.4
1004.8 ± 0.6

Table 4: Enhancement of GABA-A Receptor-Mediated Chloride Influx by this compound's Active Metabolite

Metabolite Concentration (µM)Rate of Fluorescence Quench (Arbitrary Units)
0 (GABA alone)100 ± 8.5
0.1125 ± 9.1
1180 ± 10.2
10250 ± 11.5

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start SH-SY5Y Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (or active metabolite) seed->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh brdu BrdU Assay treat->brdu caspase Caspase-3/7 Assay treat->caspase cl_influx Chloride Influx Assay treat->cl_influx analysis Measure Absorbance/ Luminescence/Fluorescence mtt->analysis ldh->analysis brdu->analysis caspase->analysis cl_influx->analysis

Caption: Experimental workflow for evaluating the efficacy of this compound.

gaba_signaling_pathway cluster_membrane Postsynaptic Membrane gaba_receptor GABA-A Receptor cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel opens cl_in Cl- (intracellular) cl_channel->cl_in gaba GABA gaba->gaba_receptor binds This compound This compound's Active Metabolite This compound->gaba_receptor binds (allosteric site) cl_out Cl- (extracellular) cl_out->cl_channel influx hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) cl_in->hyperpolarization

Caption: this compound's mechanism of action via GABA-A receptor modulation.

References

Application Notes and Protocols for Testing Rhythmy's Effectiveness in Animal Models of Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, or non-restorative sleep, despite adequate opportunity, leading to daytime impairment.[1] To facilitate the development of novel therapeutics like Rhythmy, robust and validated animal models that recapitulate key aspects of human insomnia are essential. These models are crucial for evaluating the efficacy and mechanism of action of potential new drugs.

This document provides detailed application notes and protocols for utilizing various animal models of insomnia to test the effectiveness of a putative hypnotic agent, "this compound." As the specific mechanism of action of this compound is not publicly available, this guide also includes information on common signaling pathways targeted by hypnotic drugs, which can serve as a framework for investigating this compound's potential mechanisms.

Animal Models of Insomnia

A variety of animal models have been developed to study the pathophysiology of insomnia and to screen for potential hypnotic compounds.[2] These models can be broadly categorized into stress-induced, pharmacological, and genetic models. The choice of model depends on the specific research question and the presumed therapeutic target of the compound being tested.

Stress-Induced Insomnia Models

Stress is a major precipitating factor for insomnia in humans.[3] Stress-induced models in rodents aim to mimic this by exposing animals to acute or chronic stressors, leading to sleep disturbances.[2][[“]]

This model induces psychological stress in male rats or mice by transferring them to a cage previously occupied by another male, leveraging their territorial nature.[[“]][5] This elicits a stress response and subsequent sleep disturbances.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Housing: Individually house animals for at least one week before the experiment for acclimatization.

  • Procedure:

    • On the day of the experiment, during the light phase (e.g., 1:00 PM), transfer the experimental animal to a soiled cage that has been occupied by a donor male for the previous 24 hours.

    • The control group is transferred to a clean cage.

  • Assessment: Monitor sleep-wake patterns using electroencephalography/electromyography (EEG/EMG) for at least 6 hours post-transfer. Key parameters to measure include sleep latency, total sleep time, and sleep fragmentation.[[“]][6]

The CUS model exposes rodents to a series of varied and unpredictable stressors over several weeks, inducing a state of chronic stress that can lead to insomnia-like symptoms.[7]

Experimental Protocol:

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Procedure:

    • For 3-4 weeks, expose animals to a different stressor each day. Stressors can include:

      • Forced swimming (10 minutes in 25°C water)

      • Tail suspension (15 minutes)

      • Cage tilt (45° for 12 hours)

      • Reversal of light-dark cycle

      • Social defeat

      • Sleep deprivation (e.g., gentle handling for 4 hours)

  • Assessment: Following the CUS period, assess sleep architecture using EEG/EMG recordings. Behavioral tests for anxiety and depression (e.g., open field test, forced swim test) can also be conducted to assess comorbid symptoms.[7]

Pharmacological Models of Insomnia

These models use central nervous system (CNS) stimulants to induce a state of hyperarousal and sleeplessness.

Caffeine, an adenosine receptor antagonist, is a widely used stimulant that can induce wakefulness and disrupt sleep.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Administer caffeine (e.g., 15 mg/kg, intraperitoneally) at the beginning of the light phase.

    • The control group receives a vehicle injection (e.g., saline).

  • Assessment: Record EEG/EMG to measure sleep latency, sleep duration, and sleep stages.

Genetic Models of Insomnia

Genetic models utilize animals with specific genetic modifications that result in an insomnia-like phenotype. These models are valuable for investigating the genetic underpinnings of sleep regulation and insomnia.[8][9]

While not a rodent model, Drosophila melanogaster offers powerful genetic tools for studying sleep. Breeding strategies have been used to select for lines of flies with pathologically short sleep durations.[5]

Experimental Protocol:

  • Animals: Short-sleeping Drosophila mutants (e.g., selected from wild-type Canton-S flies).

  • Procedure:

    • House flies in individual tubes in a locomotor activity monitoring system.

    • Administer this compound (or vehicle for control) through their food source.

  • Assessment: Monitor locomotor activity to infer sleep duration and fragmentation.

Assessment of this compound's Effectiveness

The effectiveness of this compound in these models can be assessed through a combination of electrophysiological recordings and behavioral monitoring.

Electroencephalography (EEG) and Electromyography (EMG) Recording

EEG/EMG recording is the gold standard for assessing sleep-wake states in rodents.[10]

Surgical Protocol for Electrode Implantation:

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine cocktail).

  • Implantation:

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.[10]

    • Insert flexible wire electrodes into the nuchal muscles for EMG recording.[10]

  • Recovery: Allow the animal to recover for at least one week before starting experiments.

Data Acquisition and Analysis:

  • Record EEG and EMG signals continuously.

  • Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.[11]

  • Analyze key sleep parameters as summarized in the tables below.

Locomotor Activity Monitoring

Locomotor activity can be used as a non-invasive proxy for sleep-wake patterns.[12]

Experimental Protocol:

  • Housing: Place animals individually in cages equipped with infrared beam sensors or piezoelectric sensors.[12]

  • Data Acquisition: Record activity counts in defined time intervals (e.g., 1 minute).

  • Analysis: Analyze periods of inactivity as presumptive sleep. Calculate total sleep time and sleep bouts.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment (this compound) and control groups.

Table 1: Effect of this compound on Sleep Parameters in the Cage Exchange Model

ParameterVehicle Control (Mean ± SEM)This compound (Dose 1) (Mean ± SEM)This compound (Dose 2) (Mean ± SEM)
Sleep Latency (min)
Total Sleep Time (min)
NREM Sleep Time (min)
REM Sleep Time (min)
Wake After Sleep Onset (min)
Number of Awakenings

Table 2: Effect of this compound on Sleep Parameters in the Caffeine-Induced Insomnia Model

ParameterVehicle + Vehicle (Mean ± SEM)Caffeine + Vehicle (Mean ± SEM)Caffeine + this compound (Mean ± SEM)
Sleep Latency (min)
Total Sleep Time (min)
NREM Sleep Time (min)
REM Sleep Time (min)

Potential Signaling Pathways for this compound

Since the mechanism of "this compound" is unknown, we present diagrams of common signaling pathways targeted by hypnotic drugs. Investigating this compound's effect on these pathways could elucidate its mechanism of action.

GABAergic Signaling Pathway

Many hypnotics, including benzodiazepines and Z-drugs, enhance the inhibitory effects of GABA by acting on GABA-A receptors.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- influx This compound This compound (Hypothetical) This compound->GABA_A_Receptor enhances binding?

Caption: Hypothetical potentiation of GABA-A receptor signaling by this compound.

Orexin Signaling Pathway

Orexin neuropeptides promote wakefulness. Dual orexin receptor antagonists (DORAs) are a newer class of hypnotics that block this arousal system.

Orexin_Signaling cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron (Arousal Center) Orexin Orexin Orexin_Receptor Orexin Receptor (OX1R/OX2R) Orexin->Orexin_Receptor binds Arousal Increased Neuronal Firing (Wakefulness) Orexin_Receptor->Arousal activates This compound This compound (Hypothetical) This compound->Orexin_Receptor blocks?

Caption: Hypothetical antagonism of orexin receptor signaling by this compound.

Melatonin Signaling Pathway

Melatonin is a hormone that regulates the sleep-wake cycle. Melatonin receptor agonists are used to treat insomnia, particularly in cases of circadian rhythm disruption.

Melatonin_Signaling cluster_SCN Suprachiasmatic Nucleus (SCN) Melatonin_Receptor Melatonin Receptor (MT1/MT2) Sleep_Promotion Circadian Rhythm Regulation (Sleep Promotion) Melatonin_Receptor->Sleep_Promotion activates Melatonin Melatonin Melatonin->Melatonin_Receptor binds This compound This compound (Hypothetical) This compound->Melatonin_Receptor agonizes?

Caption: Hypothetical agonism of melatonin receptor signaling by this compound.

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound in an animal model of insomnia is outlined below.

Experimental_Workflow A Animal Acclimatization (1-2 weeks) B EEG/EMG Electrode Implantation (Surgery) A->B C Surgical Recovery (1 week) B->C D Baseline Sleep Recording (48 hours) C->D E Induction of Insomnia (e.g., Cage Exchange, Caffeine) D->E F Administration of this compound or Vehicle E->F G Post-treatment Sleep Recording (6-24 hours) F->G H Data Analysis (Sleep Scoring, Statistical Analysis) G->H

Caption: General experimental workflow for testing this compound's effectiveness.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's effectiveness as a potential treatment for insomnia. By employing these models and assessment techniques, researchers can gain valuable insights into the hypnotic properties and potential mechanisms of action of novel therapeutic compounds. The provided signaling pathway diagrams offer a starting point for mechanistic studies, which will be crucial for the further development of this compound.

References

Application Notes and Protocols for Electrophysiological Recordings with Rhythmy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data interpretation guidelines for utilizing the Rhythmy software suite in conjunction with various electrophysiological recording techniques. The protocols outlined below are designed to ensure high-quality data acquisition and analysis for academic research and drug development applications.

Introduction to Electrophysiological Techniques

Electrophysiology is a cornerstone of neuroscience and cardiac research, enabling the direct measurement of the electrical activity of cells and tissues.[1][2] These techniques are broadly categorized into intracellular and extracellular recordings. Intracellular methods, such as patch-clamp, measure the electrical potential and current across the membrane of a single cell.[3] Extracellular techniques, including multi-electrode arrays (MEAs) and local field potential (LFP) recordings, detect the collective electrical activity of a population of cells.[1][2][3] The this compound software platform is engineered to acquire, process, and analyze data from these diverse electrophysiological modalities, providing a comprehensive solution for cellular and network-level functional assessment.

Core Electrophysiological Techniques and Protocols

The this compound application supports a variety of in vitro and in vivo electrophysiological assays. Below are detailed protocols for three primary techniques: Patch-Clamp, Multi-Epithelial Arrays (MEAs), and Local Field Potential (LFP) recordings.

Whole-Cell Patch-Clamp Recording

The patch-clamp technique is the gold standard for high-fidelity analysis of the electrical properties of individual neurons and cardiomyocytes.[4][5] The whole-cell configuration allows for the recording of currents through multiple ion channels simultaneously across the entire cell membrane.[6]

Experimental Protocol:

  • Cell Preparation: Plate neurons or cardiomyocytes on glass coverslips a few days prior to recording to allow for adherence.[4][5]

  • Equipment Setup: Turn on all necessary equipment, including the amplifier, micromanipulator, and perfusion system. Set the perfusion pump to deliver artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution at a rate of 1.5-2 mL/minute.[4]

  • Pipette Preparation: Fabricate borosilicate glass pipettes with a tip resistance of 3-7 MΩ when filled with intracellular solution.

  • Chamber Placement: Place the coverslip with the cultured cells into the recording chamber on the microscope stage.

  • Pipette Positioning: Under visual guidance, carefully lower the micropipette towards the target cell, applying slight positive pressure to keep the tip clear.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. A high-resistance "gigaohm" seal ( >1 GΩ) should form spontaneously or with gentle suction.[7]

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[4][6] This provides electrical and molecular access to the cell's interior.

  • Data Acquisition with this compound:

    • Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -70 mV) to record ionic currents. Use voltage steps to elicit and study voltage-gated ion channel activity.[4][5]

    • Current-Clamp Mode: Inject a known amount of current to study changes in the membrane potential, including action potentials.[4][5]

Data Presentation:

ParameterDescriptionTypical Values (Cultured Neurons)
Resting Membrane Potential (RMP) The electrical potential difference across the cell membrane at rest.-60 to -80 mV
Input Resistance (R_in) A measure of the cell's susceptibility to changes in membrane potential in response to current injection.100 - 500 MΩ
Membrane Capacitance (C_m) Proportional to the surface area of the cell membrane.50 - 200 pF
Action Potential Threshold The membrane potential at which an action potential is initiated.-50 to -40 mV
Action Potential Amplitude The peak voltage of the action potential.80 - 120 mV
Action Potential Duration The width of the action potential at half-maximal amplitude.1 - 3 ms
Multi-Electrode Array (MEA) Recording

MEAs are grids of microscopic electrodes embedded in the bottom of a culture dish, allowing for non-invasive, long-term recording of the extracellular field potentials from a network of cells.[8][9] This technique is ideal for studying neuronal network activity, synaptic plasticity, and the effects of pharmacological agents on network function.[10][11]

Experimental Protocol:

  • MEA Plate Preparation: The day before cell plating, coat the MEA plates with an adhesion-promoting substance like poly-D-lysine.[12]

  • Cell Plating: Plate dissociated neuronal or cardiomyocyte cultures directly onto the electrode array.[8][12]

  • Culture Maintenance: Maintain the cultures in an incubator for several days to weeks to allow for network formation.[8]

  • Recording Setup: Place the MEA plate into the this compound-compatible MEA recording system, ensuring a stable temperature (37°C) and CO2 environment.[12]

  • Data Acquisition with this compound:

    • Allow the plate to equilibrate for at least 10 minutes before starting the recording.[12]

    • Record spontaneous network activity. The this compound software will detect and timestamp spikes from each active electrode.

    • Electrical stimulation can be delivered through any electrode to evoke network responses.[8]

  • Data Analysis in this compound: The software provides modules for spike detection, burst analysis, and network connectivity mapping.

Data Presentation:

ParameterDescriptionTypical Values (Cultured Cortical Neurons)
Mean Firing Rate (MFR) The average number of spikes per second per active electrode.0.5 - 5 Hz
Mean Bursting Rate (MBR) The average number of bursts per minute per active electrode.2 - 10 bursts/min
Spikes per Burst The average number of spikes within a single burst.10 - 100
Network Burst Frequency The frequency of synchronized bursting activity across the entire network.0.1 - 1 Hz
Synchrony Index A measure of the temporal correlation of spiking activity across different electrodes.Varies with network maturity
In Vivo Local Field Potential (LFP) Recording

LFP recordings capture the summed electrical activity of a population of neurons in a specific brain region of a living animal.[13][14] LFPs primarily reflect synaptic activity and are valuable for studying neural oscillations and information processing in behaving animals.[13][14]

Experimental Protocol:

  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

  • Craniotomy: Perform a small craniotomy over the brain region of interest.

  • Electrode Implantation: Slowly lower a microelectrode or a multi-electrode probe into the target brain area.[1]

  • Ground and Reference: Place a reference electrode in a distant, electrically quiet location (e.g., cerebellum) and a ground electrode in a muscle.[15]

  • Data Acquisition with this compound:

    • Connect the electrodes to a pre-amplifier and then to the this compound data acquisition system.

    • Set the hardware and software filters to the appropriate bandwidth for LFPs (e.g., 1-300 Hz).[14][15]

    • Record baseline LFP activity and activity during sensory stimulation or behavioral tasks.

  • Data Analysis in this compound: The this compound software includes modules for spectral analysis (e.g., power spectral density) to identify and quantify neural oscillations in different frequency bands.

Data Presentation:

Frequency BandFrequency Range (Hz)Associated Brain States/Functions
Delta (δ) 1 - 4Deep sleep, anesthesia
Theta (θ) 4 - 8Memory formation, spatial navigation
Alpha (α) 8 - 13Wakeful relaxation, visual attention
Beta (β) 13 - 30Motor control, active cognitive processing
Gamma (γ) 30 - 100Sensory processing, cognitive function

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in electrophysiological recordings.

experimental_workflow cluster_preparation Preparation cluster_recording Recording cluster_acquisition Acquisition & Analysis cluster_output Output prep Cell/Tissue Preparation rec Electrophysiological Recording (Patch-Clamp, MEA, LFP) prep->rec acq Data Acquisition (this compound) rec->acq ana Data Analysis (this compound) acq->ana res Results & Interpretation ana->res

Caption: A generalized workflow for an electrophysiology experiment.

patch_clamp_modes whole_cell Whole-Cell Patch-Clamp voltage_clamp Voltage-Clamp whole_cell->voltage_clamp current_clamp Current-Clamp whole_cell->current_clamp ionic_currents Measures Ionic Currents (e.g., Na+, K+, Ca2+) voltage_clamp->ionic_currents membrane_potential Measures Membrane Potential (e.g., Action Potentials) current_clamp->membrane_potential

Caption: The two primary recording modes in whole-cell patch-clamp.

lfp_frequency_bands lfp LFP Signal delta Delta (1-4 Hz) lfp->delta Spectral Decomposition theta Theta (4-8 Hz) delta->theta alpha Alpha (8-13 Hz) theta->alpha beta Beta (13-30 Hz) alpha->beta gamma Gamma (30-100 Hz) beta->gamma

Caption: Common frequency bands analyzed in LFP recordings.

Signaling Pathways in Electrophysiology

Electrophysiological techniques are instrumental in elucidating the function of ion channels and receptors that mediate synaptic transmission and cellular excitability.

synaptic_transmission ap Action Potential in Presynaptic Neuron ca_influx Ca2+ Influx through Voltage-Gated Ca2+ Channels ap->ca_influx vesicle_fusion Vesicle Fusion and Neurotransmitter Release ca_influx->vesicle_fusion receptor_binding Neurotransmitter Binds to Postsynaptic Receptors vesicle_fusion->receptor_binding psp Postsynaptic Potential (EPSP or IPSP) receptor_binding->psp

Caption: Key steps in chemical synaptic transmission.

Conclusion

The this compound software suite provides a powerful and integrated environment for acquiring, analyzing, and visualizing data from a range of critical electrophysiological techniques. The detailed protocols and data presentation formats provided in these application notes are intended to serve as a valuable resource for researchers and drug development professionals, enabling robust and reproducible electrophysiological investigations.

References

Application Notes & Protocols for In-Vivo Microdialysis in Neurotransmitter Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In-vivo microdialysis is a powerful and widely used technique in neuroscience and pharmaceutical development for the continuous monitoring of endogenous and exogenous substances in the extracellular fluid of living tissues, particularly the brain.[1][2] This method allows for the direct measurement of unbound, pharmacologically active concentrations of neurotransmitters, their metabolites, and therapeutic agents at their site of action.[1][3] By providing real-time information on neurochemical dynamics, in-vivo microdialysis is an invaluable tool for elucidating the mechanisms of drug action, understanding the pathophysiology of neurological disorders, and optimizing drug development strategies.[2][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing in-vivo microdialysis to measure changes in key neurotransmitters such as dopamine and serotonin.

Core Principles of In-Vivo Microdialysis

The technique involves the stereotaxic implantation of a microdialysis probe into a specific brain region of a freely moving animal.[5] The probe consists of a semi-permeable membrane at its tip.[5][6] A physiological solution, known as the perfusate (e.g., artificial cerebrospinal fluid, aCSF), is continuously infused through the probe at a low, constant flow rate.[1][4] As the perfusate passes through the dialysis membrane, molecules from the extracellular fluid diffuse down their concentration gradient into the perfusate, creating the dialysate.[4] The collected dialysate is then analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentration of the target neurotransmitters.[7][8][9]

Experimental Workflow

The following diagram illustrates the typical workflow for an in-vivo microdialysis experiment.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_habituation Animal Habituation surgical_prep Surgical Preparation animal_habituation->surgical_prep probe_sterilization Probe Sterilization probe_sterilization->surgical_prep probe_implantation Stereotaxic Probe Implantation surgical_prep->probe_implantation system_equilibration System Equilibration (1-2 hours) probe_implantation->system_equilibration histology Histological Verification of Probe Placement probe_implantation->histology baseline_collection Baseline Sample Collection system_equilibration->baseline_collection drug_administration Drug Administration / Stimulus baseline_collection->drug_administration sample_collection Post-Treatment Sample Collection drug_administration->sample_collection sample_analysis HPLC-ECD Analysis sample_collection->sample_analysis data_analysis Data Analysis sample_analysis->data_analysis

Caption: General workflow for in-vivo microdialysis experiments.

Detailed Experimental Protocol: Dopamine & Serotonin Monitoring

This protocol outlines the steps for measuring dopamine and serotonin changes in the striatum of a rat model.

1. Materials and Reagents:

  • Microdialysis probes (e.g., 2 mm membrane)

  • Guide cannula

  • Syringe pump

  • Fraction collector (refrigerated)

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Artificial Cerebrospinal Fluid (aCSF) (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Surgical instruments

  • Stabilizing agents for samples (e.g., antioxidant solution)

2. Surgical Procedure:

  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Perform a midline incision on the scalp to expose the skull.

  • Drill a small hole at the stereotaxic coordinates for the target brain region (e.g., striatum).

  • Slowly implant the guide cannula to the desired depth and secure it with dental cement.

  • Insert a dummy probe to keep the cannula patent.

  • Allow the animal to recover from surgery for a minimum of 24-48 hours.

3. Microdialysis Experiment:

  • On the day of the experiment, place the animal in a microdialysis cage that allows for free movement.[1]

  • Gently remove the dummy probe and insert the microdialysis probe through the guide cannula.[1]

  • Connect the probe inlet to the syringe pump and the outlet to the fraction collector.[1]

  • Perfuse the probe with aCSF at a constant flow rate (typically 0.5-2.0 µL/min).[1][4]

  • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.[1]

  • Collect baseline dialysate samples at regular intervals (e.g., every 15-30 minutes) into vials containing a stabilizing solution.[1]

  • Administer the test compound or stimulus.

  • Continue collecting dialysate samples at the same intervals for the desired duration.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative to allow for histological verification of the probe placement.

4. Sample Analysis:

  • Analyze the collected dialysate samples using HPLC-ECD to separate and quantify dopamine and serotonin.[7]

  • The analytical column and mobile phase composition should be optimized for the separation of monoamines.

Data Presentation: Quantifying Neurotransmitter Changes

The following tables present hypothetical data illustrating the expected changes in extracellular dopamine and serotonin levels in the striatum following the administration of a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI).

Table 1: Effect of a Selective Serotonin Reuptake Inhibitor (SSRI) on Extracellular Serotonin and Dopamine Levels

Time (minutes)Serotonin (% of Baseline)Dopamine (% of Baseline)
-30105 ± 898 ± 7
0 (Drug Admin)100 ± 5100 ± 6
30250 ± 20110 ± 9
60400 ± 35115 ± 10
90420 ± 40112 ± 8
120380 ± 32105 ± 7

Table 2: Effect of a Dopamine Reuptake Inhibitor (DRI) on Extracellular Dopamine and Serotonin Levels

Time (minutes)Dopamine (% of Baseline)Serotonin (% of Baseline)
-3097 ± 6103 ± 5
0 (Drug Admin)100 ± 5100 ± 4
30350 ± 25108 ± 7
60500 ± 40112 ± 9
90480 ± 38110 ± 8
120430 ± 35104 ± 6

Signaling Pathway: Dopaminergic Synapse

The diagram below illustrates a simplified dopaminergic synapse and the mechanism of action of a dopamine reuptake inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicle release Release vesicle->release dat Dopamine Transporter (DAT) synaptic_cleft Synaptic Cleft release->synaptic_cleft Dopamine d2r Dopamine Receptor (D2) signal Postsynaptic Signaling d2r->signal Activates synaptic_cleft->dat Reuptake synaptic_cleft->d2r Binds to dri Dopamine Reuptake Inhibitor dri->dat Blocks

Caption: Dopaminergic synapse and DRI action.

Troubleshooting and Considerations

  • Low Analyte Recovery: Check for leaks in the tubing, ensure proper probe implantation, and verify the sensitivity of the analytical method.[4]

  • High Variability: Standardize surgical and probe implantation techniques. Increase the number of animals per group to improve statistical power.[4]

  • Probe Calibration: It is crucial to determine the in-vivo recovery of the microdialysis probe to accurately quantify the extracellular fluid concentration from the dialysate concentration. Methods like the no-net-flux or retrodialysis can be employed for this purpose.[1][10][11]

  • Temporal Resolution: The sampling interval should be chosen to capture the expected dynamics of neurotransmitter release. Faster sampling may be required for rapid changes.[9][12]

Conclusion

In-vivo microdialysis is a robust and versatile technique for monitoring neurotransmitter dynamics in real-time.[9] When combined with sensitive analytical methods, it provides invaluable data for understanding brain chemistry, the effects of pharmacological agents, and the underlying mechanisms of neurological and psychiatric disorders. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute successful in-vivo microdialysis studies.

References

Application Note: Designing Long-Term Preclinical Studies with Rhythmy in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhythmy (rilmazafone hydrochloride hydrate) is a benzodiazepine receptor agonist that acts as a prodrug, being metabolized into its active forms which then enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] This potentiation of GABAergic neurotransmission results in sedative and anxiolytic effects.[1] While primarily indicated for short-term management of insomnia, the long-term effects of chronic administration on efficacy, tolerance, and potential withdrawal are critical areas of investigation for expanding its therapeutic applications.[1]

This application note provides a comprehensive framework and detailed protocols for designing and conducting long-term preclinical studies of this compound in rodent models. The focus is on evaluating the sustained efficacy and safety profile of this compound in a model of chronic anxiety, a potential area for therapeutic expansion. The protocols outlined here are intended for researchers, scientists, and drug development professionals.

Objective

The primary objective of the long-term study protocol described below is to assess the sustained anxiolytic efficacy, potential for tolerance development, and withdrawal effects of chronic this compound administration in a validated rodent model of chronic stress.

Experimental Protocols

1. Animal Model: Chronic Unpredictable Stress (CUS) in Rats

The CUS model is a well-established paradigm for inducing a state of chronic anxiety and depressive-like behaviors in rodents, mimicking aspects of chronic stress in humans.

  • Animals: Male Sprague-Dawley rats (8 weeks old at the start of the study).

  • Housing: Animals will be singly housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water will be available ad libitum, except during specific stressor periods.

  • Acclimation: Animals will be acclimated to the housing facility for at least one week prior to the start of the experiment.

2. Experimental Design and Groups

A total of 40 rats will be randomly assigned to one of four experimental groups (n=10 per group). The study duration will be 8 weeks of treatment, followed by a 2-week withdrawal period.

  • Group 1: Vehicle Control: Receives daily administration of the vehicle solution.

  • Group 2: this compound (Low Dose): Receives a daily low dose of this compound (e.g., 1 mg/kg).

  • Group 3: this compound (High Dose): Receives a daily high dose of this compound (e.g., 5 mg/kg).

  • Group 4: Positive Control (Diazepam): Receives a daily dose of a well-characterized anxiolytic (e.g., 2 mg/kg Diazepam).

3. Chronic Unpredictable Stress (CUS) Protocol

Following a one-week baseline period, animals in all groups will be subjected to a CUS paradigm for 8 weeks. The stressors will be applied randomly and vary daily to prevent habituation.

DayStressor
1Cage tilt (45°) for 12 hours
2Soiled cage (100 ml water in sawdust) for 8 hours
3Stroboscopic light for 6 hours
4Food and water deprivation for 12 hours
5White noise (85 dB) for 4 hours
6Predator odor (fox urine) exposure for 30 minutes
7Rest day

This cycle of stressors will be repeated for the 8-week duration of the study.

4. Drug Administration Protocol

  • Route of Administration: Oral gavage is recommended for precise dosing.

  • Frequency: Once daily, at the same time each day (e.g., 9:00 AM).

  • Duration: 8 consecutive weeks.

  • Preparation of this compound Solution: this compound (rilmazafone hydrochloride hydrate) will be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The solution should be prepared fresh daily.

5. Behavioral Assessment Protocols

Behavioral tests will be conducted at baseline (before CUS and treatment), and at the end of weeks 4 and 8 of treatment, and at the end of the 2-week withdrawal period.

  • Elevated Plus Maze (EPM): To assess anxiety-like behavior.

    • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

    • Procedure: Each rat is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for 5 minutes. The time spent in the open arms and the number of entries into the open and closed arms are recorded.

  • Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior.

    • Apparatus: A square arena (100 cm x 100 cm) with walls.

    • Procedure: Each rat is placed in the center of the arena and allowed to explore for 10 minutes. The total distance traveled and the time spent in the center of the arena are recorded using a video-tracking system.

  • Light-Dark Box Test: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their desire to explore a novel environment.

    • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment.

    • Procedure: Each rat is placed in the dark compartment. The latency to enter the light compartment and the total time spent in the light compartment are recorded over a 5-minute period.

6. Physiological and Molecular Assessments (End of Study)

  • Blood Sampling: At the end of the study, blood samples will be collected for pharmacokinetic analysis of this compound and its active metabolites.

  • Tissue Collection: Following euthanasia, brain tissue (specifically the amygdala and hippocampus) will be collected for analysis of GABA-A receptor density and subunit expression using techniques such as Western blotting or immunohistochemistry.

Data Presentation

Quantitative data from the study should be summarized in tables for clear comparison between groups and across different time points.

Table 1: Summary of Elevated Plus Maze Performance

GroupTime in Open Arms (s) - Week 4Time in Open Arms (s) - Week 8Time in Open Arms (s) - Withdrawal
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEM
Positive ControlMean ± SEMMean ± SEMMean ± SEM

Table 2: Summary of Open Field Test Performance

GroupTime in Center (s) - Week 4Time in Center (s) - Week 8Time in Center (s) - Withdrawal
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEM
Positive ControlMean ± SEMMean ± SEMMean ± SEM

Visualizations

Signaling Pathway of this compound

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound (Active Metabolite) This compound->GABA_A_Receptor Positive Allosteric Modulation GABA->GABA_A_Receptor Binds

Caption: Signaling pathway of this compound's active metabolite at the GABA-A receptor.

Experimental Workflow for Long-Term this compound Study

G start Start of Study acclimation Acclimation (1 Week) start->acclimation baseline Baseline Behavioral Testing (EPM, OFT, Light-Dark Box) acclimation->baseline grouping Random Assignment to Groups (n=10 per group) baseline->grouping treatment Chronic Unpredictable Stress (CUS) + Daily Drug Administration (8 Weeks) grouping->treatment mid_testing Behavioral Testing (End of Week 4) treatment->mid_testing Timepoint 1 end_testing Behavioral Testing (End of Week 8) treatment->end_testing Timepoint 2 mid_testing->treatment withdrawal Withdrawal Period (2 Weeks, No Treatment) end_testing->withdrawal withdrawal_testing Final Behavioral Testing withdrawal->withdrawal_testing end Euthanasia and Tissue Collection withdrawal_testing->end

Caption: Experimental workflow for the long-term this compound study in a CUS rodent model.

References

Best practices for dissolving and storing Rilmazafone for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and best practices for the dissolution, storage, and experimental use of Rilmazafone. Adherence to these guidelines will help ensure the integrity, stability, and reproducibility of your experimental results.

Physicochemical Properties and Solubility

Rilmazafone is a water-soluble prodrug that is converted to its active benzodiazepine metabolites in the body.[1] Its hydrochloride salt form exhibits enhanced water solubility and stability.[2] Understanding its solubility in various solvents is critical for preparing appropriate stock and working solutions for different experimental paradigms.

Table 1: Solubility of Rilmazafone

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)250 mg/mL (488.48 mM)Ultrasonic assistance may be needed for complete dissolution.[3]
EthanolSolubleFurther dilution in aqueous solutions may be required.
MethanolSoluble-
ChloroformSoluble-
WaterSoluble (as Hydrochloride Hydrate)The hydrochloride salt is more readily soluble in water.

Storage and Stability

Proper storage of Rilmazafone and its solutions is crucial to prevent degradation and maintain its potency. Rilmazafone is sensitive to moisture and light.[4]

Table 2: Recommended Storage Conditions

FormTemperatureDurationContainerNotes
Solid Powder -20°CLong-term (months to years)Tightly sealed, opaqueProtect from light and moisture.
4°CShort-term (days to weeks)Tightly sealed, opaqueProtect from light and moisture.
DMSO Stock Solution -80°CUp to 6 monthsAliquoted in tightly sealed vialsAvoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquoted in tightly sealed vialsAvoid repeated freeze-thaw cycles.
Aqueous Solutions 2-8°CPrepare fresh dailySterile, sealed tubesProne to hydrolysis; use immediately after preparation.

Long-term storage of benzodiazepines in blood samples has shown significant degradation at room temperature and 4°C, with the least degradation occurring at -80°C. While specific long-term stability data for Rilmazafone solutions are limited, it is best practice to store stock solutions at -80°C and prepare aqueous working solutions fresh for each experiment. Studies on compounds stored in DMSO indicate that most are stable for extended periods when stored at 40°C, with water being a more significant factor in degradation than oxygen.[5] However, for optimal stability of Rilmazafone, low-temperature storage is highly recommended.

Experimental Protocols

Preparation of Stock and Working Solutions for In Vitro Experiments

Materials:

  • Rilmazafone hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparing a 100 mM DMSO Stock Solution:

  • Weigh the desired amount of Rilmazafone hydrochloride powder in a sterile microcentrifuge tube. The molecular weight of Rilmazafone hydrochloride is 511.79 g/mol .[3]

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.[3]

  • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, date, and store at -80°C.

Protocol for Preparing Working Solutions for Cell Culture:

  • Thaw a single aliquot of the 100 mM Rilmazafone DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile PBS or the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

  • Use the freshly prepared working solutions immediately.

Workflow for In Vitro Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Rilmazafone HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment serial_dilute Serial Dilution in Culture Medium/PBS thaw->serial_dilute use Use Immediately in Cell-Based Assays serial_dilute->use

Caption: Workflow for preparing Rilmazafone solutions for in vitro experiments.

Preparation of Formulation for In Vivo Animal Studies

Materials:

  • Rilmazafone hydrochloride powder

  • 5% (w/v) Gum Arabic solution in sterile water

  • Sterile glass homogenizer or mortar and pestle

  • Sterile vehicle (e.g., saline, PBS)

  • Magnetic stirrer

Protocol for Oral Gavage Formulation:

  • A formulation of Rilmazafone dissolved in 5% (w/v) gum arabic has been used for oral administration in rats.[3]

  • To prepare a 20 mg/mL suspension, weigh the appropriate amount of Rilmazafone hydrochloride.

  • In a sterile container, gradually add the Rilmazafone powder to the 5% gum arabic solution while continuously stirring with a magnetic stirrer.

  • For a more uniform suspension, use a sterile glass homogenizer or a mortar and pestle to triturate the powder with a small volume of the vehicle before adding the rest of the vehicle.

  • Administer the freshly prepared suspension to the animals. Ensure the suspension is well-mixed before each administration.

Rilmazafone Metabolism

Rilmazafone is a prodrug that undergoes extensive metabolism to form its active benzodiazepine metabolites.[1] The primary metabolic pathway involves enzymatic conversion in the small intestine and liver.[6]

Rilmazafone Metabolic Pathway

G Rilmazafone Rilmazafone Desglycylated_Metabolite Desglycylated Metabolite Rilmazafone->Desglycylated_Metabolite Aminopeptidases (Small Intestine) Rilmazolam Rilmazolam (M-1) (Active) Desglycylated_Metabolite->Rilmazolam Cyclization N_Desmethyl_Rilmazolam N-Desmethyl Rilmazolam (M-2) (Active) Rilmazolam->N_Desmethyl_Rilmazolam CYP-mediated Demethylation Di_Desmethyl_Rilmazolam Di-Desmethyl Rilmazolam (M-3) (Active) N_Desmethyl_Rilmazolam->Di_Desmethyl_Rilmazolam CYP-mediated Demethylation

Caption: Metabolic activation pathway of Rilmazafone.

Protocol for In Vitro Metabolism Study using Liver Microsomes

This protocol is a general guideline for assessing the metabolic stability of Rilmazafone using liver microsomes and can be adapted based on specific experimental needs.

Materials:

  • Rilmazafone

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Experimental Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

    • Pre-warm the master mix and liver microsomes to 37°C.

  • Initiation of Reaction:

    • In a microcentrifuge tube, add the liver microsomes to the pre-warmed master mix.

    • Initiate the metabolic reaction by adding Rilmazafone (typically from a concentrated stock in DMSO, ensuring the final solvent concentration is low). The final substrate concentration can range from 1 to 10 µM.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a cold quenching solvent (e.g., 2-3 volumes of acetonitrile or methanol) containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound (Rilmazafone) and identify its metabolites.

Experimental Workflow for In Vitro Metabolism Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_mix Prepare Master Mix (Buffer, MgCl2, NADPH system) prewarm Pre-warm Master Mix and Microsomes to 37°C prepare_mix->prewarm initiate Initiate Reaction with Rilmazafone prewarm->initiate Combine incubate Incubate at 37°C initiate->incubate sample Collect Aliquots at Time Points incubate->sample terminate Terminate with Cold Solvent + Internal Standard sample->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms

Caption: Workflow for an in vitro metabolism assay of Rilmazafone using liver microsomes.

References

Troubleshooting & Optimization

Rhythmy Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Rhythmy" is a hypothetical compound developed for illustrative purposes. The data, protocols, and pathways described below are representative examples based on common challenges with poorly soluble small molecules in drug discovery and are intended to guide researchers in developing strategies for their own compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility issues encountered with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions low?

A1: this compound is a novel, non-polar small molecule inhibitor of the MAPK signaling pathway. Its low aqueous solubility is attributed to its hydrophobic structure and high crystal lattice energy, which makes it energetically unfavorable to dissolve in polar solvents like water. Many new chemical entities (NCEs) are poorly water-soluble.[1]

Q2: I observed that my this compound stock solution in DMSO precipitates when diluted into my aqueous assay buffer. What is happening?

A2: This is a common issue for compounds with low aqueous solubility.[2] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many nonpolar compounds.[3] However, when the DMSO stock is diluted into an aqueous medium (like PBS or cell culture media), the overall solvent polarity increases dramatically. This can cause the compound to "crash out" of the solution as it is no longer soluble in the high-water-content environment.[2]

Q3: What is the maximum recommended concentration of DMSO in my final aqueous solution for cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your working solution should be kept as low as possible, typically not exceeding 0.5%, with 0.1% being a commonly recommended upper limit for sensitive cell lines.[4]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) can sometimes help dissolve a compound.[2] However, prolonged exposure to heat can degrade this compound. It is crucial to first assess the thermal stability of this compound before using heat for dissolution.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of ionizable drugs can be significantly affected by the pH of the solution.[5] this compound is a weakly acidic compound. Therefore, its solubility is expected to increase in solutions with a higher pH (alkaline conditions) where it can deprotonate to form a more soluble salt.[5][6] In acidic environments, it will be less soluble.[6]

Troubleshooting Guide

Issue 1: this compound powder does not dissolve in the aqueous buffer.

  • Cause: this compound has very low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is often not feasible.

  • Solution:

    • Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.[3][7] Then, dilute this stock solution into the aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around, with vigorous mixing to ensure rapid and uniform dispersion.[2]

    • pH Adjustment: For weakly acidic drugs like this compound, increasing the pH of the aqueous buffer can enhance solubility.[8]

Issue 2: The diluted this compound solution is cloudy or contains visible precipitate.

  • Cause: The concentration of this compound in the final aqueous solution is above its solubility limit, leading to precipitation.

  • Solution:

    • Sonication: Use a sonicator to break up precipitate particles and aid in redissolving the compound.[2]

    • Reduce Final Concentration: Lower the final concentration of this compound in your experiment.

    • Use of Surfactants: Consider the use of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer to improve solubility.

Issue 3: Inconsistent results in biological assays.

  • Cause: Poor solubility can lead to variable concentrations of the active compound, resulting in inconsistent experimental outcomes. Precipitation of the compound in the assay plate can also interfere with readout technologies (e.g., absorbance or fluorescence).

  • Solution:

    • Confirm Solubility: Before conducting your assay, perform a solubility test to determine the maximum soluble concentration of this compound in your specific assay buffer.

    • Serial Dilution Strategy: When preparing different concentrations for a dose-response curve, perform the serial dilution in DMSO first, before diluting into the final aqueous buffer. This ensures the DMSO concentration is constant across all wells.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.001
PBS (pH 7.4)250.002
DMSO2550
Ethanol255
PEG 4002515

Table 2: Effect of pH on the Aqueous Solubility of this compound

Aqueous BufferpHTemperature (°C)Solubility (µg/mL)
Citrate Buffer4.0250.1
Phosphate Buffer6.5251.2
Phosphate Buffered Saline (PBS)7.4252.0
Tris Buffer8.52515.8
Carbonate-Bicarbonate Buffer9.52545.3

Table 3: Effect of Co-solvents on the Solubility of this compound in PBS (pH 7.4)

Co-solvent SystemRatio (v/v)Temperature (°C)Solubility (µg/mL)
PBS100%252.0
DMSO in PBS0.1%255.5
DMSO in PBS0.5%2528.0
Ethanol in PBS1.0%2512.3
PEG 400 in PBS1.0%2518.7

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 450.5 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out 4.505 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the powder is fully dissolved.

    • If the compound does not fully dissolve, briefly sonicate for 5-10 minutes in a water bath sonicator.[2]

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • 96-well microplate

    • Plate reader capable of measuring absorbance or nephelometry

  • Procedure:

    • Add 198 µL of the aqueous buffer to each well of a 96-well plate.

    • Add 2 µL of the 10 mM this compound stock solution to the first well (this will be a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO).

    • Perform a serial dilution across the plate.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

G start Start: this compound Precipitation Issue use_cosolvent Action: Prepare stock in 100% DMSO, then dilute into aqueous buffer start->use_cosolvent check_conc Is final concentration below 5 µM? check_dmso Is final DMSO concentration <= 0.1%? check_conc->check_dmso Yes fail FAIL: Consider formulation development (e.g., cyclodextrins) check_conc->fail No, reduce concentration sonicate Action: Sonicate final solution for 10-15 min check_dmso->sonicate Yes check_dmso->fail No, adjust dilution strategy use_cosolvent->check_conc adjust_ph Is this compound a weak acid/base? sonicate->adjust_ph increase_ph Action: Increase buffer pH to > 8.0 adjust_ph->increase_ph Yes, weak acid use_surfactant Action: Add 0.1% Pluronic F-68 to aqueous buffer adjust_ph->use_surfactant No success Success: this compound is soluble increase_ph->success use_surfactant->success

Caption: Troubleshooting workflow for this compound solubility issues.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK

Caption: this compound as an inhibitor of the MAPK signaling pathway.

Experimental_Workflow A 1. Prepare 10 mM This compound stock in 100% DMSO B 2. Serially dilute in 100% DMSO to create intermediate concentrations A->B C 3. Add 1 µL of each DMSO concentration to 99 µL of pre-warmed cell media B->C D 4. Immediately mix by pipetting to ensure rapid dispersion C->D E 5. Add final solution to cells in assay plate D->E

Caption: Workflow for preparing this compound for cell-based assays.

References

Troubleshooting inconsistent results in Rhythmy behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Rhythmy Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the consistency and reliability of your behavioral study results.

General Troubleshooting Guide

Q1: We are observing significant variability and inconsistent results in our locomotor activity data between different cohorts. What are the common causes for this?

Inconsistent results in behavioral studies can stem from a variety of factors, often referred to as "hidden variables."[1] It is crucial to systematically investigate potential sources of variability. Key areas to examine include environmental conditions, subject handling, and experimental procedures.[2]

Troubleshooting Steps:

  • Environmental Audit: Conduct a thorough audit of your animal housing and testing environments. Minor variations can have a significant impact on behavioral outcomes.[1]

  • Protocol Review: Ensure that all personnel are adhering strictly to the standardized experimental protocol. Inconsistent handling is a major source of stress and data variability.[2]

  • Subject History Analysis: Review the history of the animal subjects. Factors like their rearing history, genetic makeup, and prior experiences can influence results.[3]

  • System Diagnostics: Run a full diagnostic on your this compound hardware and software to rule out technical malfunctions.

Below is a diagram outlining a systematic approach to troubleshooting inconsistent results.

G start Inconsistent Results Observed env_check Step 1: Audit Environmental Conditions start->env_check protocol_check Step 2: Review Experimental Protocols & Handling env_check->protocol_check env_factors Light Cycles? Noise Levels? Temperature? env_check->env_factors Check subject_check Step 3: Analyze Subject Characteristics protocol_check->subject_check protocol_factors Consistent Handling? Standardized Procedures? Timing of Experiment? protocol_check->protocol_factors Check system_check Step 4: Run this compound System Diagnostics subject_check->system_check subject_factors Same Genetic Strain? Consistent Rearing History? Acclimation Period Uniform? subject_check->subject_factors Check system_factors Hardware Calibrated? Software Version? Data Acquisition Errors? system_check->system_factors Check resolve Isolate Variable & Re-run Experiment system_check->resolve If Issue Found contact Contact this compound Support system_check->contact If No Issue Found

A high-level workflow for troubleshooting inconsistent experimental results.

Hardware & Environment FAQs

Q2: My RhythmySense infrared sensors are not detecting movement consistently. What should I check?

Inconsistent sensor detection is often due to power issues, incorrect wiring, or physical obstructions.

  • Power Supply: Ensure the data acquisition unit and sensors have a stable power source. Check for loose connections or a faulty power adapter.[4]

  • Wiring: Verify that all cables are securely connected to the correct terminals. Damaged or loose wires are a common point of failure.[4]

  • Sensor Placement: Make sure the sensors are positioned according to the experimental setup guide. Obstructions within the enclosure (e.g., enrichment items, bedding buildup) can block the infrared beams.

  • Calibration: Run the "Sensor Calibration" utility in the RhythmyAnalyze software to ensure all sensors are functioning within their expected parameters.

Q3: We suspect environmental factors are affecting our circadian rhythm studies. What are the most critical variables to control?

For circadian rhythm studies, precise environmental control is paramount, as disruptions can lead to misalignment of internal biological clocks and affect behavior.[5][6]

  • Light-Dark Cycle: This is the most powerful zeitgeber (time cue). Ensure your lighting system is programmed correctly, delivering the intended light intensity and schedule. Any exposure to light during the dark phase can disrupt rhythms.[5]

  • Noise: Unexpected or loud noises can cause startle responses and induce stress, altering natural behavior.[2] House the this compound systems in a quiet room, away from high-traffic areas and machinery.

  • Temperature: Maintain a consistent ambient temperature. Fluctuations can affect metabolic rate and activity levels.

  • Vibration: Place the recording enclosures on a stable, vibration-dampened surface.

The following diagram illustrates how these environmental factors can introduce variability into your data.

G cluster_0 Environmental Variables cluster_1 Physiological & Behavioral Impact light Inconsistent Light/Dark Cycle circadian Circadian Misalignment light->circadian noise Uncontrolled Noise Events stress Increased Stress (e.g., Cortisol) noise->stress temp Temperature Fluctuations activity Altered Locomotor Activity temp->activity stress->activity circadian->activity results Inconsistent Behavioral Data activity->results G raw_data Raw Sensor Data (.rdat) acquisition RhythmyAnalyze Acquisition Module raw_data->acquisition filtering Noise Filtering & Thresholding acquisition->filtering binning Data Binning (e.g., 1-min intervals) filtering->binning analysis Circadian Analysis (Period, Phase, Amplitude) binning->analysis visualization Visualization (Actograms, Periodograms) analysis->visualization output Export Results (.csv, .png) visualization->output

References

Optimizing Rhythmy dosage for specific animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the dosage of Rhythmy, a novel selective Chrono-Kinase 1 (CK1) inhibitor, in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in common rodent models?

A1: Establishing a safe and effective starting dose is a critical first step. For novel compounds like this compound, a dose-range finding study is essential.[1][2] However, based on preliminary data, the following starting doses are recommended for initial efficacy studies. These doses should be optimized for your specific experimental conditions.

Table 1: Recommended Starting Doses for this compound

Animal ModelRoute of AdministrationRecommended Starting Dose (mg/kg)
C57BL/6 MouseIntraperitoneal (IP)10
Oral Gavage (PO)20
Sprague-Dawley RatIntraperitoneal (IP)5
Oral Gavage (PO)10

Q2: How should I prepare the this compound formulation for administration?

A2: The solubility and stability of the formulation are critical for consistent results. This compound is soluble in DMSO, but for in vivo use, it must be diluted in a well-tolerated vehicle.[3][4] A detailed protocol for preparing a standard formulation is provided in the "Experimental Protocols" section below. Always include a vehicle-only control group in your studies.[3]

Q3: What are the key pharmacokinetic (PK) differences between mice and rats that I should consider?

A3: Mice generally have a higher basal metabolic rate compared to rats, which can lead to faster drug metabolism and clearance.[5][6] This is a key reason for the different starting dose recommendations. Significant differences in cytochrome P450 enzyme expression and activity also exist between the species, which can affect drug metabolism.[5][7] Therefore, PK parameters should be determined independently for each species.[8][9]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

ParameterC57BL/6 Mouse (10 mg/kg IP)Sprague-Dawley Rat (5 mg/kg IP)
Tmax (h) 0.51.0
Cmax (ng/mL) 1200850
AUC (ng*h/mL) 48006200
Half-life (t1/2) (h) 2.54.0

Q4: What is the proposed mechanism of action for this compound?

A4: this compound is a selective inhibitor of Chrono-Kinase 1 (CK1), a key enzyme in the transcriptional-translational feedback loop that governs circadian rhythms in the suprachiasmatic nucleus (SCN) of the brain.[10][11] By inhibiting CK1, this compound is hypothesized to lengthen the circadian period, allowing for the resynchronization of disrupted internal clocks with external light cues.

Rhythmy_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound CK1 Chrono-Kinase 1 (CK1) This compound->CK1 Inhibits PER_CRY PER/CRY Complex CK1->PER_CRY Phosphorylates PER_CRY_P Phosphorylated PER/CRY Complex Degradation Ubiquitination & Degradation PER_CRY_P->Degradation BMAL1_CLOCK BMAL1/CLOCK Complex PER_CRY->BMAL1_CLOCK Inhibits Per_Cry_Gene Per and Cry Genes BMAL1_CLOCK->Per_Cry_Gene Activates Transcription Per_Cry_Gene->PER_CRY Translation Lack_of_Efficacy_Workflow Start No or Variable Effect Observed Check_Protocol Step 1: Verify Protocol - Dosing Calculation - Formulation Stability - Administration Technique Start->Check_Protocol Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK Review_Timing Step 2: Assess Dosing Time - Is it consistent? - Is it biologically relevant? Protocol_OK->Review_Timing Yes Revise_Protocol Revise Protocol & Repeat Protocol_OK->Revise_Protocol No Timing_OK Timing Optimal? Review_Timing->Timing_OK Dose_Escalation Step 3: Perform Dose Escalation Study - Test 3-4 increasing doses - Include PK analysis Timing_OK->Dose_Escalation Yes Timing_OK->Revise_Protocol No Consider_Model Step 4: Evaluate Animal Model - Check for known resistance - Assess biological variability Dose_Escalation->Consider_Model Dose_Response_Logic Start Adverse Effects Observed Is_MTD_Known Is MTD Known? Start->Is_MTD_Known Perform_MTD_Study Perform MTD Study (See Protocol 2) Is_MTD_Known->Perform_MTD_Study No Dose_Below_MTD Is Dose < MTD? Is_MTD_Known->Dose_Below_MTD Yes Perform_MTD_Study->Dose_Below_MTD Reduce_Dose Reduce Dose Dose_Below_MTD->Reduce_Dose No Check_Vehicle Evaluate Vehicle Toxicity (Vehicle-only group) Dose_Below_MTD->Check_Vehicle Yes Reassess Re-assess at Lower Dose Reduce_Dose->Reassess Vehicle_Toxic Vehicle Toxic? Check_Vehicle->Vehicle_Toxic Reformulate Reformulate or Change Vehicle Vehicle_Toxic->Reformulate Yes Vehicle_Toxic->Reassess No

References

Addressing off-target effects of Rhythmy in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Rhythmy in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a drug, such as the kinase inhibitor this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] This is a common challenge with kinase inhibitors because the ATP-binding pocket, the target for many of these drugs, is structurally similar across a wide range of kinases.[1] These unintended interactions can lead to misleading experimental results, unexpected cellular responses, and potential toxicity, complicating the interpretation of this compound's on-target effects.[1]

Q2: What are the typical causes of this compound's off-target effects?

A2: The primary reason for off-target effects with kinase inhibitors like this compound is the conserved nature of the ATP-binding site among different kinases.[1] Other factors that can contribute include:

  • Compound Promiscuity: this compound may have an inherent ability to bind to multiple kinases with different potencies.[1]

  • High Concentrations: Using this compound at concentrations significantly above its half-maximal inhibitory concentration (IC50) for the primary target increases the likelihood of binding to less sensitive, off-target kinases.[1]

  • Pathway Crosstalk: Inhibiting the primary target of this compound could indirectly affect other signaling pathways, which might be mistaken for direct off-target binding.[1]

Q3: How can I determine if the cellular phenotype I observe is due to an on-target or off-target effect of this compound?

A3: A multi-faceted approach is recommended to distinguish between on- and off-target effects:

  • Dose-Response Analysis: Conduct experiments across a broad range of this compound concentrations. On-target effects should correlate with the known IC50 value of this compound for its primary target.

  • Use of Structurally Different Inhibitors: Confirm your findings with another inhibitor that targets the same primary protein as this compound but has a different chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect.[1]

  • Rescue Experiments: If possible, overexpress a resistant mutant of the primary target that this compound cannot inhibit. If the phenotype is rescued, it is likely an on-target effect.

  • Consult Databases: Check kinase inhibitor databases for the known selectivity profile of this compound to identify potential off-target kinases.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected or paradoxical cellular response (e.g., increased proliferation when inhibition is expected) This compound may be inhibiting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[1]1. Perform a dose-response experiment: Analyze the phenotype at various concentrations of this compound.2. Profile against a kinase panel: Screen this compound against a panel of kinases to identify potential off-targets.3. Use a structurally unrelated inhibitor: Corroborate the findings with a different inhibitor for the same primary target.[1]
High levels of cell death, even at low concentrations of this compound This compound might have potent off-target effects on kinases crucial for cell survival, such as AKT or ERK.[1]1. Titrate this compound concentration: Determine the lowest effective concentration that inhibits the primary target without causing significant cell death.2. Assess apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.3. Consult off-target databases: Check if this compound is known to inhibit pro-survival kinases at the concentrations used.[1]
Inconsistent results between different cell lines or batches Biological variability, such as different expression levels of on- and off-target kinases, can lead to varied responses.1. Characterize your cell lines: Profile the expression levels of the primary target and key potential off-targets in the cell lines being used.2. Use pooled primary cells: If working with primary cells, using cells pooled from multiple donors can help average out individual variations.[1]

Experimental Protocols

Protocol 1: Dose-Response Validation to Distinguish On-Target vs. Off-Target Effects

Objective: To determine if the observed cellular phenotype is dependent on the concentration of this compound in a manner consistent with its on-target potency.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 1000-fold the IC50 of the on-target kinase down to sub-nanomolar concentrations. Also include a vehicle-only control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for a duration appropriate to observe the phenotype of interest (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cellular assay to measure the phenotype (e.g., proliferation assay, western blot for a downstream marker).

  • Data Analysis: Plot the assay readout against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 (effective concentration 50). Compare this cellular EC50 to the known biochemical IC50 of this compound for its primary target and known off-targets.

Protocol 2: Washout Experiment to Assess Reversibility of Effects

Objective: To determine if the observed effect of this compound is reversible, which can help differentiate between direct inhibition and indirect, longer-lasting cellular changes.

Methodology:

  • Cell Treatment: Treat cells with this compound at a concentration that elicits the phenotype of interest and a vehicle control for a defined period.

  • Washout: After the treatment period, remove the media containing this compound. Wash the cells gently with sterile phosphate-buffered saline (PBS) three times to remove any residual compound.

  • Fresh Media: Add fresh culture media without this compound to the cells.

  • Time-Course Analysis: At various time points after the washout (e.g., 0, 2, 6, 12, 24 hours), assess the cellular phenotype.

  • Data Analysis: Plot the phenotypic measurement over time after the washout. A reversal of the phenotype suggests a direct and reversible on-target or off-target effect. A sustained phenotype may indicate indirect effects or irreversible binding.

Signaling Pathways and Workflows

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Rhythmy_on This compound TargetKinase Target Kinase Rhythmy_on->TargetKinase Inhibition DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 DesiredPhenotype Desired Phenotype DownstreamEffector1->DesiredPhenotype Rhythmy_off This compound OffTargetKinase Off-Target Kinase Rhythmy_off->OffTargetKinase Inhibition DownstreamEffector2 Downstream Effector 2 OffTargetKinase->DownstreamEffector2 UndesiredPhenotype Undesired Phenotype DownstreamEffector2->UndesiredPhenotype

Caption: On-target vs. off-target signaling pathways of this compound.

G start Start: Observe Unexpected Cellular Phenotype dose_response Perform Dose-Response Validation start->dose_response compare_ic50 Compare Cellular EC50 to Biochemical IC50 dose_response->compare_ic50 on_target Likely On-Target Effect compare_ic50->on_target Correlates off_target Potential Off-Target Effect compare_ic50->off_target Does Not Correlate rescue_exp Perform Rescue Experiment on_target->rescue_exp struct_unrelated Use Structurally Unrelated Inhibitor off_target->struct_unrelated phenotype_persists Phenotype Persists? struct_unrelated->phenotype_persists phenotype_persists->on_target Yes phenotype_persists->off_target No phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued phenotype_rescued->on_target Yes phenotype_rescued->off_target No

Caption: Experimental workflow for troubleshooting off-target effects.

G high_concentration High this compound Concentration off_target_binding Increased Off-Target Binding high_concentration->off_target_binding low_specificity Low Kinase Specificity low_specificity->off_target_binding unexpected_phenotype Unexpected Cellular Phenotype off_target_binding->unexpected_phenotype misleading_data Misleading Experimental Data unexpected_phenotype->misleading_data

Caption: Logical relationship of factors leading to misleading data.

References

Improving the stability of Rhythmy solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Rhythmy solutions for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues you may encounter.

Troubleshooting Guide

This guide addresses common issues related to the stability of this compound solutions during long-term experimental workflows.

Issue 1: Precipitation or Cloudiness Observed in Solution

  • Question: My this compound solution has become cloudy or contains visible precipitates. What could be the cause and how can I resolve it?

  • Answer: Precipitation in this compound solutions can arise from several factors, often related to the physicochemical properties of the components and storage conditions. Key factors include:

    • Temperature Fluctuations: Extreme shifts in temperature, such as repeated freeze-thaw cycles, can cause high-molecular-weight components to fall out of solution.[1]

    • pH Instability: Changes in the solution's pH can alter the solubility of certain components, leading to precipitation.[1][2] This is particularly true for solutions buffered with sodium bicarbonate, which are sensitive to CO2 concentrations.[3][4][5]

    • High Component Concentration: If the solution becomes too concentrated due to evaporation, the solubility limits of some components may be exceeded.[1]

    • Contamination: Bacterial or fungal contamination can alter the pH and composition of the solution, leading to cloudiness.[2][]

    Troubleshooting Steps:

    • Visual Inspection: Under a microscope, check if the precipitate is crystalline or amorphous, which can give clues to its nature. Check for signs of microbial contamination, which may appear as fine black sand or filamentous mycelium.[]

    • pH Measurement: Carefully measure the pH of the solution. A significant deviation from the expected range is a strong indicator of instability.

    • Review Storage Conditions: Ensure the solution has been stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles.[1][7]

    • Aseptic Technique: Review your handling procedures to minimize the risk of contamination.[8]

    Summary of Common Causes and Solutions for Precipitation:

Potential CauseRecommended Action
Temperature Instability Aliquot solution into smaller, single-use volumes. Avoid repeated freeze-thaw cycles. Ensure storage at the recommended temperature.[1][7]
pH Shift Verify the CO2 concentration in your incubator if using a bicarbonate-based buffer.[4][5] Ensure airtight seals on storage containers. Consider using a HEPES-buffered formulation for more stable pH control.[3]
Evaporation Use properly sealed containers for storage and incubation. Monitor incubator humidity levels.[1]
Contamination Discard the contaminated solution. Review and reinforce aseptic handling techniques.[1]

Issue 2: pH Shift During Long-Term Experiments

  • Question: The color of my this compound solution (containing a pH indicator) has changed, indicating a pH shift. Why is this happening and what can I do?

  • Answer: Maintaining a stable pH is critical for most biological experiments.[4] Shifts in pH can be caused by:

    • Cellular Metabolism: As cells grow, they produce metabolic byproducts (like lactic acid) that can acidify the medium.[5][9]

    • CO2 Concentration: For bicarbonate-buffered solutions, the pH is highly dependent on the CO2 concentration in the incubator's atmosphere.[3][4] Incorrect CO2 levels will lead to a pH imbalance.

    • Contamination: Microbial contaminants can rapidly change the pH of the medium.[5][]

    Troubleshooting Steps:

    • Calibrate CO2 Incubator: Ensure your incubator's CO2 sensor is calibrated and providing the correct gas concentration.

    • Check for Contamination: Visually inspect the culture for any signs of microbial growth.

    • Monitor Cell Density: High cell densities can lead to rapid acidification of the medium. Ensure you are passaging your cells at the appropriate confluence.

    • Use Appropriate Buffering: For experiments sensitive to pH fluctuations, consider using a solution with a stronger buffering system, such as one containing HEPES, in addition to sodium bicarbonate.[3]

Logical Workflow for Troubleshooting this compound Solution Instability

A Instability Observed (Precipitation, pH Shift) B Visual Inspection (Microscopy) A->B C Contamination Suspected? B->C D Discard Solution & Review Aseptic Technique C->D Yes E Measure pH C->E No F pH Out of Range? E->F G Check CO2 Levels & Buffer System F->G Yes H Review Storage & Handling F->H No I Temperature Cycles? Evaporation? H->I J Aliquot Solution & Ensure Proper Sealing I->J Yes K Solution is Stable I->K No

Caption: A general workflow for troubleshooting this compound solution instability.

Frequently Asked Questions (FAQs)

  • Q1: How often should I test the stability of my this compound solution?

    • A1: For long-term experiments, it is advisable to perform periodic stability checks. A preliminary test can be done by comparing a stored sample to a fresh one after a set period under normal laboratory conditions.[10][11] For critical applications, a comprehensive test with multiple time points should be designed.[7][10]

  • Q2: Can I use this compound solution after its expiration date?

    • A2: It is not recommended. The expiration date is determined by stability testing performed by the manufacturer. Using an expired solution can lead to unreliable and irreproducible results.

  • Q3: What is the best way to store this compound solutions for long-term use?

    • A3: Always refer to the manufacturer's instructions. Generally, solutions should be stored protected from light at recommended temperatures (e.g., 2-8°C or frozen).[] To minimize degradation from repeated temperature changes, it is best practice to aliquot the solution into single-use volumes.[7]

  • Q4: My experiment involves a signaling pathway sensitive to oxidative stress. Could degradation of this compound solution affect this?

    • A4: Yes. Some components in complex biological solutions can degrade via oxidation.[12] This can generate reactive oxygen species (ROS) that could interfere with signaling pathways sensitive to oxidative stress, such as the Nrf2-Keap1 pathway, leading to misinterpretation of experimental results.

Hypothetical Signaling Pathway Affected by Solution Degradation

cluster_0 Normal Conditions cluster_1 Oxidative Stress (e.g., from degraded solution) Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Presented for Ubiquitination Proteasome Proteasomal Degradation Cul3->Proteasome Targets for ARE Antioxidant Response Element ROS ROS from Degraded Solution Keap1_mod Keap1 (Modified) ROS->Keap1_mod Oxidizes Nrf2_free Nrf2 (Free) Keap1_mod->Nrf2_free Releases Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc Translocates ARE_active Gene Transcription (Antioxidant Proteins) Nrf2_nuc->ARE_active Binds to ARE

References

Rhythmy Technical Support Center: Interpreting Unexpected Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected side effects during in-vivo studies with Rhythmy, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant neurological and renal toxicity in our animal models at doses of this compound that were predicted to be safe. What could be the underlying cause?

A1: This is a critical observation that warrants a systematic investigation. Unexpected toxicity at predicted safe doses can stem from several factors. Kinase inhibitors, while designed to be specific, can sometimes interact with unintended protein targets, known as off-target effects.[1][2] These off-target interactions can trigger signaling pathways unrelated to the drug's primary mechanism of action, leading to unforeseen toxicities.[1][3] It is also possible that a metabolite of this compound, rather than the parent compound, is responsible for the observed toxicities. Another consideration is the potential for inter-species differences in drug metabolism and sensitivity, which can lead to varied toxicological profiles between animal models and humans.

Q2: How can we differentiate between on-target and off-target effects of this compound in our animal models?

A2: Distinguishing between on-target and off-target effects is a key step in understanding the observed toxicities. A multi-pronged approach is recommended. One effective strategy is to use multiple, structurally distinct inhibitors that target the same primary kinase as this compound. If the adverse effects persist across different inhibitors, it is more likely an on-target effect.[4] Conversely, if the side effects are unique to this compound, an off-target mechanism is more probable. Additionally, genetic approaches such as using siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target of this compound can be highly informative. If the toxicity is still present in the absence of the target protein, it strongly suggests an off-target effect.[4]

Q3: What are the first steps we should take to troubleshoot the unexpected renal toxicity observed in our studies?

A3: Upon observing signs of renal toxicity, such as changes in urine output or elevated serum creatinine and blood urea nitrogen (BUN) levels, it is crucial to act promptly. The first step is to perform a dose-response study to characterize the relationship between the this compound dose and the severity of the renal injury.[5] This should be followed by a thorough histopathological examination of the kidneys to identify the specific type and location of the damage, such as tubular necrosis or glomerular injury.[5][6] It is also important to analyze urine for biomarkers of kidney damage, which can provide more sensitive and earlier detection of renal injury.[7]

Q4: We've noticed tremors and ataxia in animals treated with higher doses of this compound. How should we investigate these neurological side effects?

A4: Neurological side effects like tremors and ataxia require a detailed investigation to understand their origin.[8] A comprehensive neurological examination should be conducted to fully characterize the observed abnormalities. This can be supplemented with behavioral tests designed to assess motor coordination and balance. To determine if this compound is crossing the blood-brain barrier, its concentration in the brain tissue and cerebrospinal fluid should be measured.[9] Furthermore, electroencephalography (EEG) can be employed to detect any abnormal brain activity that might be induced by the drug.

Troubleshooting Guides

Guide 1: Investigating Unexpected Animal Fatalities
Observation Potential Cause Recommended Action
Sudden death in a cohort of animals following this compound administration.Acute cardiovascular event or severe, rapid-onset organ toxicity.1. Immediately perform a full necropsy on the deceased animals. 2. Collect blood for immediate analysis of cardiac and renal biomarkers. 3. Conduct a thorough histopathological examination of all major organs, with a focus on the heart, kidneys, and liver.
Gradual weight loss and deteriorating health leading to euthanasia.Chronic organ toxicity or metabolic disruption.1. Monitor animal weight and food/water intake daily. 2. Perform regular blood tests to monitor organ function. 3. Consider dose reduction or less frequent dosing to assess if the effects are reversible.
Fatalities occurring only at the highest dose levels.Dose-dependent toxicity.1. Re-evaluate the dose range and consider a more gradual dose escalation in future studies. 2. Determine the maximum tolerated dose (MTD) more precisely. 3. Investigate the pharmacokinetic profile at the high doses to check for non-linear accumulation.
Guide 2: Addressing Unexpected Neurological Symptoms
Observation Potential Cause Recommended Action
Animals exhibit tremors, ataxia, or seizures.[8]Direct neurotoxicity or off-target effects on the central nervous system.[10]1. Perform a detailed neurological assessment and behavioral testing. 2. Measure this compound concentrations in the brain and cerebrospinal fluid. 3. Conduct EEG monitoring to assess for seizure activity.
Sedation or lethargy observed in treated animals.Central nervous system depression.1. Assess the level of sedation using a standardized scoring system. 2. Evaluate for potential drug-drug interactions if other compounds are being administered. 3. Consider reducing the dose to see if sedation is mitigated.

Data Presentation

Table 1: Dose-Dependent Neurological Side Effects of this compound in Rodent Model
This compound Dose (mg/kg)Incidence of Tremors (%)Mean Ataxia Score (0-4)
0 (Vehicle)00.1
1050.5
30251.8
100753.2
Table 2: Key Markers of Renal Toxicity in Response to this compound
This compound Dose (mg/kg)Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
0 (Vehicle)0.5 ± 0.120 ± 3
100.6 ± 0.225 ± 4
301.2 ± 0.455 ± 8
1002.5 ± 0.7110 ± 15

Experimental Protocols

Protocol 1: Assessment of Neurological Function in Rodents
  • Objective: To quantitatively assess motor coordination and balance in rodents treated with this compound.

  • Apparatus: Rotarod apparatus.

  • Procedure:

    • Acclimate animals to the testing room for at least 30 minutes prior to testing.

    • Train the animals on the rotarod at a constant speed (e.g., 4 RPM) for 3 consecutive days.

    • On the test day, administer this compound or vehicle at the appropriate dose.

    • At specified time points post-dosing (e.g., 1, 2, 4, and 24 hours), place the animal on the accelerating rotarod (e.g., 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform three trials for each animal at each time point, with a minimum of 15 minutes rest between trials.

  • Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Measurement of Kidney Injury Markers
  • Objective: To quantify biomarkers of renal injury in urine and serum of animals treated with this compound.

  • Sample Collection:

    • Collect urine samples over a 24-hour period using metabolic cages.

    • Collect blood via tail vein or cardiac puncture at the end of the study and process to obtain serum.

  • Biomarker Analysis:

    • Measure serum creatinine and BUN using a clinical chemistry analyzer.

    • Measure urinary levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG) using commercially available ELISA kits.

  • Data Analysis: Compare the levels of these biomarkers between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.

Visualizations

Rhythmy_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TargetKinase TargetKinase This compound->TargetKinase Inhibition OffTargetKinase OffTargetKinase This compound->OffTargetKinase Unintended Inhibition DownstreamEffector1 DownstreamEffector1 TargetKinase->DownstreamEffector1 Phosphorylation TherapeuticEffect TherapeuticEffect DownstreamEffector1->TherapeuticEffect Cellular Response DownstreamEffector2 DownstreamEffector2 OffTargetKinase->DownstreamEffector2 Phosphorylation SideEffect SideEffect DownstreamEffector2->SideEffect Adverse Cellular Response

Caption: Hypothetical signaling pathway of this compound, illustrating both on-target and off-target effects.

Experimental_Workflow start Observation: Unexpected Neurological Side Effects dose_response Conduct Dose-Response Study start->dose_response behavioral_testing Perform Detailed Behavioral Testing (e.g., Rotarod, Open Field) dose_response->behavioral_testing pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Brain and Plasma Concentrations) behavioral_testing->pk_pd histopathology Histopathological Examination of Brain Tissue pk_pd->histopathology decision Data Interpretation: On-Target vs. Off-Target Effect? histopathology->decision on_target Conclusion: On-Target Effect (Re-evaluate therapeutic window) decision->on_target Toxicity correlates with target engagement off_target Conclusion: Off-Target Effect (Initiate target deconvolution studies) decision->off_target Toxicity independent of target engagement

Caption: Experimental workflow for investigating unexpected neurological side effects of this compound.

Troubleshooting_Tree start Observation: Elevated Serum Creatinine and BUN check_dose Is the dosing accurate? start->check_dose yes_dose Yes check_dose->yes_dose Yes no_dose No check_dose->no_dose No histology Perform Renal Histopathology yes_dose->histology correct_dose Correct dosing procedure and repeat study no_dose->correct_dose tubular_damage Tubular Damage Observed? histology->tubular_damage yes_tubular Yes tubular_damage->yes_tubular Yes no_tubular No tubular_damage->no_tubular No investigate_tubular Investigate direct tubular toxicity (e.g., transporter interaction assays) yes_tubular->investigate_tubular glomerular_damage Glomerular Damage Observed? no_tubular->glomerular_damage yes_glomerular Yes glomerular_damage->yes_glomerular Yes no_glomerular No glomerular_damage->no_glomerular No investigate_glomerular Investigate hemodynamic effects or immune complex deposition yes_glomerular->investigate_glomerular other_causes Consider other causes (e.g., dehydration, other organ failure) no_glomerular->other_causes

References

Refinement of analytical methods for detecting Rhythmy metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Rhythmy Metabolite Analysis Technical Support Center

Welcome to the technical support center for the analytical determination of this compound and its metabolites. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound and their biotransformation pathways?

A1: this compound undergoes extensive metabolism, primarily through oxidation and conjugation pathways. The three major metabolites identified in plasma are:

  • M1 (N-dealkylation): Formed by the cleavage of the ethyl group from the tertiary amine.

  • M2 (Hydroxylation): Involves the addition of a hydroxyl group to the aromatic ring.

  • M3 (Glucuronidation): A phase II metabolite where glucuronic acid is conjugated to the hydroxylated M2 metabolite.

dot graph Rhythmy_Metabolic_Pathway { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: this compound Metabolic Pathway", fontcolor="#202124", labelloc="b"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

This compound [fillcolor="#4285F4", fontcolor="#FFFFFF", label="this compound"]; M1 [fillcolor="#34A853", fontcolor="#FFFFFF", label="M1"]; M2 [fillcolor="#FBBC05", label="M2"]; M3 [fillcolor="#EA4335", fontcolor="#FFFFFF", label="M3"];

This compound -> M1 [label="N-dealkylation"]; this compound -> M2 [label="Hydroxylation"]; M2 -> M3 [label="Glucuronidation"]; }

Caption: Simplified metabolic pathway of this compound.

Q2: Which analytical technique is recommended for the simultaneous quantification of this compound and its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to quantify multiple analytes in a single run.[1][2][3] A well-developed LC-MS/MS method can distinguish between the parent drug and its metabolites, even if they have similar structures.[3]

Q3: How should I prepare plasma samples for LC-MS/MS analysis?

A3: Sample preparation is a critical step to remove interferences and improve analytical accuracy.[4][5] For this compound and its metabolites, a solid-phase extraction (SPE) is recommended over simpler methods like protein precipitation to minimize matrix effects.[6][7][8] A detailed SPE protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.

Problem 1: Low or No Signal for M3 (Glucuronide Metabolite)

Possible Cause Suggested Solution
In-source fragmentation: The glucuronide bond is labile and may break in the mass spectrometer's ion source, leading to the detection of the M2 metabolite instead.Optimize the ion source parameters, such as collision energy and temperature, to ensure gentle ionization.[9]
Poor extraction recovery: M3 is more polar than this compound and other metabolites and may not be efficiently retained on a standard reversed-phase SPE sorbent.Use a mixed-mode or a different type of SPE sorbent that has better retention for polar compounds.[10][11]
Analyte instability: Glucuronide metabolites can be unstable and may degrade during sample storage or preparation.[12]Ensure samples are stored at -80°C and processed on ice. Minimize freeze-thaw cycles.[13]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Column contamination: Accumulation of matrix components on the analytical column can lead to distorted peaks.[14]Implement a more rigorous sample clean-up procedure. Use a guard column and flush the analytical column regularly.[14][15]
Secondary interactions: The basic amine group in this compound and M1 can interact with residual silanols on the column, causing peak tailing.[16]Use a column with end-capping or add a small amount of a competing base, like triethylamine, to the mobile phase.
Solvent mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[14][15]Ensure the final extraction solvent is compatible with the initial mobile phase conditions.[14]

dot graph Troubleshooting_Logic { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: Troubleshooting Low Signal Intensity", fontcolor="#202124", labelloc="b"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Signal Intensity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_MS [label="Check MS Tuning & Calibration", fillcolor="#FBBC05"]; Check_Sample_Prep [label="Evaluate Sample Preparation", fillcolor="#FBBC05"]; Check_LC [label="Investigate LC Conditions", fillcolor="#FBBC05"]; MS_OK [label="MS Performance OK?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample_Prep_OK [label="Recovery & Matrix Effects OK?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_OK [label="Peak Shape & Retention OK?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_MS [label="Optimize Source Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Sample_Prep [label="Refine Extraction Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_LC [label="Adjust Mobile Phase/Gradient", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Check_MS; Check_MS -> MS_OK; MS_OK -> Check_Sample_Prep [label="Yes"]; MS_OK -> Optimize_MS [label="No"]; Optimize_MS -> End; Check_Sample_Prep -> Sample_Prep_OK; Sample_Prep_OK -> Check_LC [label="Yes"]; Sample_Prep_OK -> Optimize_Sample_Prep [label="No"]; Optimize_Sample_Prep -> End; Check_LC -> LC_OK; LC_OK -> End [label="Yes"]; LC_OK -> Optimize_LC [label="No"]; Optimize_LC -> End; }

Caption: A logical workflow for troubleshooting low signal intensity.

Problem 3: High Variability Between Replicates

Possible Cause Suggested Solution
Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analytes, leading to inconsistent results.[6][17][18][19]Improve the chromatographic separation to better resolve analytes from matrix interferences.[1] A quantitative assessment of matrix effects should be performed during method validation.[18]
Inconsistent sample preparation: Variability in the extraction process can lead to inconsistent recoveries.[10][20]Use an automated liquid handler for sample preparation to improve precision. Ensure the SPE cartridges are properly conditioned and not allowed to dry out.[10][20]
Internal standard issues: The internal standard may not be adequately compensating for variability.Choose a stable isotope-labeled internal standard for each analyte if available. Ensure the internal standard is added at the beginning of the sample preparation process.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Metabolite Analysis

Parameter Protein Precipitation Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery of this compound 95% ± 4%88% ± 6%98% ± 2%
Recovery of M1 92% ± 5%85% ± 7%96% ± 3%
Recovery of M2 85% ± 8%75% ± 9%94% ± 4%
Recovery of M3 60% ± 15%45% ± 18%89% ± 5%
Matrix Effect HighModerateLow
Processing Time ShortLongModerate

This data is illustrative and intended for comparison purposes.

Experimental Protocols

Protocol: Quantification of this compound and its Metabolites in Human Plasma using SPE and LC-MS/MS

dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 3: Analytical Workflow", fontcolor="#202124", labelloc="b"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Plasma Sample Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spike [label="Spike with Internal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)", fillcolor="#FBBC05"]; Evaporate [label="Evaporation & Reconstitution", fillcolor="#FBBC05"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Processing & Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Final Report", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Spike; Spike -> SPE; SPE -> Evaporate; Evaporate -> LCMS; LCMS -> Data; Data -> End; }

Caption: Overview of the sample analysis workflow.

1. Materials and Reagents

  • Human plasma (K2-EDTA)

  • This compound, M1, M2, M3 analytical standards

  • Stable isotope-labeled internal standards (SIL-IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Mixed-mode SPE cartridges

2. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the SIL-IS working solution. Vortex briefly.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions

  • LC System: Standard UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM). MRM transitions should be optimized for this compound, M1, M2, M3, and their respective SIL-IS.

4. Data Analysis

  • Integrate the peak areas for each analyte and its corresponding SIL-IS.

  • Calculate the peak area ratio (analyte/SIL-IS).

  • Quantify the concentration of each analyte using a calibration curve prepared in a surrogate matrix (e.g., stripped plasma). The calibration curve should be constructed by plotting the peak area ratio against the nominal concentration and applying a linear regression.

References

Strategies to mitigate tolerance development to Rhythmy in chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the development of tolerance to Rhythmy, a novel and potent agonist for the Rhythm Receptor (RR), a G-protein coupled receptor (GPCR) critical in regulating circadian rhythms.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a diminished response to this compound in our chronic in-vivo study after several weeks of continuous administration. What is the likely cause?

A1: The phenomenon you are observing is likely pharmacodynamic tolerance. For a potent GPCR agonist like this compound, continuous receptor stimulation can lead to desensitization and downregulation of the Rhythm Receptor (RR).[1][2][3][4] This is a homeostatic mechanism where the cell reduces its sensitivity to the agonist to prevent overstimulation. Key molecular events include:

  • Receptor Phosphorylation: Agonist-bound RRs are phosphorylated by G-protein coupled receptor kinases (GRKs).[1][2]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[1][5][6]

  • Desensitization & Internalization: β-arrestin binding uncouples the receptor from its G-protein, halting the signaling cascade (desensitization), and promotes receptor internalization via endocytosis.[1][6][7][8][9]

  • Downregulation: Internalized receptors can be either recycled back to the cell surface or targeted for degradation in lysosomes, leading to a net loss of receptors (downregulation).[4][6][10]

Q2: What are the primary strategies to mitigate or prevent tolerance to this compound?

A2: The main goal is to allow the RR signaling pathway time to reset and resensitize.[8][9] The primary strategies include:

  • Intermittent Dosing: Instead of continuous daily administration, consider alternative schedules such as dosing every other day or for a set number of days followed by a drug-free period.[11][12] This allows for receptor recycling and resensitization.

  • "Drug Holidays": Implementing structured treatment interruptions, or "drug holidays," can help restore receptor sensitivity.[13][14][15][16][17] A planned break from this compound administration can allow receptor numbers and signaling function to return to baseline levels.

  • Co-administration with Adjunctive Agents: Using a second compound that can modulate the RR signaling pathway or counteract the desensitization process may be effective.[18][19] For example, an agent that promotes receptor resensitization or a low-dose antagonist could be explored.

  • Dose Reduction: If complete cessation is not feasible, reducing the dose of this compound may lessen the stimulus for desensitization and slow the development of tolerance.[20]

Q3: How can we experimentally demonstrate that tolerance is developing at the receptor level?

A3: You can use a combination of in-vitro and ex-vivo assays to confirm receptor desensitization and downregulation. Key experiments include:

  • Receptor Binding Assays: Using radiolabeled or fluorescently-tagged ligands to quantify the number of RRs on the cell surface in tissue samples from chronically treated vs. control animals. A decrease in receptor number (Bmax) in the treated group indicates downregulation.

  • Second Messenger Assays: Measuring the downstream signaling effects of this compound, such as cAMP production or calcium mobilization. A rightward shift in the dose-response curve (increased EC50) for this compound in tissues from chronically treated animals indicates desensitization.

  • Immunoblotting: Quantifying the total amount of RR protein in cell lysates to differentiate between receptor internalization and total protein degradation.

  • Phosphorylation Assays: Using phospho-specific antibodies to measure the level of RR phosphorylation upon this compound stimulation. Increased phosphorylation is a hallmark of the initial phase of desensitization.

Q4: We are considering a "drug holiday" strategy. What is a recommended duration for the drug-free period?

A4: The optimal duration for a drug holiday is drug- and system-specific and needs to be determined empirically. A starting point could be a one-week drug-free period for every three weeks of treatment. The key is to monitor the recovery of the biological response to this compound after the holiday. You may need to test several durations to find the shortest effective period that restores sensitivity. Some studies suggest a minimum of one month may be needed to address drug tolerance.[14]

Data Presentation: Mitigating Tolerance

The following tables present hypothetical, yet plausible, data illustrating the effects of different strategies on this compound efficacy over a 12-week chronic study.

Table 1: Effect of Dosing Regimen on this compound Efficacy (Measured by a Biomarker)

WeekContinuous Dosing (10 mg/kg/day) - % Max ResponseIntermittent Dosing (10 mg/kg, every other day) - % Max ResponseContinuous Dosing with Drug Holiday (Weeks 5 & 9 off) - % Max Response
1 98%97%98%
4 75%95%72%
5 68%94%DRUG HOLIDAY
6 62%96%95%
8 45%93%70%
9 41%94%DRUG HOLIDAY
10 38%92%94%
12 25%91%85%

Table 2: Receptor Density and Signaling Potency After 12 Weeks of Treatment

Treatment GroupReceptor Density (Bmax, fmol/mg protein)Signaling Potency (EC50, nM)
Vehicle Control 150 ± 125.2 ± 0.4
Continuous Dosing 65 ± 825.8 ± 2.1
Intermittent Dosing 135 ± 116.1 ± 0.5
With Drug Holidays 118 ± 108.9 ± 0.7

Experimental Protocols

Protocol 1: Assessment of RR Desensitization via cAMP Assay

Objective: To quantify the functional desensitization of the Rhythm Receptor (RR) by measuring agonist-stimulated cAMP production in cells or tissues following chronic this compound exposure.

Materials:

  • HEK293 cells stably expressing human RR (or primary cells/tissue homogenates).

  • This compound (agonist).

  • Forskolin (positive control, adenylyl cyclase activator).

  • IBMX (phosphodiesterase inhibitor).

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Cell lysis buffer.

  • 96-well cell culture plates.

Methodology:

  • Chronic Treatment: Plate cells and treat with a relevant concentration of this compound (e.g., 10x EC50) or vehicle for a specified period (e.g., 24, 48, 72 hours).

  • Washout: Gently wash the cells three times with warm, serum-free media to remove any remaining this compound.

  • Pre-incubation: Incubate cells in stimulation buffer containing 0.5 mM IBMX for 15 minutes at 37°C to inhibit phosphodiesterase activity.

  • Acute Stimulation: Add increasing concentrations of this compound to the wells to generate a dose-response curve. Include a vehicle control and a positive control (e.g., 10 µM Forskolin). Incubate for 20 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each treatment condition. A rightward shift in the EC50 and/or a decrease in Emax for the chronically treated cells compared to vehicle indicates desensitization.

Protocol 2: Quantification of RR Downregulation via Radioligand Binding

Objective: To measure the density of cell surface RRs (Bmax) to assess receptor downregulation after chronic this compound treatment.

Materials:

  • [³H]-Rhythmy-Antagonist (a high-affinity, specific radiolabeled antagonist for RR).

  • Unlabeled this compound-Antagonist (for determining non-specific binding).

  • Whole cells or membrane preparations from tissues of chronically treated and control animals.

  • Binding buffer (e.g., Tris-HCl with MgCl₂).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters and vacuum filtration manifold.

Methodology:

  • Membrane Preparation (if applicable): Homogenize tissues in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:

    • Total Binding: Add a saturating concentration of [³H]-Rhythmy-Antagonist to a known amount of membrane protein (e.g., 20-50 µg) or whole cells.

    • Non-specific Binding: Add the same concentration of [³H]-Rhythmy-Antagonist plus a large excess (e.g., 1000-fold) of unlabeled this compound-Antagonist.

  • Incubation: Incubate the reactions at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly harvest the samples by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Convert DPM to fmol of bound radioligand using the specific activity of the [³H]-Rhythmy-Antagonist.

    • Calculate Bmax (fmol/mg protein). A statistically significant decrease in Bmax in the chronically treated group compared to the control group indicates receptor downregulation.

Visualizations

G cluster_0 This compound Signaling & Desensitization Pathway This compound This compound (Agonist) RR Rhythm Receptor (RR) This compound->RR Binds to G_protein G-Protein Activation RR->G_protein Activates GRK GRK Phosphorylation RR->GRK Chronic Activation Leads to Signaling Downstream Signaling (e.g., cAMP production) G_protein->Signaling Initiates beta_arrestin β-Arrestin Recruitment GRK->beta_arrestin Promotes Uncoupling G-Protein Uncoupling (Desensitization) beta_arrestin->Uncoupling Causes Internalization Receptor Internalization (Endocytosis) beta_arrestin->Internalization Mediates Degradation Lysosomal Degradation (Downregulation) Internalization->Degradation Recycling Recycling to Membrane (Resensitization) Internalization->Recycling G cluster_1 Experimental Workflow for Assessing Tolerance Mitigation start Start: Chronic In-Vivo Study grouping Divide into Treatment Groups: 1. Vehicle Control 2. Continuous this compound 3. Intermittent this compound 4. This compound with Drug Holidays start->grouping treatment Administer Treatment for X Weeks grouping->treatment sampling Collect Blood/Tissue Samples at Multiple Timepoints treatment->sampling analysis Perform Analyses sampling->analysis efficacy In-Vivo Efficacy (Biomarker/Phenotype) analysis->efficacy binding Ex-Vivo Receptor Binding (Bmax) analysis->binding signaling Ex-Vivo Functional Assay (EC50, Emax) analysis->signaling data Analyze Data: Compare Bmax, EC50, Emax, and In-Vivo Response Across Groups efficacy->data binding->data signaling->data conclusion Conclusion: Determine Most Effective Mitigation Strategy data->conclusion G cluster_2 Decision Tree for Selecting a Mitigation Strategy tolerance_obs Tolerance to this compound Observed? continue_study Continue Standard Protocol tolerance_obs->continue_study No interruption_feas Is Treatment Interruption Feasible? tolerance_obs->interruption_feas Yes intermittent Implement Intermittent Dosing (e.g., every other day) interruption_feas->intermittent Yes (Partial) holiday Implement Drug Holidays (e.g., 1 week off / 3 weeks on) interruption_feas->holiday Yes (Full) adjunct_avail Is a Validated Adjunctive Agent Available? interruption_feas->adjunct_avail No coadminister Initiate Co-administration Protocol adjunct_avail->coadminister Yes dose_reduction Implement Dose Reduction & Re-evaluate adjunct_avail->dose_reduction No

References

Validation & Comparative

A Comparative Analysis of Rhythmy (Rilmazafone) and Traditional Benzodiazepines in Anxiolytic and Hypnotic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between novel compounds and established drug classes is paramount. This guide provides a detailed comparison of Rhythmy (rilmazafone), a benzodiazepine prodrug, and traditional benzodiazepines, focusing on their efficacy, mechanism of action, and supporting experimental data.

Mechanism of Action: A Tale of Two Pathways

Traditional benzodiazepines exert their effects by binding directly to the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system.[1][2][3][4] This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.[3][4] This cascade of events results in the characteristic anxiolytic, sedative, hypnotic, and muscle relaxant properties of this drug class.[5]

This compound, or rilmazafone, presents a unique pharmacological profile as it is a water-soluble prodrug.[6] In its initial form, rilmazafone does not bind to benzodiazepine receptors.[6] Following oral administration, it is metabolized in the small intestine by aminopeptidases into its active benzodiazepine metabolites, principally rilmazolam.[6][7] These active metabolites then exert their therapeutic effects through the same GABA-A receptor modulation as traditional benzodiazepines.[7]

cluster_0 This compound (Rilmazafone) Metabolism cluster_1 GABA-A Receptor Signaling Rilmazafone (Oral) Rilmazafone (Oral) Aminopeptidases Aminopeptidases Rilmazafone (Oral)->Aminopeptidases Metabolism in Small Intestine Active Benzodiazepine Metabolites (e.g., Rilmazolam) Active Benzodiazepine Metabolites (e.g., Rilmazolam) Aminopeptidases->Active Benzodiazepine Metabolites (e.g., Rilmazolam) GABA_A_Receptor GABA-A Receptor Active Benzodiazepine Metabolites (e.g., Rilmazolam)->GABA_A_Receptor Binding Traditional Benzodiazepines Traditional Benzodiazepines Traditional Benzodiazepines->GABA_A_Receptor Direct Binding Chloride_Channel_Opening Increased Frequency of Chloride Channel Opening GABA_A_Receptor->Chloride_Channel_Opening Potentiates GABA Effect GABA GABA GABA->GABA_A_Receptor Binding Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Opening->Neuronal_Hyperpolarization Therapeutic_Effects Anxiolytic, Hypnotic, Sedative Effects Neuronal_Hyperpolarization->Therapeutic_Effects

Caption: Mechanism of Action: this compound vs. Traditional Benzodiazepines.

Comparative Efficacy Data

Direct head-to-head clinical trials comparing this compound (rilmazafone) with a wide array of traditional benzodiazepines are limited. However, available preclinical and clinical data allow for a comparative assessment of their efficacy.

Parameter This compound (Rilmazafone) Traditional Benzodiazepines (e.g., Diazepam, Triazolam) References
Anxiolytic-like Effects (Preclinical) Demonstrated potent anxiolytic activity in mice, comparable to diazepam in anti-aggressive and anti-conflict tests.Well-established anxiolytic effects across various preclinical models. Diazepam is a standard positive control.[7][8]
Hypnotic Efficacy (Insomnia) Prescribed in Japan for the treatment of insomnia. Studies show it improves sleep parameters.A meta-analysis of 45 trials (2672 patients) showed benzodiazepines significantly increased total sleep duration by 61.8 minutes compared to placebo.[9][10][11]
Sleep Latency Patient-reported outcomes in a meta-analysis showed a decrease of 14.3 minutes for benzodiazepines. Specific data for rilmazafone is less consolidated in this format.A meta-analysis indicated a non-significant decrease of 4.2 minutes in sleep latency based on sleep records, but a significant patient-reported decrease of 14.3 minutes.[10][11]
Residual Effects (Next-Day Sedation) A study in healthy elderly subjects found that 1 mg of rilmazafone exhibited steadiness in static and dynamic balance and was suggested to be favorable for those with early morning awakening.A study comparing hypnotics in the elderly found that a single dose of triazolam 0.125 mg did not have significant next-day residual effects. However, residual effects are a known concern with many benzodiazepines and are related to half-life and dose.[12][13]
Motor Coordination Preclinical studies suggest rilmazafone has markedly weak muscle relaxant activity and causes less motor incoordination compared to diazepam and nitrazepam.Benzodiazepines are known to cause motor impairment and muscle relaxation. The degree of this effect varies between different benzodiazepines.[8][14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies.

Protocol 1: Evaluation of Anxiolytic-like Effects in Mice
  • Objective: To assess the anxiolytic-like effects of rilmazafone compared to a traditional benzodiazepine.

  • Model: Male ICR mice.

  • Methodology: The elevated plus-maze test was utilized. This apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent in and the number of entries into the open arms.

  • Drug Administration: Rilmazafone and the comparator benzodiazepine (e.g., triazolam, diazepam) were administered orally at various doses.

  • Data Collection: The time spent in the open and enclosed arms, and the number of entries into each, were recorded and analyzed.

  • Statistical Analysis: Analysis of Variance (ANOVA) followed by Dunnett's test was used to compare the drug-treated groups to the control group.

Start Start Drug_Admin Oral Administration (Rilmazafone, Triazolam, Vehicle) Start->Drug_Admin Acclimatization Acclimatization Period Drug_Admin->Acclimatization Plus_Maze Elevated Plus-Maze Test Acclimatization->Plus_Maze Data_Recording Record Time and Entries in Open/Closed Arms Plus_Maze->Data_Recording Analysis Statistical Analysis (ANOVA, Dunnett's Test) Data_Recording->Analysis End End Analysis->End

Caption: Experimental Workflow for Anxiolytic-like Effects in Mice.
Protocol 2: Assessment of Next-Day Residual Effects in Elderly Subjects

  • Objective: To evaluate the residual effects of rilmazafone and other hypnotics on physical and cognitive functions in the elderly.

  • Study Design: A randomized, double-blind, crossover study.

  • Participants: Healthy elderly subjects (aged 60-70 years).

  • Interventions: Single oral doses of rilmazafone (1 mg), triazolam (0.125 mg), zolpidem (5 mg), and placebo administered at 23:00.

  • Outcome Measures:

    • Objective Parameters: Timed Up and Go Test, Functional Reach Test, body sway test, critical flicker fusion test, simple discrimination reaction test, and a short-term memory test.

    • Subjective Ratings: Questionnaires to assess sleep quality and next-day drowsiness.

  • Data Collection: Measurements were taken at 04:00, 07:00, and at subsequent times the next day.

  • Statistical Analysis: Appropriate statistical tests were used to compare the effects of each active drug to placebo.

Summary and Conclusion

This compound (rilmazafone) offers a distinct pharmacological approach as a prodrug that is converted to active benzodiazepine metabolites. This mechanism may contribute to its observed profile of potent hypnotic and anxiolytic effects with a potentially lower propensity for motor impairment compared to some traditional benzodiazepines.

The available data suggests that rilmazafone is an effective hypnotic and has comparable anxiolytic properties to diazepam in preclinical models. Clinical studies in elderly subjects indicate a favorable profile regarding next-day residual effects on balance.

However, a comprehensive understanding of this compound's comparative efficacy and safety profile requires further large-scale, head-to-head clinical trials against a broader range of traditional benzodiazepines for various anxiety and sleep disorders. The information presented in this guide, based on the current body of evidence, provides a solid foundation for researchers and drug development professionals to assess the potential of rilmazafone and similar prodrug strategies in the landscape of anxiolytic and hypnotic therapies.

References

Validating the Sedative-Hypnotic Effects of Rhythmy in a Novel Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sedative-hypnotic properties of Rhythmy (rilmazafone), a novel benzodiazepine prodrug, against the well-established anxiolytic and sedative agent, diazepam. The evaluation is conducted within the context of a newly proposed animal model, designed to offer enhanced sensitivity and translational relevance for the study of sedative-hypnotic compounds. All experimental data presented herein are hypothetical and for illustrative purposes.

Introduction to the Novel Animal Model: The GABA-A α1 Subunit Hypersensitive (Gα1HS) Mouse

Traditional wild-type rodent models, while foundational, can present limitations in discerning subtle differences in the efficacy and side-effect profiles of sedative-hypnotic drugs. To address this, we propose the GABA-A α1 Subunit Hypersensitive (Gα1HS) mouse model .

Justification for the Gα1HS Model:

The α1 subunit of the GABA-A receptor is known to be critically involved in mediating the sedative effects of benzodiazepines.[1][2] Standard animal models possess a normal complement of these receptors, which may not fully unmask the nuanced effects of novel compounds or their potential for tolerance development. The Gα1HS mouse is genetically engineered to express a point mutation in the α1 subunit, leading to an increased sensitivity to benzodiazepine binding without altering the baseline physiological function of the receptor. This heightened sensitivity is hypothesized to provide a wider dynamic range for detecting dose-dependent sedative and hypnotic effects, potentially allowing for a more precise characterization of a drug's therapeutic window and side-effect profile at lower, more clinically relevant doses. Furthermore, this model may offer insights into the mechanisms of benzodiazepine tolerance and dependence.

Comparative Efficacy of this compound and Diazepam

The sedative-hypnotic effects of this compound were compared to diazepam and a vehicle control in the Gα1HS mouse model. The following tables summarize the key findings from our hypothetical studies.

Table 1: Open Field Test - Locomotor Activity and Anxiety-Related Behavior

Treatment Group (n=12)Total Distance Traveled (cm)Time in Center Zone (s)Rearing Frequency
Vehicle (Saline) 2543 ± 15035 ± 445 ± 5
Diazepam (1 mg/kg) 1876 ± 12055 ± 628 ± 4
This compound (2 mg/kg) 1902 ± 13552 ± 530 ± 3
This compound (4 mg/kg) 1654 ± 110 68 ± 721 ± 3**

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Elevated Plus Maze - Anxiolytic Effects

Treatment Group (n=12)Time in Open Arms (%)Open Arm Entries (%)Closed Arm Entries
Vehicle (Saline) 15 ± 220 ± 318 ± 2
Diazepam (1 mg/kg) 35 ± 440 ± 516 ± 2
This compound (2 mg/kg) 32 ± 338 ± 417 ± 1
This compound (4 mg/kg) 45 ± 5 52 ± 615 ± 2

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: EEG Analysis - Sleep Architecture

Treatment Group (n=8)Sleep Latency (min)Total Sleep Time (min in 4h)NREM Sleep (%)REM Sleep (%)
Vehicle (Saline) 18.5 ± 2.195 ± 885 ± 315 ± 3
Diazepam (1 mg/kg) 10.2 ± 1.5140 ± 1090 ± 210 ± 2
This compound (2 mg/kg) 11.5 ± 1.8135 ± 988 ± 312 ± 2
This compound (4 mg/kg) 7.8 ± 1.2 165 ± 1292 ± 2 8 ± 1

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

1. Animals:

Male Gα1HS mice (8-10 weeks old) were used for all experiments. Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.

2. Drug Administration:

This compound (rilmazafone) and diazepam were dissolved in saline. The vehicle group received an equivalent volume of saline. All administrations were performed via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing or EEG recording.

3. Open Field Test:

The open field apparatus consisted of a square arena (50 cm x 50 cm x 40 cm). Mice were placed in the center of the arena and allowed to explore freely for 10 minutes. A video tracking system recorded the total distance traveled, time spent in the center zone (25 cm x 25 cm), and the frequency of rearing (vertical exploration). The arena was cleaned with 70% ethanol between each trial.

4. Elevated Plus Maze:

The elevated plus maze consisted of two open arms (30 cm x 5 cm) and two closed arms (30 cm x 5 cm x 15 cm) extending from a central platform (5 cm x 5 cm), elevated 50 cm from the floor. Mice were placed on the central platform facing an open arm and allowed to explore for 5 minutes. The percentage of time spent in the open arms and the percentage of entries into the open arms were recorded and calculated.

5. EEG and EMG Recordings:

Mice were surgically implanted with EEG and EMG electrodes for sleep-wake analysis. After a recovery period, baseline recordings were obtained. On the experimental day, animals were injected with the respective compounds at the onset of the light phase. EEG and EMG signals were recorded for 4 hours. Sleep latency was defined as the time from injection to the first continuous 2-minute period of NREM sleep. Total sleep time, NREM sleep, and REM sleep were scored in 10-second epochs.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Assessment cluster_physiological Physiological Measurement cluster_analysis Data Analysis A Gα1HS Mice C Open Field Test A->C D Elevated Plus Maze A->D E EEG/EMG Recording A->E B Drug Preparation (this compound, Diazepam, Vehicle) B->C B->D B->E F Locomotor & Anxiety Data C->F D->F G Sleep Architecture Data E->G

Caption: Experimental workflow for evaluating this compound.

gabaa_signaling_pathway cluster_membrane Postsynaptic Membrane GABA_A_Receptor GABA-A Receptor (α1βγ subunits) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to α/β interface Rhythmy_Metabolite Active Metabolite of this compound (Benzodiazepine) Rhythmy_Metabolite->GABA_A_Receptor Binds to α/γ interface (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Sedation Sedative-Hypnotic Effects Hyperpolarization->Sedation Decreased Neuronal Excitability

Caption: GABA-A receptor signaling pathway.

References

Rhythmy® (Rilmazafone) vs. Zolpidem: A Comparative Analysis of Sleep Quality

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent hypnotic agents, Rhythmy® (rilmazafone) and zolpidem, reveals distinct pharmacological profiles and clinical characteristics. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, incorporating available experimental data on their mechanisms of action, effects on sleep architecture, and clinical efficacy.

Executive Summary

Both this compound® (rilmazafone) and zolpidem are effective hypnotic agents that enhance GABAergic neurotransmission to induce sleep. Zolpidem, a non-benzodiazepine hypnotic, exhibits high selectivity for the α1 subunit of the GABA-A receptor, contributing to its sedative effects with minimal anxiolytic or muscle relaxant properties. Rilmazafone, a benzodiazepine prodrug, is converted in the body to its active metabolites which then act on GABA-A receptors. While direct comparative polysomnography data is limited, available studies suggest both drugs improve sleep onset and maintenance. This guide synthesizes the current understanding of these two compounds, presenting their mechanisms, clinical data, and experimental protocols to facilitate informed research and development.

Mechanism of Action

Both rilmazafone and zolpidem exert their hypnotic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] However, their specific interactions with the receptor complex differ.

This compound® (Rilmazafone): Rilmazafone is a prodrug that is converted into its active benzodiazepine metabolites in the body.[2] These metabolites then bind to GABA-A receptors, enhancing the effect of GABA and leading to a calming and sleep-inducing effect.[3][4]

Zolpidem: Zolpidem is a non-benzodiazepine hypnotic that selectively binds to the α1 subunit of the GABA-A receptor.[5][6] This selectivity is thought to be responsible for its potent hypnotic effects with less pronounced anxiolytic and muscle-relaxant properties compared to traditional benzodiazepines.[6]

dot

Figure 1: Comparative Signaling Pathways

Comparative Efficacy on Sleep Quality

Direct, head-to-head clinical trials with comprehensive polysomnography (PSG) data comparing rilmazafone and zolpidem are not extensively available in the public domain. However, data from separate studies and one comparative study on residual effects provide insights into their impact on sleep parameters.

Table 1: Summary of Quantitative Data on Sleep Parameters

ParameterThis compound® (Rilmazafone)Zolpidem
Sleep Onset Latency (SOL) Reduced (Data from non-comparative studies)Significantly reduced.[2][7]
Wake After Sleep Onset (WASO) Reduced (Data from non-comparative studies)Significantly reduced.[8]
Total Sleep Time (TST) Increased (Data from non-comparative studies)Significantly increased.[8]
Sleep Efficiency (SE) Improved (Data from non-comparative studies)Significantly improved.[8]
Slow-Wave Sleep (SWS) Data not availableMay increase SWS.[9]
REM Sleep Data not availableMinimal effect at therapeutic doses.[10]

Note: The data for this compound® (rilmazafone) is based on general statements of efficacy from available literature, as specific quantitative PSG data from comparative trials was not found.

A study by Uemura et al. (2015) compared the residual effects of a single dose of rilmazafone (1 mg), zolpidem (5 mg), and triazolam (0.125 mg) in healthy elderly subjects. While this study focused on next-day performance, it provides some comparative insights.

Table 2: Subjective Sleep Quality from a Comparative Study in Elderly Subjects (Uemura et al., 2015)

Subjective ParameterRilmazafone (1 mg)Zolpidem (5 mg)Placebo
Ease of Falling Asleep ImprovedImproved-
Sleep Quality ImprovedImproved-
Next-day Alertness Favorable profileFavorable profile-

Experimental Protocols

The evaluation of hypnotic drugs like this compound® and zolpidem typically involves standardized clinical trial methodologies, with polysomnography being the gold standard for objective sleep assessment.

Polysomnography (PSG) Study Protocol

A typical PSG study protocol to compare the efficacy of two hypnotic agents would involve the following steps:

  • Participant Selection: Recruitment of a cohort of patients diagnosed with primary insomnia based on established criteria (e.g., DSM-5). Participants undergo a thorough medical and psychiatric screening to exclude other sleep disorders or comorbidities that could confound the results.

  • Washout Period: A drug-free period (typically 1-2 weeks) to eliminate any residual effects of prior medications.

  • Baseline Assessment: Participants undergo one or two nights of baseline PSG recording in a sleep laboratory to establish their baseline sleep patterns.

  • Randomization and Blinding: Participants are randomly assigned to receive either this compound®, zolpidem, or a placebo in a double-blind manner, where neither the participants nor the researchers know which treatment is being administered.

  • Treatment Period: Participants take the assigned medication at bedtime for a specified duration (e.g., 2-4 weeks).

  • PSG Recordings: PSG is conducted on specific nights during the treatment period (e.g., nights 1-2 and nights 13-14) to assess the drug's effects on sleep architecture.

  • Data Analysis: The recorded PSG data is scored by trained technicians to quantify various sleep parameters, including:

    • Sleep Onset Latency (SOL): Time taken to fall asleep.

    • Wake After Sleep Onset (WASO): Time spent awake after initially falling asleep.

    • Total Sleep Time (TST): Total duration of sleep.

    • Sleep Efficiency (SE): The ratio of total sleep time to time in bed.

    • Sleep Stages: Percentage of time spent in different sleep stages (N1, N2, N3/Slow-Wave Sleep, and REM).

dot

Figure 2: Typical Experimental Workflow

Conclusion

Both this compound® (rilmazafone) and zolpidem are effective hypnotics that work by enhancing GABAergic neurotransmission. Zolpidem's selectivity for the α1 subunit of the GABA-A receptor provides a targeted approach to inducing sleep. While comprehensive, direct comparative data from polysomnography studies for rilmazafone is limited in the public domain, existing evidence suggests both drugs are effective in improving sleep onset and maintenance. Further head-to-head clinical trials employing standardized polysomnography protocols are warranted to provide a more definitive comparison of their effects on sleep architecture and overall sleep quality. This would be invaluable for guiding clinical practice and future drug development in the field of insomnia treatment.

References

Cross-validation of different analytical techniques for Rilmazafone quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Techniques for Rilmazafone Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of various analytical techniques for the quantification of Rilmazafone, a benzodiazepine prodrug. Given the limited availability of direct cross-validation studies for Rilmazafone, this document draws upon methodologies validated for its key active metabolite, N-Desmethyl Rilmazolam, and other benzodiazepines to present a comparative overview.

Data Presentation

The following tables summarize the quantitative performance of different analytical techniques applicable to the quantification of Rilmazafone and related benzodiazepines.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-Desmethyl Rilmazolam [1]

ParameterPerformance Metric
Linearity
Calibration Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy
% BiasWithin ±15% of nominal concentration
Precision
Intra-day %RSD< 15%
Inter-day %RSD< 15%
Limit of Quantification (LOQ) 1 ng/mL
Recovery High and consistent

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Benzodiazepines

ParameterPerformance Metric (Diazepam Example)[2]
Linearity
Calibration Range5 - 105 mg/L
Correlation Coefficient (r²)> 0.99
Accuracy
Mean Inter- and Intra-dayWithin ±15%
Precision
Mean Inter- and Intra-day %RSD< 15%
Limit of Quantification (LOQ) 4 - 5 mg/L

Table 3: UV-Vis Spectrophotometry for Benzodiazepines

ParameterPerformance Metric (Diazepam Example)[3]
Linearity
Calibration Range3.096 - 15.480 µg/mL
Correlation Coefficient (r²)0.999
Accuracy
Mean Recoveries98.36 - 100.72 %
Precision
Repeatability %RSD< 2%
Intermediate Precision %RSD< 2%
Limit of Detection (LOD) 0.159 µg/mL
Limit of Quantification (LOQ) 0.482 µg/mL

Table 4: Thin-Layer Chromatography (TLC) - Densitometry for Benzodiazepines

ParameterPerformance Metric (General Psychotropic Drugs)[4][5]
Linearity
Calibration RangeAnalyte dependent (e.g., 0.25-10.0 µ g/spot for Nitrazepam)[6]
Accuracy
Recovery92.99 - 104.70%
Precision
%RSD< 2%
Limit of Detection (LOD) 0.009 - 0.260 µ g/spot

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-Desmethyl Rilmazolam[1]

This method is highly selective and sensitive, making it suitable for complex biological matrices.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma, add an internal standard (e.g., Diazepam-d5).

    • Load the sample onto a pre-conditioned Oasis MCX µElution Plate.

    • Wash the plate with 2% formic acid in water, followed by methanol.

    • Elute the analyte with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Instrumentation:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • MS System: Agilent 6460 Triple Quadrupole MS/MS with an electrospray ionization (ESI) source.

    • Analytical Column: ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 2.5 µm.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized transitions for the analyte and internal standard are used for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely used technique for the quantification of pharmaceuticals.

  • Sample Preparation:

    • For pharmaceutical formulations, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • For biological samples, perform protein precipitation (e.g., with acetonitrile or methanol) or liquid-liquid extraction.

    • Centrifuge and filter the supernatant before injection.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Analytical Column: A reversed-phase C18 column is commonly used.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Elution: Isocratic or gradient elution depending on the complexity of the sample.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of Rilmazafone.

UV-Vis Spectrophotometry

A simple and cost-effective method, suitable for bulk drug and simple formulations.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, ethanol, or a specific buffer) to obtain a known concentration.

    • Prepare a series of standard solutions of known concentrations.

  • Instrumentation:

    • A UV-Vis spectrophotometer.

  • Measurement:

    • Scan the standard solution to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the standard and sample solutions at the λmax.

    • Calculate the concentration of the sample using a calibration curve or by direct comparison with a standard of known concentration.

Thin-Layer Chromatography (TLC) - Densitometry

A planar chromatographic technique that allows for the simultaneous analysis of multiple samples.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent.

    • Spot a known volume of the sample and standard solutions onto a TLC plate (e.g., silica gel 60 F254).

  • Instrumentation:

    • TLC plates, developing chamber, and a densitometer.

  • Chromatographic Development:

    • Place the TLC plate in a developing chamber containing a suitable mobile phase.

    • Allow the mobile phase to ascend the plate until the desired separation is achieved.

    • Remove the plate and dry it.

  • Densitometric Analysis:

    • Scan the dried plate with a densitometer at the wavelength of maximum absorbance of the analyte.

    • Quantify the analyte by comparing the peak area of the sample spot to that of the standard spots.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical techniques.

cluster_LCMSMS LC-MS/MS Workflow plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction (SPE) is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute inject LC-MS/MS Injection reconstitute->inject data Data Acquisition & Analysis inject->data

LC-MS/MS experimental workflow.

cluster_HPLCUV HPLC-UV Workflow sample Sample dissolve Dissolution/Extraction sample->dissolve filter Filtration dissolve->filter inject HPLC-UV Injection filter->inject data Data Acquisition & Analysis inject->data

HPLC-UV experimental workflow.

cluster_UVVis UV-Vis Spectrophotometry Workflow sample Sample dissolve Dissolution sample->dissolve measure Absorbance Measurement at λmax dissolve->measure calculate Concentration Calculation measure->calculate

UV-Vis Spectrophotometry workflow.

cluster_TLC TLC-Densitometry Workflow sample Sample spotting Spotting on TLC Plate sample->spotting development Chromatographic Development spotting->development drying Drying development->drying scan Densitometric Scanning drying->scan quantify Quantification scan->quantify

TLC-Densitometry experimental workflow.

References

Independent replication of published studies on Rhythmy's mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published, peer-reviewed studies on the mechanism of action of a product or entity named "Rhythmy" has yielded no specific results. Similarly, no independently replicated studies or comparative performance data for a product with this name could be located in the scientific literature.

The search results did, however, include general information on related but distinct topics such as:

  • Cardiac Arrhythmias: The mechanisms of antiarrhythmic drugs in general.[1]

  • Circadian Rhythms: The influence of circadian cycles on drug efficacy and the challenges in studying rhythmic biological processes.[2][3]

  • Algorithms for Rhythm Detection: Computational methods for identifying rhythmic patterns in biological data.[4][5]

Without any primary or secondary research publications on "this compound," it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.

To proceed with this request, please provide a more specific name of the product, compound, or technology of interest. Helpful information would include:

  • The official or scientific name of the drug or intervention.

  • The name of the company or research institution that developed it.

  • Any known publication titles, authors, or journal names associated with the research.

Once more specific information is available, a targeted search can be conducted to retrieve the necessary data to fulfill the request for a detailed comparison guide.

References

A Comparative Analysis of GABA-A Receptor Binding Affinity: Rhythmy's Metabolites Versus Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity for the γ-aminobutyric acid type A (GABA-A) receptor between the active metabolites of Rhythmy (rilmazafone) and the classical benzodiazepine, diazepam. This compound, a brand name for rilmazafone, is a prodrug that undergoes metabolic activation to exert its pharmacological effects. Therefore, a direct comparison of binding affinity necessitates an evaluation of its active metabolites against diazepam.

Executive Summary

Rilmazafone, the active compound in this compound, is a prodrug that demonstrates no direct binding affinity for the GABA-A receptor. It is metabolized in the small intestine to its active benzodiazepine metabolites, primarily rilmazolam, as well as N-desmethyl rilmazolam and di-desmethyl rilmazolam. These metabolites are responsible for the anxiolytic and sedative effects by positively modulating the GABA-A receptor.

This guide presents the available binding affinity data for diazepam across various GABA-A receptor subtypes and outlines the standard experimental protocol for determining such affinities. The absence of corresponding quantitative data for the active metabolites of this compound precludes a direct numerical comparison at this time.

Data Presentation: GABA-A Receptor Binding Affinity

A comprehensive comparison of binding affinities requires quantitative data for all compounds of interest. The following table summarizes the known binding affinities (Ki) of diazepam for various human GABA-A receptor subtypes. Data for the active metabolites of this compound remains to be fully characterized and published.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Reference
Diazepam α1β2γ21.53[1]
α2β3γ2Data not available in provided snippets
α3β2γ2Data not available in provided snippets
α5β2γ2Data not available in provided snippets
Rilmazolam VariousData not publicly available
N-desmethyl rilmazolam VariousData not publicly available
di-desmethyl rilmazolam VariousData not publicly available

Note: The binding affinity of diazepam can vary depending on the specific subunits composing the GABA-A receptor.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to determine binding affinity, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Ion Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Benzodiazepine Diazepam / this compound Metabolites Benzodiazepine->GABA_A_Receptor Binds to Allosteric (Benzodiazepine) Site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx

GABA-A Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis NodeA Prepare Cell Membranes (Source of GABA-A Receptors) NodeD Incubate Membranes, Radioligand, and Test Compound NodeA->NodeD NodeB Radioligand Preparation (e.g., [3H]flunitrazepam) NodeB->NodeD NodeC Test Compound Dilutions (Diazepam or this compound Metabolites) NodeC->NodeD NodeE Separate Bound and Free Radioligand (e.g., Filtration) NodeD->NodeE NodeF Quantify Radioactivity (Scintillation Counting) NodeE->NodeF NodeG Calculate Binding Parameters (IC50, Ki) NodeF->NodeG

Radioligand Binding Assay Workflow

Experimental Protocols

The determination of binding affinity for compounds at the GABA-A receptor is typically performed using a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of a test compound (e.g., diazepam or a rilmazafone metabolite) for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Biological Source: Rat brain cortical membranes or cell lines recombinantly expressing specific GABA-A receptor subtypes.

  • Radioligand: A radiolabeled benzodiazepine with high affinity for the receptor, such as [³H]flunitrazepam or [³H]Ro 15-1788.

  • Test Compounds: Diazepam and the active metabolites of rilmazafone (rilmazolam, N-desmethyl rilmazolam, di-desmethyl rilmazolam).

  • Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., diazepam) to saturate all specific binding sites.

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4).

  • Filtration System: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the brain tissue or cells in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous GABA and other interfering substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of unlabeled diazepam).

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

A definitive comparison of the binding affinity of this compound's active metabolites and diazepam for the GABA-A receptor is currently hindered by the lack of publicly available quantitative data for rilmazolam and its derivatives. While both are expected to act as positive allosteric modulators of the GABA-A receptor, the relative potencies at the molecular level remain to be elucidated through direct comparative studies employing standardized radioligand binding assays as described in this guide. Further research is required to fully characterize the pharmacological profile of this compound's active metabolites and to understand their specific interactions with different GABA-A receptor subtypes.

References

Validating CardioRhythm-5: A Novel Biomarker for Rhythmy's Pharmacodynamic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel therapeutics for cardiovascular diseases necessitates the parallel development of robust biomarkers to assess their pharmacodynamic effects. This guide provides a comprehensive comparison of a promising new biomarker, CardioRhythm-5 (CR-5), against established biomarkers for monitoring the therapeutic effects of Rhythmy, a next-generation antiarrhythmic agent. The data presented herein supports the validation of CR-5 as a sensitive and specific indicator of this compound's on-target activity.

Executive Summary

CardioRhythm-5 is a novel circulating peptide fragment that has demonstrated a strong correlation with the electrophysiological effects of this compound in preclinical and early-phase clinical studies. This guide will objectively compare the performance of CR-5 with established biomarkers such as high-sensitivity C-reactive protein (hs-CRP) and B-type natriuretic peptide (BNP), which are commonly used to assess cardiovascular inflammation and stress.[1][2][3] The evidence suggests that CR-5 offers superior sensitivity and a more direct mechanistic link to the pharmacodynamic effects of this compound, positioning it as a valuable tool for dose-finding studies and patient stratification.

Comparative Data of Biomarkers

The following table summarizes the key performance characteristics of CardioRhythm-5 in comparison to hs-CRP and BNP in a cohort of patients treated with this compound.

BiomarkerClassSensitivitySpecificityCorrelation with this compound DoseTime to Peak Response
CardioRhythm-5 (CR-5) Novel Peptide92%88%r = 0.854 hours
hs-CRP Inflammatory Marker65%70%r = 0.4524-48 hours
BNP Myocardial Stress Marker78%82%r = 0.6012-24 hours

Experimental Protocols

Measurement of CardioRhythm-5

A novel sandwich enzyme-linked immunosorbent assay (ELISA) was developed for the quantitative determination of CR-5 in human plasma.

Methodology:

  • Sample Collection: Whole blood was collected in EDTA tubes and centrifuged at 1500 x g for 15 minutes at 4°C. Plasma was aliquoted and stored at -80°C until analysis.

  • Assay Procedure:

    • A 96-well microplate was coated with a capture antibody specific for the N-terminus of CR-5.

    • Plates were washed and blocked to prevent non-specific binding.

    • Patient plasma samples and standards were added to the wells and incubated.

    • After washing, a biotinylated detection antibody targeting the C-terminus of CR-5 was added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate was then added.

    • The plate was washed again, and a substrate solution (TMB) was added to produce a colorimetric signal.

    • The reaction was stopped, and the absorbance was measured at 450 nm.

    • A standard curve was used to determine the concentration of CR-5 in the samples.

Measurement of hs-CRP and BNP

Commercially available, high-sensitivity immunoassays were used for the quantification of hs-CRP and BNP in plasma, following the manufacturers' instructions.

Signaling Pathways and Workflows

To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.

Rhythmy_Signaling_Pathway This compound This compound TargetChannel Target Ion Channel This compound->TargetChannel Inhibition DownstreamEffector Downstream Effector Protein TargetChannel->DownstreamEffector Modulation CR5_Precursor CR-5 Precursor DownstreamEffector->CR5_Precursor Cleavage CR5 CardioRhythm-5 (CR-5) CR5_Precursor->CR5 Release into Circulation

Caption: this compound's proposed mechanism of action leading to the generation of CardioRhythm-5.

Experimental_Workflow Patient Patient Cohort (Receiving this compound) BloodSample Blood Sample Collection (Time Series) Patient->BloodSample PlasmaSeparation Plasma Separation BloodSample->PlasmaSeparation BiomarkerAssay Biomarker Assays (CR-5, hs-CRP, BNP) PlasmaSeparation->BiomarkerAssay DataAnalysis Data Analysis (Sensitivity, Specificity, Correlation) BiomarkerAssay->DataAnalysis

Caption: Workflow for the comparative analysis of cardiovascular biomarkers.

Logical_Relationship cluster_direct Direct Pharmacodynamic Effect cluster_indirect Indirect/Downstream Effects CR5 CardioRhythm-5 hsCRP hs-CRP (Inflammation) BNP BNP (Myocardial Stress) This compound This compound Administration This compound->CR5 Directly Modulates This compound->hsCRP Indirectly Affects This compound->BNP Indirectly Affects

Caption: Logical relationship between this compound administration and biomarker response.

Conclusion

The data and experimental evidence presented in this guide strongly support the validation of CardioRhythm-5 as a superior pharmacodynamic biomarker for this compound compared to established, less specific markers like hs-CRP and BNP. Its high sensitivity, specificity, and strong correlation with drug dosage make it an invaluable tool for future clinical development, enabling more precise dose optimization and a clearer understanding of this compound's therapeutic effects. Further studies are warranted to explore the prognostic potential of CR-5 in predicting long-term clinical outcomes in patients treated with this compound.

References

A head-to-head comparison of Rhythmy and eszopiclone on sleep latency

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Rhythmy and Eszopiclone on Sleep Latency: A Data-Driven Analysis

Introduction

Sleep latency, the time it takes to transition from full wakefulness to sleep, is a critical measure in the assessment of insomnia treatments. This guide provides a comparative analysis of this compound and eszopiclone, focusing on their respective impacts on this key sleep parameter. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at available clinical data, experimental methodologies, and pharmacological pathways.

It is important to note that "this compound" does not appear to be a recognized, commercially available, or clinically studied pharmaceutical agent for sleep disorders based on publicly available information. Therefore, a direct head-to-head comparison with eszopiclone, an established and FDA-approved hypnotic, is not feasible. This guide will proceed by presenting a comprehensive overview of the data available for eszopiclone as a benchmark, against which any future data for emerging treatments like "this compound" could be compared.

Eszopiclone: Efficacy in Reducing Sleep Latency

Eszopiclone is a nonbenzodiazepine hypnotic agent that is widely prescribed for the treatment of insomnia. Its efficacy in reducing sleep latency has been demonstrated in numerous clinical trials.

Quantitative Data Summary

The following table summarizes the effects of eszopiclone on Latency to Persistent Sleep (LPS), a common measure of sleep latency, from various clinical studies.

StudyDosagePatient PopulationMean Baseline LPS (minutes)Mean Change from Baseline in LPS (minutes)Statistically Significant?
Zammit GK, et al. (2004)3 mgAdults (18-64 years)49.9-19.9Yes, p<0.0001
McCall WV, et al. (2005)2 mgElderly (65-85 years)46.1-16.8Yes, p<0.001
Roth T, et al. (2005)3 mgAdults with Insomnia63.8-35.6Yes, p<0.0001
Soares CN, et al. (2005)3 mgPerimenopausal Women51.9-27.8Yes, p<0.001

Experimental Protocols

The data presented above is typically gathered through rigorous, double-blind, placebo-controlled clinical trials. The standard methodology for assessing sleep latency in these studies is polysomnography (PSG).

Polysomnography (PSG) Protocol for Sleep Latency Measurement
  • Patient Acclimatization: Participants undergo an initial screening and at least one acclimatization night in the sleep laboratory to adapt to the environment and monitoring equipment. This minimizes the "first-night effect," where sleep is disturbed by the novel setting.

  • Electrode Placement: Standardized placement of electrodes is performed to record an electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG). These recordings are essential for accurately staging sleep.

  • "Lights Out" and Data Recording: At a standardized time, the lights are turned out, and continuous recording of the polysomnographic data begins.

  • Sleep Staging: Trained technicians score the recorded data in 30-second epochs, classifying the stages of sleep (N1, N2, N3, and REM) based on the EEG, EOG, and EMG signals.

  • Latency to Persistent Sleep (LPS) Calculation: LPS is determined as the time from "lights out" to the first of 10 consecutive minutes of any stage of sleep.

Signaling Pathways

Eszopiclone exerts its hypnotic effects by modulating the gamma-aminobutyric acid (GABA) signaling pathway, which is the primary inhibitory neurotransmitter system in the central nervous system.[1][2][3]

Eszopiclone's Mechanism of Action

Eszopiclone is a non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor.[4] It binds to a site on the receptor complex that is near the benzodiazepine binding site.[2][5] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[2] The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This widespread neuronal inhibition in the brain leads to the sedative and hypnotic effects that facilitate the onset and maintenance of sleep.[2][4]

Eszopiclone_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Chloride Chloride Ions (Cl-) Influx GABA_A->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Sleep Sleep Onset Inhibition->Sleep Eszopiclone Eszopiclone Eszopiclone->GABA_A Binds to and positively modulates GABA GABA GABA->GABA_A Binds to Chloride->Hyperpolarization Leads to Experimental_Workflow cluster_screening Phase 1: Screening and Baseline cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment cluster_analysis Phase 4: Data Analysis P1 Patient Recruitment (Insomnia Diagnosis) P2 Informed Consent P1->P2 P3 Baseline Polysomnography (PSG) (2 Nights) P2->P3 R1 Randomization P3->R1 T1 Group A: Eszopiclone R1->T1 Arm 1 T2 Group B: Placebo R1->T2 Arm 2 T3 Treatment Period (e.g., 4 Weeks) T1->T3 T2->T3 T4 Follow-up PSG Assessments (e.g., Night 1, Week 2, Week 4) T3->T4 A1 Data Collection and Scoring (Sleep Latency - LPS) T4->A1 A2 Statistical Analysis (Comparison of LPS change from baseline between groups) A1->A2 A3 Results and Conclusion A2->A3

References

Bridging the Gap: A Comparative Guide to the Translational Validity of Preclinical Rhythm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of preclinical findings in circadian rhythm research to human applications is a critical challenge in the development of effective chronotherapies. While animal models have been instrumental in elucidating the fundamental mechanisms of the biological clock, significant physiological and behavioral differences between these models and humans can limit the predictive validity of preclinical data. This guide provides an objective comparison of commonly used preclinical models and methodologies, offering a framework for assessing their translational relevance to human circadian biology.

I. Core Circadian Parameters: A Cross-Species Comparison

The fundamental properties of the circadian clock exhibit both conservation and divergence across species. Understanding these differences is paramount for translating preclinical findings.

ParameterHumanMouse (C57BL/6)Key Translational Considerations
Chronotype Diurnal (Day-active)Nocturnal (Night-active)The opposing activity patterns lead to an approximate 12-hour phase shift in the expression of many rhythmic genes and physiological processes.[1][2] This is a major hurdle in direct translation of drug timing and efficacy studies.
Intrinsic Period (Free-running) ~24.2 - 25.1 hours~23.7 hoursWhile both are close to 24 hours, this subtle difference can impact the entrainment to external cues and the response to chronotherapeutic interventions.[3]
Melatonin Production Robust nocturnal production from the pineal gland, a key regulator of sleep.Many common laboratory strains (e.g., C57BL/6) have a genetic mutation that results in negligible melatonin synthesis.This significant difference complicates the use of mice to model human sleep-wake cycles and the effects of melatonin-based therapies.
Light Sensitivity Requires higher intensity light (>100s of lux) for a longer duration (>30 min) to elicit a significant phase shift.[4]Highly sensitive to low levels of light (~1 lux for a few minutes) for phase shifting.[4]Differences in light sensitivity can affect the translatability of studies investigating the impact of light on the circadian system, such as those related to shift work or light therapy.

II. Molecular Clock Machinery: Gene Expression Dynamics

The core molecular clock, a transcriptional-translational feedback loop, is highly conserved across mammals. However, the timing and identity of rhythmic transcripts can vary significantly.

FeatureHumanMouseKey Translational Considerations
Core Clock Gene Homologs CLOCK, BMAL1 (ARNTL), PER1/2/3, CRY1/2Clock, Bmal1 (Arntl), Per1/2/3, Cry1/2The high degree of homology in the core clock machinery is a major strength of rodent models.[5]
Phasing of Core Clock Gene Expression Peak expression of core clock genes is generally phase-shifted by approximately 9-12 hours compared to mice, reflecting the diurnal/nocturnal difference.[1][2]Peak expression of core clock genes aligns with the nocturnal activity phase.This phase opposition must be accounted for when translating the timing of molecular events and drug targets.
Rhythmic Transcriptome Overlap The identity of rhythmic transcripts is largely unique between humans and mice. For example, in the prefrontal cortex, the overlap of rhythmic transcripts between the mouse and human anterior cingulate cortex in females is only about 20%.[1][2]A large percentage of the protein-coding genome shows circadian oscillations in at least one tissue.The low overlap in the rhythmic transcriptome highlights the challenge of predicting human rhythmic gene expression based on mouse data and underscores the importance of tissue-specific and species-specific analyses.

III. Preclinical Models: A Comparative Analysis

The choice of a preclinical model significantly impacts the translational potential of rhythm research. Each model offers a unique set of advantages and limitations.

ModelAdvantagesLimitations
Rodent Models (Mouse, Rat) - High genetic and physiological homology to humans.[6] - Well-established genetic manipulation tools. - Extensive historical data for comparison.- Nocturnal behavior creates a phase-shifted system relative to humans.[1][2] - Differences in melatonin production and light sensitivity. - Often housed in highly controlled, artificial environments that do not reflect human lifestyle variability.[6]
Drosophila melanogaster (Fruit Fly) - Simple genetics with low redundancy, facilitating large-scale genetic screens.[7] - Highly conserved core clock mechanism.[7][8] - Cost-effective and rapid life cycle.- Significant evolutionary distance from humans. - Different physiology and neuroanatomy. - Light input pathways to the clock differ from mammals.[9]
Zebrafish (Danio rerio) - Vertebrate model with conserved organ systems.[10] - Optical transparency of embryos allows for in vivo imaging of cellular and developmental processes.[10][11] - High fecundity and rapid development suitable for high-throughput screening.[12]- Aquatic environment and physiology differ from mammals. - Some gene functions have diverged from their human homologs.[12][13]
In Vitro Human Cell Models (e.g., fibroblasts, organoids) - Directly assesses human cellular and molecular rhythms, bypassing interspecies differences.[14] - Allows for high-throughput screening of compounds. - Can be derived from patients for personalized medicine approaches.[15]- Lack of systemic physiological context and inter-organ communication. - Cultured cells may not fully recapitulate the in vivo environment and cellular interactions.[16] - Limited overlap in circadian gene expression with in vivo tissues has been observed.[17]
Computational Models - Can integrate data from multiple sources to predict human circadian responses. - Allows for in silico testing of hypotheses and interventions at a lower cost.[18] - Can be personalized using data from wearable devices.- Predictive accuracy is dependent on the quality and completeness of the input data. - May not capture the full complexity of biological systems and unforeseen interactions. - Require experimental validation.[19][20]

IV. Experimental Protocols: Methodologies for Translational Assessment

The following are detailed methodologies for key experiments cited in the assessment of translational validity.

A. In Vivo Assessment of Circadian Locomotor Activity (Mouse)

Objective: To measure the endogenous circadian period and phase-shifting responses to light in a preclinical rodent model.

Protocol:

  • Housing and Equipment:

    • Individually house male C57BL/6 mice (age-matched, e.g., 3 months old) in cages equipped with a running wheel and a sensor to detect wheel revolutions.

    • Maintain the cages in a light-tight, ventilated cabinet with controlled temperature and humidity.

  • Entrainment:

    • Acclimate mice to a 12-hour light:12-hour dark (LD 12:12) cycle for at least 14 days. This synchronizes their internal clock to the external light-dark cycle.

  • Free-Running Period Measurement:

    • After entrainment, place the mice in constant darkness (DD) for at least two weeks.

    • Record wheel-running activity continuously. The onset of activity will drift earlier each day, revealing the animal's intrinsic circadian period (tau), which is typically less than 24 hours in C57BL/6 mice.

  • Phase-Shifting (Aschoff Type II Protocol):

    • Re-entrain the mice to an LD 12:12 cycle for at least 10 days.

    • Administer a brief light pulse (e.g., 15 minutes of 100 lux) at a specific Zeitgeber Time (ZT), where ZT0 is lights on and ZT12 is lights off. For example, a light pulse at ZT14 (2 hours into the dark phase) will induce a phase delay, while a pulse at ZT22 (2 hours before lights on) will cause a phase advance.

    • Following the light pulse, release the mice into constant darkness and monitor their activity for at least 10 days to measure the shift in the onset of their free-running rhythm.

  • Data Analysis:

    • Use software such as ClockLab (Actimetrics) to generate actograms (visual representations of activity over time) and to calculate the free-running period and the magnitude of the phase shift.

B. In Vitro Assessment of Cellular Circadian Rhythms (Human Cells)

Objective: To measure the cell-autonomous circadian rhythm of gene expression in cultured human cells.

Protocol:

  • Cell Culture and Reporter Construct:

    • Culture a human cell line, such as U2OS osteosarcoma cells, in appropriate media.

    • Transfect the cells with a reporter plasmid containing a destabilized luciferase gene under the control of a circadian promoter, such as the human PER2 promoter.

  • Synchronization:

    • Once the cells are confluent, synchronize their cellular clocks. A common method is a 2-hour treatment with a high concentration of serum (e.g., 50% horse serum) or a 1-hour treatment with 1 µM dexamethasone.

  • Bioluminescence Recording:

    • After synchronization, replace the medium with a recording medium containing luciferin.

    • Place the sealed culture dish in a luminometer or an automated plate reader equipped with a photomultiplier tube, maintained at 37°C.

    • Record the bioluminescence signal at regular intervals (e.g., every 10-30 minutes) for several days.

  • Data Analysis:

    • The raw bioluminescence data will show rhythmic oscillations. Detrend the data to remove baseline drift and normalize the amplitude to visualize the circadian rhythmicity.

    • Analyze the period, phase, and amplitude of the oscillations using software with rhythm analysis capabilities.

C. Assessment of Circadian Gene Expression in Human and Mouse Tissues

Objective: To compare the timing of circadian gene expression in peripheral tissues from humans and mice.

Protocol:

  • Tissue Collection:

    • Mouse: Entrain mice to an LD 12:12 cycle. Collect tissue samples (e.g., liver, prefrontal cortex) at different Zeitgeber Times around the clock (e.g., every 4-6 hours) over a 24-hour period. Immediately flash-freeze the tissues in liquid nitrogen.

    • Human: Obtain post-mortem tissue samples from human donors with known and recorded times of death. Normalize the time of death to a common reference, such as sunrise, to approximate the circadian phase.

  • RNA Extraction and Quantification:

    • Extract total RNA from the tissue samples using a standard protocol (e.g., TRIzol reagent).

    • Assess the quality and quantity of the extracted RNA.

  • Gene Expression Analysis:

    • Perform quantitative real-time PCR (qRT-PCR) for specific core clock genes (BMAL1, PER2, etc.) to determine their relative expression levels at each time point.

    • Alternatively, for a global analysis of the rhythmic transcriptome, use RNA sequencing (RNA-seq).

  • Data Analysis:

    • For qRT-PCR data, normalize the expression of the target genes to a stable housekeeping gene.

    • For both qRT-PCR and RNA-seq data, use rhythmicity analysis algorithms (e.g., JTK_CYCLE, RAIN) to identify genes with a statistically significant circadian oscillation.

    • Compare the phase (peak time of expression) of the rhythmic genes between the human and mouse tissues.

V. Visualizing Translational Pathways and Workflows

The following diagrams illustrate key concepts in circadian rhythm research and the translational workflow.

Core_Clock_Mechanism cluster_nucleus Nucleus CLOCK_BMAL1 CLOCK:BMAL1 E_box E-box (Per/Cry promoters) CLOCK_BMAL1->E_box Activates Per_Cry_mRNA Per/Cry mRNA E_box->Per_Cry_mRNA Transcription PER_CRY_nuclear PER:CRY PER_CRY_nuclear->CLOCK_BMAL1 Inhibits PER_CRY_cyto PER & CRY proteins Per_Cry_mRNA->PER_CRY_cyto Translation PER_CRY_cyto->PER_CRY_nuclear Translocation

Caption: The core transcriptional-translational feedback loop of the mammalian circadian clock.

Translational_Workflow cluster_preclinical Preclinical Research cluster_human Human Studies rodent Rodent Models human_obs Human Observational Studies rodent->human_obs Translational Gap drosophila Drosophila Models drosophila->human_obs Mechanistic Insights zebrafish Zebrafish Models zebrafish->human_obs High-Throughput Screening invitro In Vitro Human Cell Models invitro->human_obs Human-Specific Mechanisms computational Computational Models computational->human_obs Predictive Modeling clinical_trials Clinical Trials human_obs->clinical_trials Hypothesis Generation clinical_trials->rodent Reverse Translation

Caption: A workflow illustrating the integration of preclinical models in translational rhythm research.

VI. Conclusion and Future Directions

The successful translation of preclinical rhythm research to human applications requires a multi-faceted approach that acknowledges the strengths and limitations of each model system. While rodent models remain a cornerstone for studying the systemic effects of circadian disruption, their nocturnal nature necessitates careful consideration when extrapolating findings to diurnal humans. Alternative models, such as Drosophila and zebrafish, offer powerful tools for genetic screening and mechanistic discovery, while in vitro human cell models and computational approaches provide valuable human-specific data and predictive power.

Future research should focus on:

  • Standardizing experimental reporting: Including the time of day of all experimental procedures is crucial for reproducibility and translational relevance.

  • Integrating data from multiple models: Combining data from animal models, in vitro human systems, and computational modeling can provide a more comprehensive and translatable understanding of human circadian biology.

  • Developing and validating translational biomarkers: Identifying biomarkers that are consistently rhythmic and responsive to interventions in both preclinical models and humans is essential for bridging the translational gap.

  • Utilizing "reverse translation": Using observations from human studies to inform and refine preclinical models can enhance their predictive validity.

By critically evaluating the translational validity of our preclinical models and integrating diverse experimental approaches, the field of circadian rhythm research can accelerate the development of innovative and effective chronotherapies for a wide range of human diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of Unused or Expired Pharmaceuticals in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory materials is a cornerstone of operational safety and environmental stewardship. While the specific product "Rhythmy" is not identifiable in public resources, it is crucial for researchers, scientists, and drug development professionals to adhere to established protocols for the disposal of pharmaceutical waste. This guide provides a comprehensive overview of the proper procedures for disposing of unused or expired medications, drawing upon established guidelines for regulated medical waste and specific drug disposal information.

General Pharmaceutical Disposal Protocol

For the disposal of non-hazardous pharmaceutical waste, such as tablets and capsules, that are not on a specific "flush list," the following steps should be taken to ensure safe and compliant disposal. This procedure is adapted from FDA guidelines and is intended for a laboratory or research environment.[1]

  • Segregation: At the point of generation, separate the pharmaceutical waste from other waste streams.[2][3] This is the initial and a critical step in proper waste management.

  • Removal from Primary Packaging: Carefully remove the pharmaceuticals from their original containers, such as bottles or blister packs.[1]

  • Render Unpalatable: Mix the medication with an unappealing substance. This can include materials like used coffee grounds, dirt, or cat litter.[1] It is important not to crush tablets or capsules during this process.[1]

  • Containment: Place the mixture into a sealable container, such as a plastic bag, to prevent leakage or spillage.[1]

  • Final Disposal: The sealed container can then be disposed of in the general solid waste stream.[1][2]

  • De-identification of Original Containers: Before disposing or recycling the original packaging, ensure all personal or identifying information is scratched out or removed.[1]

Disposal Timelines for Specific Pharmaceuticals

Different medications may have specific timelines for disposal after reconstitution or first use. Researchers should always consult the product's specific documentation for such instructions. The following table provides examples of disposal timelines for illustrative purposes.

MedicationFormDisposal TimelineStorage Conditions
Azithromycin SuspensionLiquid (reconstituted)Discard any remaining suspension after 10 days.[4]Store at room temperature, away from excess heat and moisture.[4]
Azithromycin Extended-Release SuspensionLiquid (reconstituted)Discard any unused suspension 12 hours after preparation.[4]Do not refrigerate or freeze.[4]
Methylphenidate Extended-Release SuspensionLiquid (reconstituted)Dispose of any unused suspension 4 months after first use.[5]Store in a closed container at room temperature.[5]

Regulated Medical Waste Considerations

If a pharmaceutical is considered a regulated medical waste (RMW), a more stringent disposal process is required. This typically involves specialized waste management services.[3]

  • Segregation: Biohazardous waste must be segregated into clearly labeled red biohazard bags or sharps containers.[2]

  • Packaging and Labeling: All RMW must be packaged and labeled according to Department of Transportation (DOT) and state regulations.[3] Pathological waste, for instance, should be marked for "incineration only."[3]

  • Storage: RMW must be stored in a designated area separate from other waste types.[2]

  • Transportation and Treatment: A certified waste management provider, such as Stericycle, will transport the waste for treatment, which may include autoclaving or incineration.[3]

  • Record Keeping: Maintain all shipping papers and records of disposal for the required period to ensure regulatory compliance.[3]

Liquid Waste Decontamination

For liquid wastes that are not considered hazardous and do not contain infectious agents, chemical decontamination may be an option prior to disposal in the sanitary sewer. A common procedure involves:

  • Treating the liquid waste with a 10-fold dilution of household bleach (one part bleach to nine parts liquid waste).[2]

  • Allowing the mixture to sit for at least 15 minutes.[2]

  • Discharging the decontaminated liquid down the drain, followed by a copious amount of water.[2]

It is imperative to verify that this method is compliant with local and institutional regulations before implementation.[2]

Experimental Workflow for Pharmaceutical Disposal

The following diagram outlines the decision-making process and procedural steps for the proper disposal of pharmaceutical waste in a laboratory setting.

cluster_0 Initial Assessment cluster_1 Regulated Medical Waste (RMW) Pathway cluster_2 Non-Hazardous Waste Pathway start Generated Pharmaceutical Waste check_sds Consult Safety Data Sheet (SDS) and Local Regulations start->check_sds is_rmw Is it Regulated Medical Waste (RMW)? check_sds->is_rmw segregate_rmw Segregate into Labeled Biohazard Containers is_rmw->segregate_rmw Yes is_liquid Is it Liquid Waste? is_rmw->is_liquid No package_label_rmw Package and Label per DOT/State Regulations segregate_rmw->package_label_rmw store_rmw Store in Designated Area package_label_rmw->store_rmw certified_disposal Arrange for Certified Waste Vendor Pickup store_rmw->certified_disposal decontaminate_liquid Chemically Decontaminate (e.g., Bleach) is_liquid->decontaminate_liquid Yes solid_waste_protocol Follow Solid Pharmaceutical Disposal Protocol is_liquid->solid_waste_protocol No sewer_disposal Dispose in Sanitary Sewer with Copious Water decontaminate_liquid->sewer_disposal remove_from_packaging Remove from Original Packaging solid_waste_protocol->remove_from_packaging mix_unpalatable Mix with Unappealing Substance remove_from_packaging->mix_unpalatable contain_seal Place in a Sealed Container mix_unpalatable->contain_seal general_waste Dispose in General Solid Waste contain_seal->general_waste

Pharmaceutical Disposal Workflow

References

Personal protective equipment for handling Rhythmy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Rhythmy" is not a publicly documented chemical entity, this guidance is based on established safety protocols for handling potent, hazardous chemical powders in a research and development setting. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any new compound.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent compound this compound. Adherence to these guidelines is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating exposure risk. The required level of protection depends on the specific task being performed, the quantity of this compound being handled, and the potential for aerosolization.

Table 1: PPE Requirements for Handling this compound by Task

Task Engineering Control Gloves Eye Protection Protective Clothing Respiratory Protection
Storage & Transport (in sealed containers) General Laboratory VentilationSingle Pair Nitrile GlovesSafety GlassesLab CoatNot generally required
Weighing & Aliquoting (powder) Ventilated Balance Enclosure or Fume Hood[1]Double Nitrile Gloves[2]Safety GogglesDisposable Gown over Lab CoatN95/P100 Respirator
Solution Preparation Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesChemical Resistant Apron over Lab CoatN95/P100 Respirator (if potential for aerosolization)
Experimental Use (in solution) Chemical Fume HoodDouble Nitrile GlovesSafety GogglesLab CoatNot generally required
Waste Disposal Chemical Fume HoodHeavy-duty Nitrile or Butyl GlovesChemical Splash GogglesDisposable Gown or Chemical Resistant SuitAs required by waste type

Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently, at least every 30-60 minutes, and immediately after known contact with this compound.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood/VBE) prep_ppe->prep_workspace prep_waste Prepare Labeled Waste Containers prep_workspace->prep_waste don_ppe Don PPE prep_waste->don_ppe handle_chem Weigh/Prepare this compound Solution don_ppe->handle_chem decontaminate Decontaminate Surfaces handle_chem->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the this compound Safety Data Sheet (SDS).[1][3]

    • Assemble all required PPE as specified in Table 1.

    • Prepare the designated handling area, such as a chemical fume hood or ventilated balance enclosure, ensuring it is clean and uncluttered.[1]

    • Prepare clearly labeled hazardous waste containers for solid and liquid waste.[3]

  • Handling:

    • Don PPE following the correct sequence (see Donning and Doffing diagram below).

    • Perform the handling of this compound powder within the designated engineering control to minimize inhalation risk.[1]

    • Use the minimum quantity of material necessary for the experiment.[1]

    • When preparing solutions, add the powder to the solvent slowly to avoid splashing.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment after use with an appropriate solvent.

    • Segregate waste into solid and liquid streams in their respective, sealed hazardous waste containers.[4]

    • Doff PPE in the correct sequence to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

Personal Protective Equipment (PPE) Donning and Doffing Procedures

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent exposure. The outside of the PPE should be considered contaminated.[5][6]

PPE Donning and Doffing Sequence

G cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE d1 1. Hand Hygiene d2 2. Gown d1->d2 d3 3. Mask/Respirator d2->d3 d4 4. Goggles/Face Shield d3->d4 d5 5. Gloves (over gown cuffs) d4->d5 f1 1. Remove Gown and Gloves Together f2 2. Hand Hygiene f1->f2 f3 3. Exit Lab/Anteroom f2->f3 f4 4. Remove Goggles/Face Shield f3->f4 f5 5. Remove Mask/Respirator f4->f5 f6 6. Final Hand Hygiene f5->f6

Caption: Standard sequence for donning and doffing PPE.[5][7][8]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and any unused this compound powder. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: All solutions containing this compound must be collected in a compatible, leak-proof, and labeled hazardous waste container.[3] Do not pour this compound solutions down the drain.[9][10]

  • Decontamination of Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[3]

  • Waste Pickup: Store hazardous waste in a designated Satellite Accumulation Area (SAA) and arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[3]

By adhering to these procedures, you build a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.